molecular formula C11H22N2O2 B122308 (s)-1-Boc-3-(aminomethyl)piperidine CAS No. 140645-24-5

(s)-1-Boc-3-(aminomethyl)piperidine

Cat. No.: B122308
CAS No.: 140645-24-5
M. Wt: 214.3 g/mol
InChI Key: WPWXYQIMXTUMJB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-1-Boc-3-(aminomethyl)piperidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWXYQIMXTUMJB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363585
Record name tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140645-24-5
Record name 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140645-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)piperidine: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of complex molecular architectures. The Boc group ensures stability and allows for controlled reactivity in multi-step synthetic pathways, while the chiral center and the aminomethyl side chain provide key functionalities for creating novel therapeutic agents, particularly in the development of drugs targeting neurological disorders and in peptide synthesis.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1][2] The following tables summarize its key chemical and physical properties based on commercially available data.

General Properties
PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 - 214.31 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid[1][2]
Chirality (S)-enantiomer
CAS Number 140645-24-5[2][3]
Physicochemical Data
PropertyValue
Density ~0.995 - 1.008 g/mL at 25 °C[1][2][4]
Boiling Point ~300 - 305 °C[1]
Melting Point Not applicable (liquid at room temperature)[1]
Refractive Index (n20/D) ~1.4754[2][4]
Specific Rotation ([α]D) -15° (concentration and solvent not specified)[3][5]
Flash Point ~134 °C[1]
Solubility and Stability
PropertyDescription
Solubility Soluble in common organic solvents such as dichloromethane and ethyl acetate.[1]
Storage Store at 2-8°C.[2][4][6]

Spectroscopic Data

While specific spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.45 ppm), the piperidine ring protons, and the aminomethyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the Boc group (quaternary and methyl carbons), the piperidine ring carbons, and the aminomethyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching from the Boc protecting group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Synthesis

This compound is a crucial intermediate in several areas of pharmaceutical and chemical research.

  • Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1]

  • Peptide Synthesis: The compound is utilized in peptide coupling reactions to introduce constrained piperidine moieties into peptide backbones, which can induce specific secondary structures like β-turns.[1] This is valuable for creating peptidomimetics with enhanced biological activity and stability.

  • Drug Delivery Systems: Its properties allow for incorporation into drug delivery systems, potentially improving the bioavailability and targeted delivery of medications.[1]

Below is a diagram illustrating the role of this compound as a synthetic intermediate.

G cluster_start Starting Materials cluster_process Synthetic Transformations cluster_end Final Products start This compound coupling Peptide Coupling / Amide Bond Formation start->coupling alkylation N-Alkylation / Reductive Amination start->alkylation peptides Constrained Peptides & Peptidomimetics coupling->peptides modification Further Functionalization alkylation->modification therapeutics Novel Therapeutic Agents (e.g., for Neurological Disorders) modification->therapeutics probes Molecular Probes for Chemical Biology modification->probes

Role as a Versatile Synthetic Intermediate

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on general organic chemistry principles and literature on similar compounds, the following methodologies can be applied.

General Synthetic Approach

A common route for the synthesis of 3-aminomethylpiperidine derivatives involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A plausible synthetic workflow starting from a commercially available precursor is outlined below.

G start N-Boc-3-cyanopiperidine (Precursor) step1 Reduction Reaction (e.g., H₂, Raney Nickel or LiAlH₄) start->step1 workup Aqueous Workup & Extraction step1->workup purify Purification (e.g., Column Chromatography) workup->purify product This compound purify->product analysis Characterization (NMR, GC-MS, IR) product->analysis

General Synthetic Workflow

Methodology:

  • Reaction Setup: The starting material, N-Boc-3-cyanopiperidine, is dissolved in a suitable solvent (e.g., ethanol or THF) in a reaction vessel.

  • Reduction: A reducing agent, such as Raney Nickel under a hydrogen atmosphere or lithium aluminum hydride (LiAlH₄), is added to the solution. The reaction is stirred at a controlled temperature until the conversion of the nitrile to the primary amine is complete, as monitored by techniques like TLC or GC-MS.

  • Workup: The reaction is carefully quenched, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Objective: To determine the purity of the compound and identify any volatile impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is programmed, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: The sample is injected into the GC, and the resulting chromatogram and mass spectra are analyzed to determine the retention time of the main peak and identify any impurities. Purity is often reported as a percentage of the total peak area.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, multiplicities, and integration of the peaks in the spectra are analyzed to confirm that they correspond to the expected structure of this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Identification
Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[4][8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)
Hazardous to the Aquatic Environment Acute 1 (Very toxic to aquatic life)[4]

Signal Word:Warning [3][4]

Recommended Safety Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[9]

  • First Aid (If Exposed):

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes.[8]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8]

  • Storage: Keep in a well-closed container in a cool, dry place (2-8°C).[2][4]

References

(s)-1-Boc-3-(aminomethyl)piperidine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (s)-1-Boc-3-(aminomethyl)piperidine

CAS Number: 140645-24-5

This technical guide provides a comprehensive overview of this compound, a critical chiral building block in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactions in multi-step syntheses.[1] Its primary utility lies in introducing a chiral aminomethylpiperidine scaffold into target molecules.[1]

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 140645-24-5[2][3]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.31 g/mol [2][3]
IUPAC Name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate[3]
Synonyms 3(S-Aminomethyl-piperidine-1-carboxylic acid tert-butyl ester, (S)-3-(Aminomethyl)-1-Boc-piperidine[2]
PubChem ID 2756483[2]
MDL Number MFCD03839877[1][2]
InChI Key WPWXYQIMXTUMJB-VIFPVBQESA-N[1][3]
SMILES CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1[1]

Table 2: Physical and Handling Data

PropertyValue
Appearance Colorless to light yellow liquid[1][2]
Density 1.008 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.4754[1][2]
Boiling Point Approx. 300 - 305 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)
Storage Conditions Store at 2-8 °C[1]
Purity Typically ≥95% - 98% (HPLC, Chiral Purity)[1][2]

Synthesis and Manufacturing

The enantiomerically pure form of 1-Boc-3-(aminomethyl)piperidine is crucial for its use in pharmaceuticals. A common synthetic route starts from the corresponding chiral precursor, (S)-nipecotic acid ethyl ester.

General Synthetic Workflow

The synthesis involves a multi-step process that begins with the protection of the piperidine nitrogen, followed by conversion of the carboxylic acid ester to a primary amine.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Final Product Start (S)-Nipecotic Acid Ethyl Ester Boc_Protection Boc Protection (Boc)₂O, Base Start->Boc_Protection Step 1 Ammonolysis Ammonolysis NH₃, 1,4-Dioxane Boc_Protection->Ammonolysis Step 2 Hofmann_Rearrangement Hofmann Rearrangement NaOCl, NaOH Ammonolysis->Hofmann_Rearrangement Step 3 Product This compound Hofmann_Rearrangement->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from (S)-Nipecotic Acid Ethyl Ester

The following protocol is a representative example based on established chemical transformations.[4]

  • Step 1: Boc Protection. (S)-nipecotic acid ethyl ester is dissolved in a suitable solvent such as dichloromethane. An organic base (e.g., triethylamine) is added as an acid scavenger. Di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise at a controlled temperature (0-10 °C). The reaction is stirred until completion, followed by aqueous workup to yield (S)-N-Boc-3-piperidine ethyl formate.[4]

  • Step 2: Ammonolysis. The resulting ester is dissolved in a solvent like 1,4-dioxane, and treated with aqueous ammonia in a sealed vessel at elevated temperature (e.g., 85-90 °C). Upon completion, the solvent is removed under reduced pressure, and the product, (S)-N-Boc-3-piperidine carboxamide, is isolated, often by recrystallization.[4]

  • Step 3: Hofmann Rearrangement. The carboxamide is added to a cooled solution of sodium hypochlorite and sodium hydroxide. The mixture is heated (e.g., 70 °C) to facilitate the rearrangement. After cooling, the aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated to afford the final product, this compound.[4]

Analytical Methods for Quality Control

Ensuring the chemical and, most critically, the enantiomeric purity of this compound is paramount for its application in drug synthesis.[5] A suite of analytical techniques is employed for comprehensive quality control.

Analytical Workflow

A typical workflow involves initial purity assessment by standard chromatography, followed by specialized chiral methods and other techniques for a complete impurity profile.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output Sample Sample of This compound Derivatization Derivatization (e.g., Benzoyl Chloride) For HPLC-UV Sample->Derivatization Dissolution Dissolution (e.g., DMSO) For GC/qNMR Sample->Dissolution HPLC Chiral HPLC (Enantiomeric Purity) Derivatization->HPLC GC GC-FID/MS (Residual Solvents) Dissolution->GC qNMR qNMR (Assay/Absolute Purity) Dissolution->qNMR Results Purity Profile: - Enantiomeric Excess (% ee) - Assay (% w/w) - Solvent Content (ppm) HPLC->Results GC->Results qNMR->Results

Caption: Standard analytical workflow for purity assessment.

Experimental Protocols: Purity and Impurity Profiling

A. Enantiomeric Purity by Chiral HPLC

Due to the lack of a strong UV chromophore, a pre-column derivatization step is typically required for sensitive UV detection.[5][6][7]

  • Derivatization: The sample is dissolved in an aprotic solvent (e.g., dichloromethane). A base like triethylamine is added, followed by a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride at a controlled temperature (e.g., 0 °C).[6][7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralpak-IC3.[6][7]

  • Mobile Phase: A typical mobile phase for normal-phase separation is an isocratic mixture of a non-polar solvent, an alcohol, and an amine modifier (e.g., Hexane:Isopropanol:Diethylamine in an 80:20:0.1 v/v/v ratio).[6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength suitable for the derivatized analyte (e.g., 228-254 nm).[6][7]

  • Outcome: This method separates the (S)- and (R)-enantiomers, allowing for the precise calculation of enantiomeric excess (ee).[5]

B. Residual Solvent Analysis by Gas Chromatography (GC)

  • Instrumentation: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and typically a headspace autosampler.[6]

  • Column: A column suitable for separating volatile organic solvents (e.g., DB-624).[6]

  • Sample Preparation: The sample is accurately weighed into a headspace vial and dissolved in a high-boiling solvent such as DMSO.[6]

  • Outcome: Identifies and quantifies any residual solvents remaining from the synthesis process.

C. Assay and Absolute Purity by Quantitative NMR (qNMR)

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Sample Preparation: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic anhydride) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).[5]

  • Acquisition: A proton (¹H) NMR spectrum is acquired with parameters that ensure accurate integration (e.g., a sufficient relaxation delay).

  • Outcome: By comparing the integral of a known proton signal from the analyte with that of the internal standard, the absolute purity (assay) can be determined without needing a specific reference standard of the compound itself.[5]

Applications in Drug Discovery and Development

This compound is a valuable building block for creating complex, stereospecific active pharmaceutical ingredients (APIs). Its structure is frequently incorporated into molecules designed to interact with specific biological targets. It serves as a key intermediate in the synthesis of various inhibitors, particularly for kinases involved in cell signaling pathways.[1][3][8]

Role as an Intermediate for Kinase Inhibitors

This chiral intermediate is particularly prominent in the development of inhibitors for Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ).[3][8][9][10]

  • CHK1 Inhibitors: CHK1 is a crucial component of the DNA damage response pathway. Inhibiting CHK1 can enhance the efficacy of DNA-damaging cancer therapies. The 3S-aminopiperidine moiety has been shown to be important for potent activity in this class of inhibitors.[11]

  • PI3Kδ Inhibitors: The PI3K pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancers.[12] PI3Kδ is particularly important in immune cell signaling, making it a target for hematological malignancies and inflammatory diseases.[13][14] this compound provides a scaffold for developing selective PI3Kδ inhibitors.

Example Signaling Pathway: PI3K/Akt Pathway

PI3Kδ inhibitors developed using the this compound scaffold act on a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is essential for regulating the cell cycle and apoptosis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor PI3Kδ Inhibitor (Derived from title compound) Inhibitor->PI3K Blocks

References

(S)-1-Boc-3-(aminomethyl)piperidine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Key Chiral Building Block in Modern Medicinal Chemistry

Abstract

(S)-1-Boc-3-(aminomethyl)piperidine is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its unique structural features, including a piperidine scaffold, a protected amine, and a primary amino group, make it a valuable intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis, and its prominent role in the development of novel therapeutics, particularly as a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.30 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Density ~1.008 g/mL at 25 °C[1]
Refractive Index ~1.4754 (n20/D)[1]
Storage Temperature 2-8°C[1]
CAS Number 140645-24-5[2]

Synthesis Protocols

The enantiomerically pure form of 3-aminomethylpiperidine derivatives is crucial for the efficacy of the final drug substance. Several synthetic routes have been developed to produce this compound with high chiral purity.

Multi-step Synthesis from L-Glutamic Acid

A common and effective method involves a multi-step synthesis starting from the readily available and chiral L-glutamic acid. This route involves the formation of a piperidine ring through a series of chemical transformations.[4]

Experimental Protocol:

  • Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester. The amino group is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.[4]

  • Reduction of Esters: The diester is subsequently reduced to the corresponding diol using a reducing agent such as sodium borohydride in methanol.[4]

  • Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using tosyl chloride in the presence of a base, like pyridine, to make them good leaving groups.

  • Cyclization: The ditosylate undergoes intramolecular cyclization upon reaction with a primary amine, such as benzylamine, to form the N-substituted piperidine ring.

  • Deprotection and Final Boc-Protection: The benzyl group is removed via hydrogenolysis, and the resulting secondary amine of the piperidine ring is protected with a Boc group to yield this compound.

Enzymatic Synthesis

Enzymatic methods offer a highly stereoselective alternative for the synthesis of chiral amines. For a related compound, (S)-1-Boc-3-hydroxypiperidine, ketoreductase enzymes have been employed for the asymmetric reduction of the corresponding ketone, yielding the desired (S)-enantiomer with high enantiomeric excess.[5][6] A similar enzymatic strategy could be envisioned or adapted for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a crucial chiral intermediate for the synthesis of pharmaceutical agents.[3] Its piperidine core and aminomethyl side chain are key pharmacophoric elements in a number of drug candidates.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a key building block for several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes. These drugs work by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[7][8]

Below is a diagram illustrating the general workflow for the utilization of this compound in a drug discovery pipeline targeting DPP-4.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_medicinal_chemistry Medicinal Chemistry cluster_development Drug Development A This compound (Chiral Building Block) B Quality Control (Purity, Enantiomeric Excess) A->B C Coupling Reactions (e.g., Amide Bond Formation) B->C D Boc Deprotection C->D E Further Functionalization D->E F Lead Compound Synthesis E->F G Structure-Activity Relationship (SAR) Studies F->G H Preclinical & Clinical Development G->H

Drug Discovery Workflow using this compound.

Role in Signaling Pathways: The GLP-1 Pathway and DPP-4 Inhibition

The therapeutic effect of drugs synthesized from this compound, particularly DPP-4 inhibitors, is rooted in their ability to modulate the glucagon-like peptide-1 (GLP-1) signaling pathway.[7][8]

The GLP-1 Signaling Pathway:

GLP-1 is an incretin hormone released from the gut in response to food intake.[9] It plays a crucial role in glucose homeostasis through several mechanisms:

  • Stimulation of Insulin Secretion: GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, which in a glucose-dependent manner, potentiates insulin secretion.[4][5]

  • Inhibition of Glucagon Secretion: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[5]

  • Delayed Gastric Emptying: It slows down the rate at which food leaves the stomach, leading to a more gradual absorption of nutrients and a blunted post-meal glucose spike.[9]

  • Promotion of Satiety: GLP-1 acts on the central nervous system to increase feelings of fullness, which can contribute to weight management.[9]

Mechanism of Action of DPP-4 Inhibitors:

The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly degrades and inactivates GLP-1 in the body. DPP-4 inhibitors, synthesized using chiral intermediates like this compound, block the action of this enzyme. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1, thereby enhancing its beneficial effects on glucose control. This mechanism of action provides a targeted approach to managing type 2 diabetes with a low risk of hypoglycemia.

The following diagram illustrates the mechanism of action of DPP-4 inhibitors within the GLP-1 signaling pathway.

GLP1_Pathway cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas Food Nutrient Ingestion L_Cell Intestinal L-Cells Food->L_Cell stimulates GLP1 Active GLP-1 L_Cell->GLP1 secretes Beta_Cell β-Cells GLP1->Beta_Cell stimulates Alpha_Cell α-Cells GLP1->Alpha_Cell inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Secretion Beta_Cell->Insulin increases Glucagon Glucagon Secretion Alpha_Cell->Glucagon decreases Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., synthesized from This compound) DPP4_Inhibitor->DPP4 inhibits

Mechanism of Action of DPP-4 Inhibitors on the GLP-1 Signaling Pathway.

Conclusion

This compound stands out as a pivotal chiral building block in contemporary drug discovery. Its well-defined stereochemistry and versatile chemical handles have enabled the development of potent and selective therapeutic agents. A thorough understanding of its properties, synthesis, and application, particularly in the context of modulating key signaling pathways like the GLP-1 system, is essential for researchers and scientists dedicated to advancing the frontiers of pharmaceutical development. The continued exploration of novel synthetic routes and applications for this compound is expected to yield further innovations in medicinal chemistry.

References

An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine, with the IUPAC name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure incorporates a piperidine scaffold, a common motif in a wide array of bioactive molecules and approved drugs. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal handles for synthetic modification, making it a versatile building block for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and drug development professionals.

Chemical Structure and Identifiers

The molecule consists of a piperidine ring with a tert-butoxycarbonyl (Boc) group protecting the ring's nitrogen atom. An aminomethyl group is attached at the chiral center in the (S)-configuration at the 3-position.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 140645-24-5 [2][3]
Molecular Formula C₁₁H₂₂N₂O₂ [2][4]
IUPAC Name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate [2][3]
PubChem CID 1502022 [2][3]
SMILES CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CN [2][5]
InChI Key WPWXYQIMXTUMJB-VIFPVBQESA-N [2][5]

| MDL Number | MFCD03839877 |[5] |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data

Property Value Reference
Molecular Weight 214.30 g/mol [2][5]
Appearance Colorless to light yellow liquid [1][4]
Density ~1.008 g/mL at 25 °C [1][5]
Boiling Point ~300 - 305 °C [4]
Refractive Index n20/D 1.4754 [1][5]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) [4]

| Storage Temperature | 2-8°C |[5] |

Synthesis and Characterization

While several synthetic routes to chiral 3-substituted piperidines exist, a common and effective method for preparing this compound is through the chemical reduction of the corresponding nitrile precursor, (S)-1-Boc-3-cyanopiperidine. This precursor can be synthesized from chiral starting materials such as (S)-3-hydroxypiperidine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative procedure for the reduction of (S)-1-Boc-3-cyanopiperidine using Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • (S)-1-Boc-3-cyanopiperidine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

  • Reagent Addition: Anhydrous THF (80 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (1.2 eq). The suspension is stirred at 0 °C.

  • Substrate Addition: A solution of (S)-1-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: The resulting slurry is stirred at room temperature for 1 hour. A saturated solution of Rochelle's salt can be added to aid in breaking up any emulsions and precipitating the aluminum salts.

  • Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are collected.

  • Purification: The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Synthesis Workflow

G Synthesis Workflow cluster_0 Reaction cluster_1 Purification A (S)-1-Boc-3-cyanopiperidine C This compound A->C Reduction (Reflux) B LiAlH₄ in THF D Quenching & Workup C->D E Column Chromatography D->E F Pure Product E->F

Caption: Synthesis of the target compound via nitrile reduction.

Characterization Data

While detailed experimental spectra are proprietary to manufacturers, a vendor specification sheet confirms that a commercial sample conforms to an authentic infrared spectrum.[3] Based on the structure, the following table summarizes the expected characteristic spectroscopic data.

Table 3: Spectroscopic Characterization Data

Technique Data
¹H NMR Predicted shifts (CDCl₃, 400 MHz), δ (ppm): ~3.8-3.0 (m, piperidine ring protons near N), ~2.65 (m, -CH₂-NH₂), ~1.8-1.2 (m, remaining piperidine ring protons), 1.45 (s, 9H, -C(CH₃)₃), ~1.3 (br s, 2H, -NH₂).
¹³C NMR Predicted shifts (CDCl₃, 100 MHz), δ (ppm): ~155 (C=O of Boc), ~79.5 (-C(CH₃)₃), ~50-40 (piperidine carbons adjacent to N), ~45 (-CH₂-NH₂), ~35-25 (remaining piperidine carbons), 28.4 (-C(CH₃)₃).

| FT-IR | Characteristic peaks (cm⁻¹): ~3370 (N-H stretch, amine), ~2970-2850 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch). |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The chiral piperidine core is a privileged structure that can interact with biological targets, while the primary amine provides a point for further functionalization to build more complex molecules.

  • Scaffold for Bioactive Molecules: It is used to construct novel compounds for drug discovery pipelines. Its defined stereochemistry is critical, as biological activity is often enantiomer-dependent.

  • Peptide Synthesis: The compound can be incorporated into peptide coupling reactions, serving as a non-natural amino acid surrogate or a linker to modify peptide structures for improved therapeutic properties.[1]

  • Targeted Drug Delivery: Its unique properties can be leveraged in the design of drug delivery systems to enhance the bioavailability and targeting of active pharmaceutical ingredients.[1]

Role as a Chiral Building Block

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_end Final Products start Chiral Precursors intermediate (S)-1-Boc-3- (aminomethyl)piperidine start->intermediate Multi-step Synthesis end1 Complex Drug Candidates intermediate->end1 Derivatization end2 Modified Peptides intermediate->end2 Coupling end3 Molecular Probes intermediate->end3 Functionalization

Caption: Role as a key intermediate in drug discovery workflows.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Classification Hazard Statement Reference
Acute Toxicity, Oral H302: Harmful if swallowed [2][5]
Skin Corrosion/Irritation H315: Causes skin irritation [2][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [2][5]
Specific Target Organ Toxicity H335: May cause respiratory irritation [2][5]

| Aquatic Hazard, Acute | H400: Very toxic to aquatic life |[2][5] |

This compound is a high-value chiral building block with significant applications in pharmaceutical research and development. Its versatile structure, featuring orthogonally protected amines on a stereodefined piperidine scaffold, allows for the efficient synthesis of complex and novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-(aminomethyl)piperidine is a chiral building block of significant interest in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical agents. Its stereodefined structure is a key component in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

The piperidine moiety is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. The specific stereochemistry and functionalization of the piperidine ring are often crucial for target engagement and pharmacological activity. This compound offers a strategically protected chiral center and a primary amine, making it a versatile synthon for introducing the 3-(aminomethyl)piperidine pharmacophore. This guide will explore two prominent and distinct strategies for its synthesis: a multi-step chemical synthesis starting from a chiral pool starting material, L-glutamic acid, and a highly efficient biocatalytic route employing an ω-transaminase.

Synthetic Route 1: Multi-step Synthesis from L-Glutamic Acid

This synthetic pathway leverages the inherent chirality of L-glutamic acid to establish the desired stereocenter. The synthesis involves a five-step linear sequence, including esterification, N-Boc protection, reduction of the esters to a diol, tosylation, and a final cyclization with ammonia to form the piperidine ring.

Summary of the Synthesis from L-Glutamic Acid
StepReactionKey ReagentsSolventYield
1DiesterificationThionyl chlorideMethanolQuantitative
2N-Boc Protection(Boc)₂O, Triethylamine, DMAPDichloromethane92%
3Reduction to DiolSodium borohydrideMethanol76%
4Ditosylationp-Toluenesulfonyl chloride, Triethylamine, DMAPDichloromethaneQuantitative
5CyclizationAmmonia-~44-55% (overall)
Experimental Protocols

Step 1: Synthesis of (S)-Dimethyl glutamate hydrochloride

To a stirred solution of L-glutamic acid (7.5 g, 51 mmol) in methanol (50 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12 hours. Upon confirmation of reaction completion by TLC, the solvent is evaporated under reduced pressure to yield (S)-dimethyl glutamate hydrochloride as a pale yellow solid in quantitative yield, which is used in the next step without further purification.[1]

Step 2: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate

To a stirred solution of (S)-dimethyl glutamate hydrochloride (10 g, 57 mmol) in dichloromethane (120 mL) at 0°C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv., 0.7 g) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched with distilled water (50 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 1:9 ethyl acetate/hexane) to afford the pure product as a viscous liquid (92% yield).[1]

Step 3: Synthesis of (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

To a stirred solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (5 g, 18.18 mmol) in methanol (30 mL), sodium borohydride (2.5 equiv.) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. After completion, the reaction is quenched by adding 10% aqueous citric acid solution to adjust the pH to 5-6. Methanol is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 2:8 ethyl acetate/hexane) to yield the diol (76% yield).

Step 4: Synthesis of (S)-2-(tert-Butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate)

To a stirred solution of the N-Boc-protected diol (1.5 g, 6.85 mmol) in dichloromethane (15 mL) at 0°C, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and DMAP (0.5 equiv., 0.42 g) are added. The reaction mixture is warmed to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with 20% aqueous sodium bicarbonate (20 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ditosylate in quantitative yield, which is used in the next step without further purification.[1]

Step 5: Synthesis of (S)-tert-Butyl (piperidin-3-yl)carbamate (Precursor to the target molecule)

The crude ditosylate is subjected to cyclization. While the specific protocol for cyclization to form the aminomethylpiperidine directly is not detailed in the provided search results, a related cyclization to form 3-(N-Boc amino) piperidine derivatives is described. This involves reacting the ditosylate with an appropriate amine. For the synthesis of the parent this compound, a final deprotection of the Boc group on the exocyclic amine and protection of the ring nitrogen would be necessary, or a modification of the cyclization step would be required. The overall reported yields for similar piperidine derivatives from L-glutamic acid are in the range of 44-55%.[1]

Synthesis Pathway from L-Glutamic Acid

G cluster_0 Synthesis from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid S-Dimethyl glutamate HCl S-Dimethyl glutamate HCl L-Glutamic Acid->S-Dimethyl glutamate HCl SOCl2, MeOH S-Dimethyl 2-(Boc-amino)pentanedioate S-Dimethyl 2-(Boc-amino)pentanedioate S-Dimethyl glutamate HCl->S-Dimethyl 2-(Boc-amino)pentanedioate (Boc)2O, Et3N, DMAP S-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate S-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate S-Dimethyl 2-(Boc-amino)pentanedioate->S-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate NaBH4 S-2-(Boc-amino)pentane-1,5-diyl ditosylate S-2-(Boc-amino)pentane-1,5-diyl ditosylate S-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate->S-2-(Boc-amino)pentane-1,5-diyl ditosylate TsCl, Et3N, DMAP S-1-Boc-3-(aminomethyl)piperidine S-1-Boc-3-(aminomethyl)piperidine S-2-(Boc-amino)pentane-1,5-diyl ditosylate->S-1-Boc-3-(aminomethyl)piperidine 1. NH3 2. Boc protection

Caption: Multi-step synthesis from L-Glutamic Acid.

Synthetic Route 2: Enzymatic Asymmetric Synthesis

This modern approach utilizes an ω-transaminase to directly aminate a prochiral ketone, 1-Boc-3-piperidone, to produce the desired (S)-enantiomer with high stereoselectivity and yield. This method is highly efficient, proceeding in a single step under mild conditions.

Summary of the Enzymatic Synthesis
StepReactionKey Reagents/CatalystAmine DonorCofactorYieldEnantiomeric Excess (ee)
1Asymmetric AminationImmobilized ω-transaminaseIsopropylaminePLP70%>99%
Experimental Protocol

Asymmetric Amination of 1-Boc-3-piperidone

In a suitable reaction vessel, 1 g of immobilized ω-transaminase (e.g., ATA-025-IMB) is suspended in 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing pyridoxal-5'-phosphate (PLP, 1 mM) and isopropylamine (1 M). The mixture is stirred at 35°C and 550 rpm for 5 minutes. A preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v) is then added. The reaction mixture is stirred at 50°C and 550 rpm and monitored by HPLC.[2]

Upon complete conversion, the enzyme is removed by filtration. The pH of the filtrate is adjusted to 13 with KOH, and the aqueous layer is extracted with dichloromethane (4 x 5 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield (S)-3-amino-1-Boc-piperidine as a yellow oil (70% isolated yield and >99% ee).[3] The Boc group on the exocyclic amine would need to be selectively removed and the piperidine nitrogen re-protected with Boc to yield the final target molecule. The search results focus on the synthesis of (S)-3-amino-1-Boc-piperidine, a direct precursor.

Enzymatic Synthesis Workflow

G cluster_1 Enzymatic Synthesis 1-Boc-3-piperidone 1-Boc-3-piperidone Immobilized ω-Transaminase Immobilized ω-Transaminase 1-Boc-3-piperidone->Immobilized ω-Transaminase S-1-Boc-3-aminopiperidine S-1-Boc-3-aminopiperidine Immobilized ω-Transaminase->S-1-Boc-3-aminopiperidine Acetone Acetone Immobilized ω-Transaminase->Acetone Isopropylamine Isopropylamine Isopropylamine->Immobilized ω-Transaminase

Caption: Biocatalytic route using ω-transaminase.

Conclusion

Both the multi-step chemical synthesis from L-glutamic acid and the enzymatic approach offer viable pathways to this compound and its precursors. The choice of route will depend on factors such as scale, cost of starting materials and reagents, and available equipment. The chemical synthesis provides a classic, albeit longer, route from a readily available chiral starting material. In contrast, the enzymatic method exemplifies a modern, highly efficient, and stereoselective approach that aligns with the principles of green chemistry, offering high yields and excellent enantiopurity in a single step from a prochiral precursor. For drug development professionals, the enzymatic route may be particularly attractive for its efficiency and scalability.

References

An In-depth Technical Guide on the Solubility of (s)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (s)-1-Boc-3-(aminomethyl)piperidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.

Introduction to this compound

This compound, with the CAS number 140645-24-5, is a chiral piperidine derivative widely used as a building block in the synthesis of various pharmaceutical compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step synthetic routes by preventing unwanted side reactions. Understanding its solubility is crucial for reaction setup, purification, and formulation development.

Solubility Data

Currently, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative solubility information is available from various chemical suppliers. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]

For structurally related compounds, such as 3-(Boc-amino)piperidine, solubility has been noted in Dimethyl Sulfoxide (DMSO) and Methanol. This suggests that this compound may also exhibit solubility in these and other polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the equilibrium solubility shake-flask method is recommended.[1][2][3][4][5] This method measures the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the quantitative solubility of this compound in a selected solvent at a defined temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS) pH 7.4, dichloromethane, ethyl acetate, methanol, DMSO)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[6][7][8]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[3] Periodic sampling (e.g., at 24, 48, and 72 hours) can be performed to confirm that the concentration of the dissolved compound has reached a plateau.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To separate the supernatant from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter compatible with the solvent.[1][2] This step is critical to ensure that no solid particles are present in the sample to be analyzed.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with the solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.[6][7][8][9]

    • Prepare a series of standard solutions of the compound with known concentrations to generate a calibration curve.

    • The solubility is calculated from the concentration of the saturated supernatant, taking into account the dilution factor.

Analytical Method for Quantification

A reverse-phase HPLC method is generally suitable for the quantification of Boc-protected amines.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm[9]

  • Injection Volume: 10 µL

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[6][7][8]

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add excess this compound to a known volume of solvent equilibrate Agitate on orbital shaker (e.g., 24-48h at 25°C) prep->equilibrate Establish Equilibrium separate Centrifuge or filter to remove undissolved solid equilibrate->separate Isolate Saturated Solution quantify Dilute supernatant and quantify concentration using HPLC or LC-MS/MS separate->quantify Prepare for Analysis

Caption: Workflow for quantitative solubility determination.

References

Stability Profile of (S)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stability profile of (S)-1-Boc-3-(aminomethyl)piperidine, a key chiral building block in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure the quality and integrity of this intermediate throughout its handling, storage, and use in synthetic processes.

Executive Summary

This compound is a stable compound under recommended storage conditions. However, its stability is critically influenced by temperature, pH, and exposure to oxidizing agents and light. The primary degradation pathway involves the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This guide outlines the known stability characteristics, recommended storage conditions, and detailed protocols for conducting forced degradation studies to identify potential degradation products and establish a comprehensive stability profile.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density Approximately 1.008 g/mL at 25 °C[1]
Boiling Point Approximately 300 - 305 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)[2]
Storage Temperature 2-8°C

Stability Profile

The stability of this compound is largely dictated by the lability of the Boc protecting group.

General Stability: The compound is considered stable under normal, recommended storage conditions, which include refrigeration in a tightly sealed container under an inert atmosphere.[3][4] It is known to be sensitive to air and moisture, which can facilitate degradation.[3][4][5]

Impact of pH: The Boc group is highly susceptible to cleavage under acidic conditions.[4][6][7] Exposure to strong acids, and even mild acidic conditions, will lead to the primary degradation product, (S)-3-(aminomethyl)piperidine. The compound exhibits greater stability in neutral to basic conditions.

Thermal Stability: While stable at recommended refrigerated temperatures, exposure to elevated temperatures can induce thermal degradation. Thermal deprotection of Boc-amines can occur at temperatures ranging from 100°C to over 200°C.[8][9][10] The presence of protic solvents like water or methanol can facilitate this deprotection at lower temperatures.[9]

Oxidative and Photolytic Stability: Exposure to strong oxidizing agents should be avoided as they can potentially modify the piperidine ring or the aminomethyl group.[4] While specific photostability data is not readily available, standard practice for complex organic molecules involves protection from light to prevent photochemical degradation.[4]

Degradation Pathways

The primary and most anticipated degradation pathway for this compound is the removal of the Boc group.

G Primary Degradation Pathway of this compound cluster_products Byproducts A This compound B (S)-3-(aminomethyl)piperidine (Primary Degradant) A->B Acid (H+) or Heat (Δ) C Isobutene D Carbon Dioxide

Acid- and heat-catalyzed deprotection of the Boc group.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and are designed to assess the stability of this compound under various stress conditions.[6][7]

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Sample of (S)-1-Boc-3- (aminomethyl)piperidine acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analysis of Samples (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Stability - Identify Degradants - Determine Degradation Rate - Mass Balance analysis->evaluation

Workflow for conducting forced degradation studies.
Analytical Methodology

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated. Due to the lack of a strong chromophore, derivatization may be necessary for adequate sensitivity, or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could be employed.[11] LC-MS is crucial for the identification of degradation products.[4][5]

Hydrolytic Degradation
  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Protocol:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acidic conditions, add the stock solution to 0.1 M HCl.

    • For basic conditions, add the stock solution to 0.1 M NaOH.

    • For neutral conditions, add the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To determine the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the compound in both solid and solution states.

  • Protocol:

    • Solid State: Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 60°C).

    • Solution State: Prepare a 1 mg/mL solution of the compound and heat it at 60°C.

    • Analyze samples at specified time points.

Photolytic Degradation
  • Objective: To assess the stability of the compound upon exposure to light.

  • Protocol:

    • Expose solid and solution samples of the compound to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples.

Data Presentation

The results from the forced degradation studies should be summarized to provide a clear stability profile. The following tables are templates for data presentation.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Product(s)
Acid Hydrolysis0.1 M HCl24 hrs40°C[Data][Data]
Base Hydrolysis0.1 M NaOH24 hrs40°C[Data][Data]
Neutral HydrolysisWater24 hrs40°C[Data][Data]
Oxidation3% H₂O₂24 hrsRT[Data][Data]
Thermal (Solid)N/A48 hrs60°C[Data][Data]
Thermal (Solution)Acetonitrile48 hrs60°C[Data][Data]
Photolytic (Solid)ICH Q1BN/ART[Data][Data]
Photolytic (Solution)ICH Q1BN/ART[Data][Data]

Table 2: Purity and Assay Data from Hydrolytic Stability Study (Example)

Time Point (hours)% Assay of Parent Compound (pH 2)% Area of Degradant 1 (pH 2)% Assay of Parent Compound (pH 7)% Area of Degradant 1 (pH 7)% Assay of Parent Compound (pH 10)% Area of Degradant 1 (pH 10)
0[Data][Data][Data][Data][Data][Data]
2[Data][Data][Data][Data][Data][Data]
4[Data][Data][Data][Data][Data][Data]
8[Data][Data][Data][Data][Data][Data]
12[Data][Data][Data][Data][Data][Data]
24[Data][Data][Data][Data][Data][Data]

Note on Signaling Pathways

The request for information on signaling pathways is not applicable to this compound. This compound is a synthetic chemical intermediate, or a "building block," used in the construction of larger, pharmacologically active molecules. It is not itself an active pharmaceutical ingredient (API) and is not expected to have direct interactions with biological signaling pathways. Its purity and stability are critical to ensure the correct structure and quality of the final API it is used to synthesize.

Conclusion and Recommendations

This compound is a stable intermediate when handled and stored correctly. The primary stability concern is the acid-lability of the Boc protecting group. To maintain the integrity of this compound, the following is recommended:

  • Storage: Store in tightly sealed containers at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3][4][5][8][12][13][14]

  • Handling: Avoid contact with acidic substances, strong oxidizing agents, excessive heat, and moisture.[3][4][5]

  • Analysis: It is crucial to perform purity and stability assessments on incoming batches and throughout its use in a synthetic process to ensure the quality of the final product. The protocols outlined in this guide provide a framework for conducting such an evaluation.

References

Spectral Data Analysis of (S)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for (S)-1-Boc-3-(aminomethyl)piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this versatile building block.

This compound , with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol , is a chiral piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group and a primary aminomethyl substituent makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Accurate interpretation of its spectral data is crucial for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on typical chemical shifts for N-Boc protected piperidines and related structures.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Boc (-C(CH₃)₃)~1.45s9H
Piperidine Ring Protons1.10 - 1.90m7H
Piperidine Ring Protons (-CH₂-N(Boc)-)2.70 - 4.10m2H
Aminomethyl Protons (-CH₂-NH₂)2.50 - 2.80m2H
Amine Proton (-NH₂)1.20 - 2.00br s2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated solvent such as CDCl₃ or D₂O. The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
Boc (-C (CH₃)₃)~80.0
Boc (-C(C H₃)₃)~28.5
Boc (-C =O)~155.0
Piperidine C240.0 - 50.0
Piperidine C335.0 - 45.0
Piperidine C420.0 - 30.0
Piperidine C525.0 - 35.0
Piperidine C640.0 - 50.0
Aminomethyl (-C H₂-NH₂)45.0 - 55.0

Note: The assignments are based on general knowledge of N-Boc-piperidine derivatives. Definitive assignment would require 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrum Data

For a related compound, tert-butyl 3-aminopiperidine-1-carboxylate, key fragment ions are observed at m/z 57, 99, and 127. These are indicative of the fragmentation of the Boc group and the piperidine ring. A similar fragmentation pattern is expected for this compound.

Table 3: Expected Mass Spectrum Data for this compound

m/zInterpretation
215.17[M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺)
159.14[M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group)
143.13[M - Boc + 2H]⁺ (Loss of the Boc group)
115.12[M - C₅H₉NO₂ + H]⁺ (Further fragmentation)
99.10Fragment of the piperidine ring
57.07[C₄H₉]⁺ (tert-butyl cation)

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for compounds such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc Structure_Confirm Structure Confirmation NMR_Proc->Structure_Confirm MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Frag Fragmentation Analysis (MS/MS) MS_Acq->MS_Frag MS_Acq->Structure_Confirm MS_Frag->Structure_Confirm Purity_Assess Purity Assessment Structure_Confirm->Purity_Assess

Caption: Workflow for Spectral Data Acquisition and Analysis.

An In-depth Technical Guide to (s)-1-Boc-3-(aminomethyl)piperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(s)-1-Boc-3-(aminomethyl)piperidine , also known by its IUPAC name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a chiral bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a piperidine scaffold, a Boc-protected secondary amine, and a primary aminomethyl group, make it a versatile building block for the synthesis of complex molecules with therapeutic potential. This guide provides a comprehensive overview of its commercial availability, key properties, and applications, with a focus on experimental protocols and its role in modulating signaling pathways.

Commercial Availability and Properties

This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. Key suppliers include Chem-Impex, Pipzine Chemicals, Thermo Scientific Acros, and Sigma-Aldrich. The compound is typically supplied as a colorless to light yellow liquid.

A summary of its key quantitative properties, compiled from various suppliers, is presented in Table 1 for easy comparison.

Table 1: Quantitative Properties of this compound

PropertyValueSource(s)
Purity ≥95% to ≥98% (HPLC, Chiral Purity)[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 - 214.31 g/mol [1]
CAS Number 140645-24-5
Appearance Colorless to light yellow liquid
Density ~1.008 g/mL at 25 °C[1]
Refractive Index (n20/D) ~1.4754[1]
Storage Conditions 0-8 °C[1]

Applications in Research and Development

The unique structural characteristics of this compound make it a valuable intermediate in several areas of pharmaceutical research:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[2]

  • Peptide Synthesis: Its ability to introduce a constrained piperidine moiety into peptide backbones is utilized to create peptidomimetics with enhanced stability and biological activity.[2]

  • Drug Delivery Systems: The compound's properties can be leveraged in the design of advanced drug delivery systems.

  • GPCR Ligand Synthesis: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and related compounds.

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound can be valuable for process development and cost-effectiveness in large-scale applications. A common approach involves the following key transformations:

  • Starting Material: The synthesis often begins with a readily available chiral starting material, such as (S)-nipecotic acid ethyl ester.

  • Boc Protection: The secondary amine of the piperidine ring is protected with a di-tert-butyl dicarbonate (Boc₂O) group.

  • Ammonolysis: The ethyl ester is converted to a primary amide through reaction with ammonia.

  • Hofmann Rearrangement: The primary amide is then subjected to a Hofmann rearrangement to yield the desired aminomethyl group.

A detailed experimental protocol for a similar transformation is outlined below:

Protocol 1: Synthesis of N-Boc-3-aminopiperidine from N-Boc-3-piperidine ethyl formate [3]

  • Ammonolysis: N-Boc-3-piperidine ethyl formate is dissolved in 1,4-dioxane and subjected to an ammonolysis reaction. After the reaction is complete, the solvent is evaporated, and the resulting N-Boc-3-piperidine formamide is purified by recrystallization.[3]

  • Hofmann Rearrangement: The purified N-Boc-3-piperidine formamide is added dropwise to a solution of sodium hypochlorite and sodium hydroxide at a temperature below 0 °C. Following the completion of the reaction, the product, N-Boc-3-aminopiperidine, is extracted, washed, dried, and the solvent is evaporated.[3]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains to act as a conformational constraint or as a scaffold for further diversification. The following protocol is adapted from a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow for a similar building block.

Protocol 2: Solid-Phase Coupling of this compound

This protocol assumes the coupling of the primary amine of this compound to a carboxylic acid on the resin-bound peptide.

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling activator such as HOBt (3 equivalents) in a minimal amount of DMF.

    • Add a carbodiimide coupling reagent, such as DIC (3 equivalents), to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result indicates complete coupling.

  • Washing and Further Synthesis:

    • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.

    • The peptide chain can then be further elongated by repeating the Fmoc deprotection and coupling cycles with the desired amino acids.

Signaling Pathways and Workflows

The piperidine moiety is a prevalent scaffold in the design of ligands for G-protein coupled receptors (GPCRs). By incorporating this compound into a molecule, researchers can synthesize novel compounds that modulate GPCR signaling pathways, which are implicated in a wide range of physiological processes and diseases.

Below is a generalized workflow for the synthesis of a potential GPCR ligand using this compound, followed by a diagram illustrating its potential role in modulating a GPCR signaling cascade.

Synthetic Workflow for a GPCR Ligand

G cluster_synthesis Synthetic Workflow A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Carboxylic Acid Derivative B->C D Boc-Protected Intermediate C->D E Boc Deprotection (e.g., TFA) D->E F Final GPCR Ligand Candidate E->F

Caption: Synthetic workflow for a GPCR ligand candidate.

Role in GPCR Signaling

A synthesized ligand incorporating the this compound scaffold can potentially act as an agonist or antagonist at a specific GPCR. The following diagram illustrates a simplified GPCR signaling pathway that could be modulated by such a ligand.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Synthesized Ligand (from (s)-1-Boc-3-aminomethylpiperidine) Ligand->GPCR Binds to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Modulation of a GPCR signaling pathway.

References

The Strategic Role of (S)-1-Boc-3-(aminomethyl)piperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-(aminomethyl)piperidine , a chiral piperidine derivative, has emerged as a cornerstone in medicinal chemistry. Its unique structural features make it an invaluable building block for synthesizing complex, biologically active molecules, enabling the development of novel therapeutics across various disease areas. This technical guide provides an in-depth analysis of its chemical properties, synthetic applications, and pivotal role in the creation of potent and selective drugs, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a versatile intermediate whose utility is rooted in its distinct physicochemical characteristics.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled, selective reactions at the primary aminomethyl group.[1][2] This feature is critical for multi-step synthetic pathways common in drug development.

PropertyValueReferences
Molecular Formula C₁₁H₂₂N₂O₂[1][3]
Molecular Weight 214.31 g/mol [1][4]
CAS Number 140645-24-5[1][3]
Appearance Colorless to light yellow liquid[1]
Density ~1.008 g/mL at 25 °C
Boiling Point ~300 - 305 °C[5]
Refractive Index n20/D 1.4754
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)[5]
Storage Temperature 2-8°C

The Significance of Chirality and the Boc-Protecting Group

The (S)-stereochemistry at the C3 position of the piperidine ring is paramount in drug design. Biological systems are inherently chiral, and often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.[6] Utilizing an enantiomerically pure starting material like this compound ensures the stereochemical integrity of the final drug candidate, which is a critical factor for specificity and safety.

The Boc group serves two primary functions:

  • Protection: It deactivates the piperidine nitrogen, preventing it from participating in undesired side reactions.

  • Controlled Deprotection: It can be removed under specific, mild acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen at a desired stage of the synthesis.

This strategic protection and deprotection sequence is fundamental to building complex molecular architectures.

G cluster_0 Synthetic Utility of this compound A This compound (Starting Material) B Coupling Reaction (e.g., Amide bond formation) at primary amine A->B C Boc-Protected Intermediate B->C D Boc Deprotection (Acidic Conditions) C->D E Intermediate with Free Piperidine Nitrogen D->E F Further Functionalization (e.g., Alkylation, Acylation) at piperidine nitrogen E->F G Final Drug Candidate F->G

Caption: General synthetic workflow using the chiral building block.

Applications in Key Therapeutic Areas

This chiral building block is a key intermediate in the synthesis of pharmaceuticals for a range of conditions, most notably metabolic diseases and neurological disorders.[1][7]

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, which are crucial for regulating blood glucose levels.[8] Inhibitors of DPP-4 are a major class of oral antidiabetic drugs for treating type 2 diabetes.[9][10] Several approved DPP-4 inhibitors, such as Alogliptin and Linagliptin, feature an optically active 3-aminopiperidine scaffold, highlighting the importance of this structural motif for potent biological activity.[11] The (S)-enantiomer is often crucial for effective binding to the active site of the DPP-4 enzyme.

Neurokinin 1 (NK1) Receptor Antagonists

The NK1 receptor is implicated in pain transmission, inflammation, and emesis (nausea and vomiting).[12] Consequently, NK1 receptor antagonists are developed as potential treatments for these conditions. Research has shown that various piperidine derivatives serve as potent NK1 antagonists.[13][14] The 3-(aminomethyl)piperidine core provides a versatile scaffold for creating ligands that can effectively block the NK1 receptor.

Other Applications

Beyond these primary areas, this compound and its derivatives are utilized in:

  • Neurological Disorders: As a key intermediate for compounds targeting neurotransmitter systems.[7][15][16]

  • Peptide Synthesis: To create peptidomimetics with enhanced stability and bioavailability compared to traditional peptides.[1]

  • Anticancer Research: The piperidine scaffold is present in numerous anticancer agents, and this building block facilitates the synthesis of novel candidates.[17]

Drug/Compound ClassTherapeutic Target/AreaRelevance of the 3-Aminomethylpiperidine ScaffoldReferences
Alogliptin DPP-4 / Type 2 DiabetesContains the essential optically active 3-aminopiperidine core required for high-potency inhibition.[11][18]
Linagliptin DPP-4 / Type 2 DiabetesIncorporates the 3-aminopiperidine moiety as a key structural feature for enzyme binding.[11]
NK1 Receptor Antagonists NK1 Receptor / Pain, EmesisServes as a conformationally constrained scaffold for developing potent antagonists.[12][13][14]
CNS Agents Neurological DisordersProvides a versatile building block for synthesizing molecules that interact with central nervous system targets.[1][15][16]

Experimental Protocols and Synthesis

The utility of this compound is best illustrated through its application in synthetic chemistry. Below are representative protocols for its synthesis and its use in a subsequent coupling reaction.

Example Protocol 1: Synthesis of Enantiopure 3-(N-Boc-amino)piperidine Derivatives

A common strategy for synthesizing enantiomerically pure 3-aminopiperidine derivatives involves starting from a readily available chiral precursor like L-glutamic acid.

Methodology:

  • Esterification & Protection: L-glutamic acid undergoes esterification of its carboxylic acid groups, followed by the protection of the amino group with a Boc group.

  • Reduction: The diester is reduced to a diol using a reducing agent such as sodium borohydride (NaBH₄).

  • Tosylation: The resulting diol is converted to a ditosylate by reacting it with p-toluenesulfonyl chloride.

  • Cyclization: The ditosylate is then reacted with a primary amine (e.g., benzylamine) to induce cyclization, forming the N-substituted piperidine ring.

  • Deprotection: Finally, removal of the N-substituent (if necessary) yields the desired 3-(N-Boc-amino)piperidine derivative.

G cluster_1 Drug Discovery Logic Flow Start Identify Privileged Scaffold ((S)-3-Aminomethylpiperidine) Synth Synthesize Derivatives using This compound Start->Synth Screen In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) Synth->Screen SAR Establish Structure-Activity Relationship (SAR) Screen->SAR Optimize Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Optimize Optimize->Synth Iterative Design End Preclinical Candidate Optimize->End

Caption: Logical workflow for drug discovery utilizing the chiral scaffold.
Example Protocol 2: General Amide Bond Formation

The primary amine of this compound is readily used in coupling reactions to form amide bonds, a common linkage in pharmaceutical agents.

Methodology:

  • Activation: A carboxylic acid (R-COOH) is activated using a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[10][12]

  • Coupling: this compound is added to the activated carboxylic acid solution, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent, and washed. The final product is then purified using column chromatography to yield the desired N-Boc protected amide.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its defined stereochemistry, coupled with the versatility of the Boc-protecting group, provides a reliable and efficient pathway to enantiomerically pure drug candidates.[2] Its successful incorporation into high-profile drugs, particularly DPP-4 inhibitors, validates the importance of the 3-aminomethylpiperidine scaffold. As the demand for more selective and potent therapeutics continues to grow, the role of well-designed, chiral building blocks like this compound will undoubtedly expand, paving the way for the discovery of next-generation medicines.

References

(S)-1-Boc-3-(aminomethyl)piperidine: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-(aminomethyl)piperidine has emerged as a critical chiral building block in modern medicinal chemistry. Its unique structural features, particularly the stereodefined aminomethyl side chain on the piperidine ring, make it an invaluable synthon for the development of complex, high-value pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its application in the synthesis of targeted therapeutics, with a focus on Janus kinase (JAK) inhibitors.

Core Properties and Specifications

This compound, also known by its IUPAC name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a colorless to light yellow liquid under standard conditions.[1][2] Its Boc-protected nitrogen atom enhances its stability and allows for selective manipulation of the primary amine, making it a versatile intermediate in multi-step syntheses.[3]

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [2]
CAS Number 140645-24-5
Appearance Colorless to light yellow liquid[1][2]
Density Approximately 0.995 - 1.008 g/cm³[2]
Boiling Point Approximately 300 - 305 °C[2]
Solubility Soluble in common organic solvents such as dichloromethane and ethyl acetate.[2]

Synthetic Workflow and Experimental Protocol

The enantiomerically pure this compound can be synthesized from (S)-nipecotic acid ethyl ester through a three-step process involving Boc protection, amidation, and a Hofmann rearrangement.

G cluster_0 Synthesis of this compound A (S)-Nipecotic acid ethyl ester B (S)-1-Boc-piperidine-3-carboxylic acid ethyl ester A->B  Boc Protection (Boc)₂O, Base C (S)-1-Boc-piperidine-3-carboxamide B->C  Amidation Ammonia D This compound C->D  Hofmann Rearrangement NaOCl, NaOH

A schematic overview of the synthetic pathway.
Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-piperidine-3-carboxylic acid ethyl ester

In a suitable reaction vessel, (S)-nipecotic acid ethyl ester is dissolved in a halogenated solvent such as dichloromethane.[4] An organic base, for example triethylamine, is added as an acid scavenger.[4] The solution is cooled to 0-10 °C, and di-tert-butyl dicarbonate (Boc)₂O is added dropwise.[4] The reaction mixture is stirred until completion, monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the organic layer is washed successively with aqueous alkaline and acidic solutions, followed by brine.[4] The organic phase is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield (S)-1-Boc-piperidine-3-carboxylic acid ethyl ester.[4]

Step 2: Synthesis of (S)-1-Boc-piperidine-3-carboxamide

The crude (S)-1-Boc-piperidine-3-carboxylic acid ethyl ester is dissolved in a suitable solvent like 1,4-dioxane. The solution is then subjected to ammonolysis by treatment with aqueous ammonia.[4] The reaction is carried out in a sealed vessel at an elevated temperature until the ester is fully converted to the corresponding amide.[4] After the reaction is complete, the solvent is evaporated, and the resulting crude (S)-1-Boc-piperidine-3-carboxamide is purified by recrystallization.[4]

Step 3: Synthesis of this compound via Hofmann Rearrangement

(S)-1-Boc-piperidine-3-carboxamide is added to a solution of sodium hypochlorite and sodium hydroxide at a controlled temperature.[4] This initiates the Hofmann rearrangement, where the primary amide is converted to a primary amine with one less carbon atom.[5][6][7] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the final amine product.[5][8] After the reaction is complete, the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated under reduced pressure to afford this compound.[4]

Application in Drug Development: Janus Kinase (JAK) Inhibitors

This compound and its derivatives are pivotal chiral building blocks in the synthesis of a class of targeted therapeutics known as Janus kinase (JAK) inhibitors.[9] These drugs are designed to interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and is implicated in various autoimmune diseases.[1][10][11]

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface.[12] This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.[1] The activated JAKs then phosphorylate the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][12] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[10][11][12]

G cluster_0 JAK-STAT Signaling Pathway cluster_1 Cell Membrane cluster_2 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene 8. Gene Transcription

The Janus kinase (JAK)-STAT signaling pathway.

By incorporating the chiral piperidine moiety from this compound, medicinal chemists can design potent and selective JAK inhibitors. These inhibitors bind to the ATP-binding site of JAKs, preventing their phosphorylation activity and thereby blocking the downstream signaling cascade. This interruption of the pro-inflammatory cytokine signaling has proven to be an effective therapeutic strategy for a range of autoimmune and inflammatory disorders.

References

The Pivotal Role of (S)-1-Boc-3-(aminomethyl)piperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine has emerged as a highly valued chiral building block in medicinal chemistry. Its unique structural features, combining a piperidine scaffold with a protected primary amine at a chiral center, offer a versatile platform for the synthesis of complex and potent therapeutic agents. The piperidine moiety is a prevalent motif in numerous approved drugs, contributing to favorable physicochemical and pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. The Boc (tert-butyloxycarbonyl) protecting group ensures chemoselectivity during synthetic transformations, allowing for the controlled elaboration of molecular complexity. This in-depth technical guide explores the diverse applications of this compound and its derivatives in the development of novel inhibitors for key biological targets, including Checkpoint Kinase 1 (CHK1), Phosphoinositide 3-kinase delta (PI3Kδ), Dipeptidyl Peptidase-4 (DPP-4), and the C-X-C chemokine receptor type 4 (CXCR4).

Core Applications in Drug Discovery

The strategic incorporation of the (S)-3-(aminomethyl)piperidine scaffold has proven instrumental in the design of inhibitors for a range of therapeutic targets. This section details its application in the development of inhibitors for cancer, diabetes, and inflammatory diseases.

Checkpoint Kinase 1 (CHK1) Inhibitors for Oncology

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its inhibition represents a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents, to induce synthetic lethality in tumor cells. The (S)-3-(aminomethyl)piperidine moiety has been successfully incorporated into potent and selective CHK1 inhibitors.

Quantitative Data: CHK1 Inhibitors

Compound IDCHK1 IC50 (nM)Cell LineCell-based IC50 (µM)Reference
13 7.73 ± 0.74MV-4-110.035 ± 0.007[1]
20 ---[2]
MU380 -A2780-[3]

Experimental Protocol: Synthesis of a Diaminopyrimidine CHK1 Inhibitor Precursor

This protocol outlines a key coupling step in the synthesis of a CHK1 inhibitor, adapted from literature procedures.[4]

Objective: To couple this compound with a 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine core.

Materials:

  • 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine

  • This compound

  • Triethylamine (Et3N)

  • N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor

Methodology:

  • To a microwave vial, add 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine (1.0 eq), this compound (2.0 eq), and triethylamine (2.0 eq).

  • Add N-Methyl-2-pyrrolidone (NMP) to dissolve the reactants.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 145°C for 15 minutes.

  • After cooling, the reaction mixture is purified by preparative HPLC to yield the desired coupled product.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final primary amine.

Signaling Pathway: CHK1 in DNA Damage Response

CHK1_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates S_Phase S-Phase Progression CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits CDK2 CDK2 CDC25A->CDK2 activates CDK2->S_Phase promotes Inhibitor (S)-3-(aminomethyl)piperidine -based CHK1 Inhibitor Inhibitor->CHK1 inhibits PI3K_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd activates Cell_Survival Cell Proliferation & Survival PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates AKT->Cell_Survival promotes Inhibitor (S)-3-(aminomethyl)piperidine -based PI3Kδ Inhibitor Inhibitor->PI3Kd inhibits DPP4_Mechanism Incretins Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreas Incretins->Pancreas stimulates Insulin Insulin Release Glucagon Glucagon Release Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Pancreas->Insulin increases Pancreas->Glucagon decreases Inhibitor (S)-3-(aminomethyl)piperidine -based DPP-4 Inhibitor Inhibitor->DPP4 inhibits CXCR4_Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds to Cell_Migration Cell Migration & Proliferation G_Protein G-protein Activation CXCR4->G_Protein activates PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT activates MAPK MAPK/ERK Pathway G_Protein->MAPK activates PI3K_AKT->Cell_Migration promotes MAPK->Cell_Migration promotes Antagonist (S)-3-(aminomethyl)piperidine -based CXCR4 Antagonist Antagonist->CXCR4 blocks

References

The Pivotal Role of (S)-1-Boc-3-(aminomethyl)piperidine in the Synthesis of Novel Therapeutics for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-1-Boc-3-(aminomethyl)piperidine has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of therapeutics for a range of neurological disorders. Its unique structural features, including the stereochemically defined aminomethylpiperidine core and the versatile Boc protecting group, make it an invaluable starting material for the synthesis of complex molecules targeting key pathways in neurodegenerative and neuropsychiatric diseases. This guide provides a comprehensive overview of the synthesis, applications, and therapeutic rationale for employing this compound in the development of next-generation neurological drugs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Sigma-1 (σ1) receptor modulators. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to facilitate further research and development in this promising area.

Introduction: The Versatility of the Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with significant biological activity. In the context of neurological disorders, piperidine-containing compounds have demonstrated efficacy as enzyme inhibitors, receptor agonists, and antagonists. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making chiral building blocks like this compound particularly valuable. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and allows for selective chemical transformations, facilitating its incorporation into complex molecular architectures.

This guide will delve into the application of this compound in the synthesis of two important classes of drugs with demonstrated or potential efficacy in treating neurological conditions: DPP-4 inhibitors and σ1 receptor ligands.

Synthesis of DPP-4 Inhibitors: A Case Study of Alogliptin

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Alogliptin and Trelagliptin, are a class of drugs primarily used to treat type 2 diabetes.[1][2] However, emerging evidence suggests their potential neuroprotective effects, making them interesting candidates for neurological disorders like Alzheimer's disease.[3][4] These drugs work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn can modulate signaling pathways implicated in neuronal survival and plasticity.[3][5] The synthesis of these inhibitors often involves the coupling of a chiral aminopiperidine moiety with a heterocyclic core.

While many synthetic routes for Alogliptin start with (R)-3-aminopiperidine, the use of its Boc-protected counterpart, this compound's enantiomer, is a common strategy to control regioselectivity and improve yields. The following is a generalized experimental protocol for the synthesis of Alogliptin, adapted from various patented methods, illustrating the role of the aminopiperidine building block.

General Synthetic Workflow for Alogliptin

The synthesis of Alogliptin can be conceptualized as a multi-step process, with the key step being the nucleophilic substitution of a chloropyrimidinedione intermediate with the chiral aminopiperidine. The use of (R)-3-Boc-aminopiperidine (the enantiomer of the topic compound, but synthetically analogous) is a common industrial practice.[6]

Alogliptin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Key Coupling Step cluster_final Final Product 6-chloro-3-methyluracil 6-chloro-3-methyluracil Intermediate_1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 6-chloro-3-methyluracil->Intermediate_1 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile->Intermediate_1 Coupling Nucleophilic Substitution Intermediate_1->Coupling Boc_Alogliptin Boc-protected Alogliptin Coupling->Boc_Alogliptin (R)-3-Boc-aminopiperidine (R)-3-Boc-aminopiperidine (R)-3-Boc-aminopiperidine->Coupling Deprotection Boc Deprotection Boc_Alogliptin->Deprotection Alogliptin Alogliptin Deprotection->Alogliptin

Alogliptin Synthetic Workflow
Experimental Protocols

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile [7][8]

To a solution of 6-chloro-3-methyluracil in an appropriate solvent such as DMF, a base like potassium carbonate is added. The mixture is stirred, and 2-(bromomethyl)benzonitrile is subsequently added. The reaction is heated (e.g., 60-80 °C) for several hours and monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled and poured into water to precipitate the product, which is then filtered, washed, and dried.

Step 2: Coupling with (R)-1-Boc-3-aminopiperidine [6][9]

The intermediate from Step 1 and (R)-1-Boc-3-aminopiperidine are dissolved in a suitable solvent system, such as a mixture of isopropanol and water. A base, typically potassium carbonate, is added to the suspension. The reaction mixture is heated to reflux and maintained for several hours until completion, as monitored by HPLC. After cooling, inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude Boc-protected Alogliptin.

Step 3: Deprotection to Yield Alogliptin [9]

The Boc-protected Alogliptin is dissolved in a suitable solvent, and a strong acid, such as hydrochloric acid in ethyl acetate or trifluoroacetic acid, is added to remove the Boc protecting group. The reaction proceeds at room temperature until completion. The deprotected Alogliptin can then be isolated, for instance, by precipitation and filtration, and may be further purified by recrystallization.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Alogliptin and related compounds, compiled from various sources.

StepReactantsReagents/SolventsYield (%)Purity (%)Reference(s)
Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrileK₂CO₃, DMF~82>97[10]
Coupling with (R)-1-Boc-3-aminopiperidine and Deprotection 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-1-Boc-3-aminopiperidine, followed by HCl/Ethyl AcetateK₃PO₄, Pd(OAc)₂, Ligand; then HCl/Ethyl Acetate>95>99[11]
Asymmetric Hydrogenation Route to Chiral Amine Intermediate Precursor enamineRu(CF₃CO₂)₂{(S)-binap}, p-toluenesulfonic acid, 2-propanol6899.6 (ee)[12]

Targeting the Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[13][14] It plays a crucial role in regulating cellular functions such as calcium homeostasis, ER stress, and neuronal plasticity.[13][15] Dysregulation of σ1 receptor signaling has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[13][16] Consequently, the development of ligands that modulate σ1 receptor activity is a promising therapeutic strategy. The aminomethylpiperidine scaffold is a key feature in many potent and selective σ1 receptor ligands.

General Synthetic Approach for σ1 Receptor Ligands

The synthesis of σ1 receptor ligands often involves the coupling of a substituted piperidine derivative, such as this compound, with various aromatic or heterocyclic moieties. A general workflow is depicted below.

Sigma1_Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_modification Further Modifications cluster_final Final Product Aminopiperidine This compound Coupling Amide Bond Formation Aminopiperidine->Coupling Carboxylic_Acid Substituted Carboxylic Acid (Aromatic/Heterocyclic) Carboxylic_Acid->Coupling Boc_Deprotection Boc Deprotection Coupling->Boc_Deprotection N_Alkylation N-Alkylation/Arylation Boc_Deprotection->N_Alkylation Sigma1_Ligand Sigma-1 Receptor Ligand N_Alkylation->Sigma1_Ligand

General Workflow for σ1 Receptor Ligand Synthesis
Experimental Protocol: Amide Coupling

A common method for forming the amide bond between this compound and a carboxylic acid involves the use of coupling reagents.[17][18]

Materials: this compound, a substituted carboxylic acid, a coupling reagent (e.g., EDC, HATU), an activator (e.g., HOBt), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DCM or DMF).

Procedure:

  • To a solution of the carboxylic acid and HOBt in the anhydrous solvent, add DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., EDC) and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is worked up, for example, by dilution with an organic solvent and washing with aqueous solutions to remove byproducts.

  • The crude product is then purified, typically by flash chromatography.

Signaling Pathways in Neurological Disorders

DPP-4 Inhibition and Neuroprotection

DPP-4 inhibitors exert their neuroprotective effects primarily through the potentiation of GLP-1 signaling.[5] In the brain, GLP-1 receptors are expressed on neurons. Activation of these receptors triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for promoting cell survival, enhancing synaptic plasticity, and reducing neuroinflammation.[3][5]

DPP4_Signaling_Pathway DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4 DPP-4 DPP4_Inhibitor->DPP4 inhibits GLP1 GLP-1 DPP4->GLP1 degrades GLP1R GLP-1 Receptor GLP1->GLP1R activates PI3K_Akt PI3K/Akt Pathway GLP1R->PI3K_Akt MAPK MAPK Pathway GLP1R->MAPK Neuroprotection Neuroprotection (Cell Survival, Synaptic Plasticity, Reduced Inflammation) PI3K_Akt->Neuroprotection MAPK->Neuroprotection

DPP-4 Inhibition Signaling Pathway
Sigma-1 Receptor Signaling

The σ1 receptor acts as a molecular chaperone, and its activation by ligands can trigger a variety of cellular responses that are neuroprotective.[15] Upon stimulation, the σ1 receptor can translocate within the cell and interact with various proteins, including ion channels and kinases.[19] This modulation of protein function can lead to the regulation of calcium signaling, a reduction in ER stress, and the activation of pro-survival pathways.[13][14]

Sigma1_Signaling_Pathway Sigma1_Ligand σ1 Receptor Ligand Sigma1R σ1 Receptor Sigma1_Ligand->Sigma1R activates Ca_Homeostasis Calcium Homeostasis Sigma1R->Ca_Homeostasis modulates ER_Stress ER Stress Regulation Sigma1R->ER_Stress reduces Neurotrophic_Factors Neurotrophic Factor Signaling (e.g., BDNF) Sigma1R->Neurotrophic_Factors enhances Neuronal_Survival Neuronal Survival and Plasticity Ca_Homeostasis->Neuronal_Survival ER_Stress->Neuronal_Survival Neurotrophic_Factors->Neuronal_Survival

Sigma-1 Receptor Signaling Pathway

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of drugs targeting neurological disorders. Its application in the development of DPP-4 inhibitors and σ1 receptor ligands highlights its importance in modern medicinal chemistry. The synthetic routes and signaling pathways discussed in this guide underscore the potential of compounds derived from this scaffold to address the complex pathologies of various neurological diseases. Further exploration of novel synthetic methodologies and the elucidation of the precise mechanisms of action of these compounds will undoubtedly pave the way for the development of more effective and safer treatments for patients suffering from these debilitating conditions.

References

The Strategic Incorporation of (s)-1-Boc-3-(aminomethyl)piperidine in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-natural amino acids and conformationally constrained building blocks is a cornerstone of rational drug design. Among these, (s)-1-Boc-3-(aminomethyl)piperidine has emerged as a valuable scaffold for the synthesis of sophisticated peptidomimetics. Its inherent structural rigidity and stereochemistry offer a powerful tool to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of peptide-based therapeutics. This technical guide provides a comprehensive overview of the application of this compound in peptide synthesis, including detailed experimental protocols, quantitative data, and logical workflows for its integration into drug discovery pipelines.

This compound, a chiral piperidine derivative, serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its structure features a piperidine ring with a protected primary amine at the 3-position, a scaffold that is prevalent in many biologically active molecules and approved drugs.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity during peptide coupling reactions, allowing for the stepwise elongation of the peptide chain.[3] The primary amine on the aminomethyl substituent provides the point of attachment to the peptide backbone.

The incorporation of this building block can induce specific secondary structures, such as β-turns, which are critical for molecular recognition and receptor binding.[4] By constraining the peptide backbone, this compound can pre-organize the peptide into its bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target.[4] Furthermore, the piperidine ring can improve the metabolic stability of peptides by shielding susceptible amide bonds from enzymatic degradation.[5]

Core Applications in Peptide Synthesis

The unique structural features of this compound lend themselves to a variety of strategic applications in peptide design and drug development:

  • Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone. This can lead to a more defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets.[4]

  • Induction of Secondary Structures: The stereochemistry and geometry of the 3-substituted piperidine moiety can act as a template to induce the formation of specific secondary structures like β-turns and helices within a peptide sequence.[4]

  • Enhanced Metabolic Stability: The introduction of this non-natural building block can increase the resistance of the peptide to proteolytic degradation, thereby extending its in vivo half-life.[5]

  • Improved Pharmacokinetic Properties: The piperidine scaffold can modulate the lipophilicity and polarity of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Scaffold for Peptidomimetics: Beyond simple incorporation, the piperidine nitrogen can be further functionalized post-synthesis to create more complex and diverse molecular architectures.[4]

Data Presentation: Quantitative Analysis of Peptide Synthesis

While specific yields and purities are highly dependent on the peptide sequence and the efficiency of each coupling and deprotection step, the following table provides an expected range for the synthesis of a model decapeptide incorporating one this compound unit. This data is extrapolated from the synthesis of a similar peptide containing the structural isomer 1-Boc-4-(aminomethyl)piperidine and should be considered an approximation.

ParameterExpected ValueNotes
Crude Peptide Yield 60 - 80%Based on the initial loading of the solid-phase resin.
Crude Peptide Purity 50 - 70%Determined by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Purity is highly dependent on coupling efficiency.
Purified Peptide Yield 20 - 40%Following purification by preparative RP-HPLC.
Final Purity >95%Confirmed by analytical RP-HPLC and mass spectrometry.

Experimental Protocols

The following protocols outline the manual solid-phase peptide synthesis (SPPS) of a model peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials and Reagents
  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • To remove the Fmoc protecting group, add a solution of 20% piperidine in DMF.

  • Agitate the resin for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Coupling of Standard Fmoc-Amino Acids
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.

Protocol 3: Incorporation of this compound
  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Visualization of Experimental and Logical Workflows

General Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating the this compound building block.

SPPS_Workflow cluster_coupling Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling_AA Amino Acid Coupling Fmoc_Deprotection->Coupling_AA Repeat n-1 times Coupling_Piperidine Piperidine Building Block Coupling Fmoc_Deprotection->Coupling_Piperidine Coupling_AA->Fmoc_Deprotection Final_Cleavage Final Cleavage & Deprotection Coupling_Piperidine->Final_Cleavage Purification Purification Final_Cleavage->Purification Analysis Analysis Purification->Analysis

General SPPS workflow incorporating the piperidine building block.
Workflow for Bioactive Peptide Screening

The discovery of bioactive peptides often follows a systematic screening process. The diagram below outlines a typical workflow for identifying and characterizing bioactive peptides, a process where peptides containing novel building blocks like this compound would be evaluated.[6][7]

Bioactive_Peptide_Screening start Peptide Library Synthesis in_vitro In Vitro Bioactivity Screening (e.g., receptor binding, enzyme inhibition) start->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt lead_opt->in_vitro Iterative Refinement in_vivo In Vivo Efficacy & Toxicology lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Workflow for the screening and development of bioactive peptides.

Conclusion

This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its strategic incorporation can lead to compounds with enhanced biological activity, improved metabolic stability, and more favorable pharmacokinetic properties. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this valuable tool in their drug discovery and development efforts. While the quantitative data provided is based on a structural isomer, it serves as a reasonable starting point for synthesis planning. Careful optimization of coupling conditions and thorough analytical characterization are paramount to achieving high-purity final products. The continued exploration of peptides incorporating such novel scaffolds holds immense promise for the future of peptide-based therapeutics.

References

Methodological & Application

Synthesis of (S)-1-Boc-3-(aminomethyl)piperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of (S)-1-Boc-3-(aminomethyl)piperidine, a valuable chiral building block for the development of novel therapeutics. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation of this important intermediate.

This compound serves as a key component in the synthesis of a variety of biologically active molecules. Its specific stereochemistry and the presence of a protected primary amine make it an ideal starting material for creating complex molecular architectures.

Synthetic Strategy

The most common and efficient pathway to synthesize this compound involves a two-step process starting from the commercially available (S)-1-Boc-3-hydroxypiperidine. This strategy includes:

  • Conversion of the hydroxyl group to a nitrile: This is typically achieved through a one-pot Mitsunobu reaction or by converting the alcohol to a sulfonate ester followed by nucleophilic substitution with a cyanide salt.

  • Reduction of the nitrile to a primary amine: The resulting (S)-1-Boc-3-cyanopiperidine is then reduced to the target compound using catalytic hydrogenation or a metal hydride reducing agent.

This document provides detailed experimental procedures for both key transformations, including reagent quantities, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-cyanopiperidine via Mesylation and Cyanation

This protocol details the conversion of (S)-1-Boc-3-hydroxypiperidine to (S)-1-Boc-3-cyanopiperidine.

Materials:

  • (S)-1-Boc-3-hydroxypiperidine

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve (S)-1-Boc-3-hydroxypiperidine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethyl sulfoxide (DMSO) and add sodium cyanide (NaCN).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford (S)-1-Boc-3-cyanopiperidine.

Protocol 2: Reduction of (S)-1-Boc-3-cyanopiperidine to this compound

This protocol describes the reduction of the nitrile to the desired primary amine using Raney Nickel catalyzed hydrogenation.

Materials:

  • (S)-1-Boc-3-cyanopiperidine

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, add (S)-1-Boc-3-cyanopiperidine and methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Add a solution of ammonia in methanol. The ammonia helps to suppress the formation of secondary amine byproducts.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, the crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
1(S)-1-Boc-3-hydroxypiperidine1. TEA, MsCl2. NaCN1. DCM2. DMSO1. 0 to RT2. 80-901. 32. 12-16(S)-1-Boc-3-cyanopiperidine85-95>95 (after chromatography)
2(S)-1-Boc-3-cyanopiperidineRaney Ni, H₂, NH₃MethanolRoom Temperature12-24This compound80-90>97 (after filtration)

Yields and purity are typical and may vary depending on the specific reaction conditions and scale.

Synthesis Workflow

The overall synthetic workflow from (S)-1-Boc-3-hydroxypiperidine to this compound is depicted in the following diagram.

Synthesis_Workflow start (S)-1-Boc-3-hydroxypiperidine step1 Mesylation & Cyanation (MsCl, TEA, NaCN) start->step1 intermediate (S)-1-Boc-3-cyanopiperidine step1->intermediate step2 Nitrile Reduction (Raney Ni, H2, NH3) intermediate->step2 product This compound step2->product

Caption: Synthetic route to this compound.

Safety Precautions

  • Methanesulfonyl chloride (MsCl) is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium cyanide (NaCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

  • Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. Always handle as a slurry under a liquid (e.g., water or ethanol).

  • Hydrogen gas (H₂) is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. Use in a well-ventilated area away from ignition sources.

Researchers should consult the Safety Data Sheets (SDS) for all reagents before use and adhere to all institutional safety guidelines.

Application Note: Protocol for Boc Deprotection of (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of (S)-1-Boc-3-(aminomethyl)piperidine to yield (S)-3-(aminomethyl)piperidine. Two common and effective methods are presented: one using trifluoroacetic acid (TFA) in dichloromethane (DCM) and another using hydrochloric acid (HCl) in 1,4-dioxane.[1][3][4] The resulting product is a key chiral building block in the synthesis of various pharmaceutical compounds.

Chemical Reaction

The deprotection reaction proceeds via acid-catalyzed hydrolysis of the carbamate. The tert-butyl cation generated is typically scavenged by the acid or solvent, or it can be trapped by added scavengers to prevent side reactions.[2]

Reaction Scheme: this compound → (S)-3-(aminomethyl)piperidine

Data Presentation: Comparison of Deprotection Protocols

The choice of deprotection agent can influence reaction time, work-up procedure, and the salt form of the final product. The following table summarizes the key aspects of the two protocols described.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours[3]2 - 24 hours[4]
Work-up Evaporation, Basic WashEvaporation, Trituration
Product Form Free base or TFA saltDihydrochloride salt[5]
Typical Yield Generally high (>90%)[3]Generally high (>90%)[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is common for its relatively fast reaction times and straightforward work-up to isolate the free amine.[3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common ratio is 25% to 50% TFA in DCM (v/v).[3][6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. The disappearance of the Boc-protected compound is a key indicator.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield (S)-3-(aminomethyl)piperidine as the free base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol directly yields the dihydrochloride salt of the product, which is often more stable and easier to handle and purify by precipitation than the free base.[4]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution (commercially available)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.[4]

  • To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.[4]

  • Continue stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid residue with diethyl ether or ethyl acetate to wash away any non-polar impurities.[4]

  • Collect the solid product, (S)-3-(aminomethyl)piperidine dihydrochloride, by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

Visualizations

Boc Deprotection Workflow

The following diagram illustrates the general experimental workflow for the Boc deprotection of this compound using an acidic reagent.

Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation start Dissolve this compound in appropriate solvent (e.g., DCM) add_acid Add acidic reagent (e.g., TFA or HCl/Dioxane) start->add_acid react Stir at specified temperature (0°C to RT) add_acid->react monitor Monitor reaction by TLC or LC-MS react->monitor evaporation Remove solvent and excess acid in vacuo monitor->evaporation Reaction Complete neutralization Neutralization (for TFA) or Trituration (for HCl) evaporation->neutralization extraction Aqueous Work-up & Extraction (TFA method) neutralization->extraction TFA Protocol filtration Filter solid product (HCl method) neutralization->filtration HCl Protocol drying Dry organic layer (Na₂SO₄) extraction->drying dry_solid Dry solid under vacuum filtration->dry_solid final_evaporation Concentrate to yield pure product drying->final_evaporation

Caption: General workflow for the Boc deprotection of this compound.

Logical Relationship of Deprotection Methods

This diagram shows the logical relationship between the starting material, the deprotection conditions, and the resulting product forms.

Deprotection_Logic Start This compound TFA_Cond Protocol 1: TFA, DCM Start->TFA_Cond HCl_Cond Protocol 2: 4M HCl, Dioxane Start->HCl_Cond Free_Base (S)-3-(aminomethyl)piperidine (Free Base) TFA_Cond->Free_Base after basic work-up HCl_Salt (S)-3-(aminomethyl)piperidine (Dihydrochloride Salt) HCl_Cond->HCl_Salt direct isolation

Caption: Relationship between starting material, protocols, and final product forms.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (S)-1-Boc-3-(aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine is a chiral building block of significant interest in pharmaceutical synthesis due to its presence in numerous active pharmaceutical ingredients (APIs). The stereochemical and chemical purity of this intermediate is critical, as impurities, particularly the (R)-enantiomer, can affect the efficacy and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for both the analysis and purification of such chiral compounds, ensuring high purity standards are met.

This application note provides a detailed protocol for the analytical and preparative HPLC purification of this compound. The methodology addresses the challenge of UV detection by employing a pre-column derivatization step and outlines both chiral and reversed-phase HPLC for enantiomeric and chemical purity assessment and purification.

Experimental Protocols

Pre-column Derivatization for UV Detection

Since this compound lacks a strong UV chromophore, derivatization is necessary for sensitive UV detection. Benzoyl chloride is a suitable derivatizing agent that reacts with the primary amine to form a UV-active benzamide derivative.[1]

Protocol:

  • Dissolve 10 mg of this compound in 2 mL of dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of benzoyl chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent to obtain the derivatized product, (S)-1-Boc-3-(benzoylaminomethyl)piperidine.

  • Reconstitute the dried derivative in the mobile phase for HPLC analysis.

Analytical Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the (S) and (R) enantiomers of the derivatized piperidine derivative. Polysaccharide-based chiral stationary phases are often effective for separating such enantiomers.[2]

Table 1: Analytical Chiral HPLC Parameters

ParameterCondition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase 95% n-Hexane : 5% Isopropanol (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Expected Retention Times (R)-isomer: ~12.6 min, (S)-isomer: ~13.7 min
Preparative Reversed-Phase HPLC for Chemical Purity

This protocol is for the purification of the derivatized this compound from process-related impurities. A C18 stationary phase is commonly used for the purification of Boc-protected compounds.[3]

Table 2: Preparative Reversed-Phase HPLC Parameters

ParameterCondition
Column XBridge™ Prep C18 (150 x 19 mm, 5 µm)[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-60% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 230 nm
Sample Preparation Dissolve crude derivatized product in a minimal amount of acetonitrile/water.
Fraction Collection Collect fractions based on the elution of the main peak.

Data Presentation

The following table summarizes the expected performance of the preparative HPLC purification.

Table 3: Summary of Preparative HPLC Purification Data

ParameterValue
Sample Load 100 mg of derivatized crude product
Initial Purity (by analytical HPLC) 90%
Final Purity (of pooled fractions) >99%
Recovery Rate ~85%
Throughput ~85 mg per run

Experimental Workflow

The following diagram illustrates the complete workflow for the purification and analysis of this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_purification Purification & Analysis cluster_qc Quality Control start Crude (S)-1-Boc-3- (aminomethyl)piperidine derivatization Derivatization with Benzoyl Chloride start->derivatization derivatized_product Crude Derivatized Product derivatization->derivatized_product prep_hplc Preparative RP-HPLC derivatized_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling solvent_evap Solvent Evaporation pooling->solvent_evap purified_product Purified Derivatized Product solvent_evap->purified_product analytical_chiral Analytical Chiral HPLC purified_product->analytical_chiral analytical_rp Analytical RP-HPLC purified_product->analytical_rp final_purity Final Purity & Enantiomeric Excess Report analytical_chiral->final_purity analytical_rp->final_purity

Caption: Workflow for the purification of this compound.

Conclusion

The protocols described in this application note provide a robust framework for the purification and analysis of this compound derivatives. The combination of a pre-column derivatization step with preparative reversed-phase HPLC allows for effective removal of chemical impurities, while analytical chiral HPLC ensures accurate determination of enantiomeric purity. These methods are crucial for ensuring the quality of this important chiral building block in the context of pharmaceutical research and development.

References

Application Notes and Protocols for the Incorporation of (s)-1-Boc-3-(aminomethyl)piperidine into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and scaffolds into peptide backbones is a powerful strategy in medicinal chemistry to develop novel therapeutics with enhanced potency, selectivity, and metabolic stability. (s)-1-Boc-3-(aminomethyl)piperidine is a chiral bifunctional building block that offers a unique combination of a conformationally constrained piperidine ring and a reactive aminomethyl group. Its integration into a peptide sequence can induce specific secondary structures, mimic β-turns, and serve as a scaffold for further chemical modifications, making it a valuable tool in the design of peptidomimetics.[1] The piperidine moiety is a prevalent feature in a wide range of clinically approved drugs, where it can improve pharmacokinetic properties and modulate biological activity.[2][3][4]

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The protocols detailed below are based on established Boc/Bzl protection strategies and are intended to serve as a robust starting point for researchers.

Core Applications

The strategic incorporation of an (s)-3-(aminomethyl)piperidine unit into a peptide backbone can achieve several key objectives in peptide and drug design:

  • Conformational Constraint: The rigid piperidine ring restricts the conformational flexibility of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially leading to increased affinity and selectivity for its biological target.

  • Induction of Secondary Structures: The specific stereochemistry and geometry of the (s)-3-(aminomethyl)piperidine moiety can act as a template to induce or stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition and protein-protein interactions.

  • Scaffold for Peptidomimetics: The piperidine nitrogen, after potential deprotection, provides a site for further functionalization, allowing for the creation of more complex and drug-like molecules with improved pharmacological properties.[5]

  • Development of Novel Biologically Active Peptides: The piperidine scaffold is a common motif in ligands for various biological targets, including G protein-coupled receptors (GPCRs).[6] Incorporating this moiety is a rational approach to developing novel peptide-based modulators of these receptors.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a model peptide incorporating a piperidine-based building block. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling conditions employed.

ParameterTypical ValueNotes
Resin Type MBHA ResinSuitable for the synthesis of C-terminal peptide amides using Boc-SPPS.[7]
Resin Substitution 0.5 - 1.0 mmol/gA standard loading capacity for efficient peptide synthesis.[7]
Coupling Reagents HBTU / HOBt / DIEA or DCC / HOBtStandard coupling cocktails for Boc-SPPS.[7]
This compound Coupling Efficiency >95%Monitored by a negative Kaiser test.
Standard Boc-Amino Acid Coupling Efficiency (per step) >99%Monitored by a negative Kaiser test.
Overall Crude Product Yield 60 - 80%Dependent on the length and sequence of the peptide.
Crude Product Purity (by RP-HPLC) 70 - 90%Purification is generally required to achieve higher purity.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Boc/Bzl chemistry.

Materials and Reagents
ReagentGradeNotes
MBHA Resin (100-200 mesh)Peptide Synthesis GradeFor C-terminal amides.
Boc-protected amino acidsPeptide Synthesis GradeWith appropriate side-chain protection.
This compound≥ 98% PurityKey building block.[1]
Dichloromethane (DCM)Peptide Synthesis GradeSolvent for swelling, washing, and reactions.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent for coupling reactions.
Trifluoroacetic acid (TFA)Reagent GradeFor Boc deprotection.[8]
Diisopropylethylamine (DIEA)Reagent GradeBase for neutralization.
HBTU / HOBt or DCCPeptide Synthesis GradeCoupling activators.
Hydrofluoric acid (HF) or TFMSAReagent GradeFor final cleavage (requires specialized equipment and safety precautions).[7][8]
Scavengers (e.g., anisole, thioanisole)Reagent GradeUsed during final cleavage.
Diethyl ether (cold)Reagent GradeFor peptide precipitation.
Protocol 1: Resin Preparation and Boc-Amino Acid Chain Elongation

This protocol outlines the standard cycle for elongating the peptide chain on the solid support.

  • Resin Swelling:

    • Place the desired amount of MBHA resin in a reaction vessel.

    • Add DCM to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add HBTU (3 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.

    • After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Incorporation of this compound

This protocol details the coupling of the piperidine building block to the N-terminus of the growing peptide chain.

  • Peptide-Resin Preparation:

    • Ensure the N-terminal Boc group of the preceding amino acid has been removed according to Protocol 1 (steps 2 and 3).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add HBTU (3 equivalents) and DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The longer coupling time is recommended due to the potential for steric hindrance.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Subsequent Steps:

    • After incorporation, the Boc group on the piperidine nitrogen can be removed using the standard deprotection conditions (50% TFA in DCM) to allow for further chain elongation from the piperidine's exocyclic amine.

Protocol 3: Final Cleavage and Peptide Purification

CAUTION: This protocol involves the use of highly hazardous reagents like HF or TFMSA and must be performed in a specialized laboratory with appropriate safety equipment and by trained personnel.

  • Resin Preparation:

    • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare the appropriate cleavage cocktail. A common cocktail for Boc-SPPS is HF:anisole (9:1, v/v). The choice of scavengers depends on the amino acid composition of the peptide.

  • Cleavage Reaction:

    • In a specialized HF cleavage apparatus, treat the dried peptide-resin with the cleavage cocktail at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • After the reaction, evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC, mass spectrometry (e.g., ESI-MS or MALDI-TOF), and, for structural confirmation, NMR spectroscopy.[9][10]

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Piperidine_Incorporation Piperidine Incorporation cluster_Final_Steps Final Processing Resin_Prep 1. Resin Swelling in DCM Boc_Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin_Prep->Boc_Deprotection Neutralization 3. Neutralization (10% DIEA/DCM) Boc_Deprotection->Neutralization AA_Coupling 4. Boc-AA Coupling (HBTU/HOBt/DIEA) Neutralization->AA_Coupling Kaiser_Test_AA Kaiser Test AA_Coupling->Kaiser_Test_AA Wash_AA 5. Washing (DMF & DCM) Wash_AA->Boc_Deprotection Next Amino Acid Start_Piperidine Start with Deprotected Peptide-Resin Wash_AA->Start_Piperidine Incorporate Piperidine Kaiser_Test_AA->AA_Coupling Positive (Recouple) Kaiser_Test_AA->Wash_AA Negative Piperidine_Coupling Couple this compound Start_Piperidine->Piperidine_Coupling Kaiser_Test_Pip Kaiser Test Piperidine_Coupling->Kaiser_Test_Pip Wash_Pip Washing (DMF & DCM) Final_Cleavage Final Cleavage (HF or TFMSA) Wash_Pip->Final_Cleavage Synthesis Complete Kaiser_Test_Pip->Piperidine_Coupling Positive (Recouple) Kaiser_Test_Pip->Wash_Pip Negative Purification RP-HPLC Purification Final_Cleavage->Purification Characterization MS and NMR Analysis Purification->Characterization

Caption: Workflow for incorporating this compound into a peptide.

logical_relationships cluster_Core Core Building Block cluster_Advantages Advantages in Peptide Design cluster_Outcomes Potential Outcomes Core This compound Constraint Conformational Constraint Core->Constraint Structure Induction of Secondary Structures (e.g., β-turns) Core->Structure Scaffold Scaffold for Further Functionalization Core->Scaffold PK_Properties Improved Pharmacokinetic Properties Core->PK_Properties Potency Enhanced Potency & Selectivity Constraint->Potency Structure->Potency Novel_Ligands Novel Ligands for Biological Targets (e.g., GPCRs) Scaffold->Novel_Ligands Stability Increased Metabolic Stability PK_Properties->Stability Potency->Novel_Ligands Stability->Novel_Ligands

Caption: Rationale for using (s)-3-(aminomethyl)piperidine in peptidomimetic design.

References

Application Notes and Protocols for the Scalable Synthesis of (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-(aminomethyl)piperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its stereospecific presentation of a primary amine on a piperidine scaffold is a key feature in the development of novel therapeutics, including inhibitors of dipe ptidyl peptidase-IV (DPP-IV) for type 2 diabetes and various oncology targets.[1] This document provides detailed protocols for a scalable synthetic procedure for this compound, focusing on a robust chemical route starting from (S)-nipecotic acid ethyl ester. Additionally, an overview of an alternative enzymatic approach is presented. The protocols and data herein are intended to facilitate the efficient and scalable production of this important synthetic intermediate.

Introduction

The chiral piperidine motif is a prevalent scaffold in a wide range of biologically active molecules. Specifically, the (S)-enantiomer of 1-Boc-3-(aminomethyl)piperidine offers a synthetically versatile handle for the introduction of this key structural element. The Boc-protecting group ensures stability and allows for selective deprotection and further functionalization of the piperidine nitrogen, while the primary aminomethyl group provides a nucleophilic site for various coupling reactions.[1][2] Given its importance, the development of scalable and efficient synthetic routes is of high interest to the pharmaceutical industry. This application note details a well-established chemical synthesis and briefly discusses a promising enzymatic alternative.

Chemical Synthesis Route: From (S)-Nipecotic Acid Ethyl Ester

A reliable and scalable synthesis of this compound can be achieved through a three-step sequence starting from the commercially available (S)-nipecotic acid ethyl ester. This process involves the protection of the piperidine nitrogen, followed by amidation of the ethyl ester, and finally a Hofmann rearrangement to furnish the desired primary amine.[1][3]

Experimental Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Hofmann Rearrangement cluster_3 Purification A (S)-Nipecotic Acid Ethyl Ester B (S)-N-Boc-3-piperidinecarboxylic acid ethyl ester A->B Boc₂O, Et₃N, DCM C (S)-N-Boc-3-piperidinecarboxamide B->C NH₃, 1,4-Dioxane D this compound C->D NaOCl, NaOH E Purified Product D->E Extraction & Distillation

Caption: Chemical synthesis workflow for this compound.

Data Presentation: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N)Dichloromethane (DCM)0 - 10>95
2AmmonolysisAmmonia (NH₃)1,4-DioxaneAmbient~90
3Hofmann RearrangementSodium hypochlorite (NaOCl), Sodium hydroxide (NaOH)Water0 - 70~89
Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-3-piperidinecarboxylic acid ethyl ester (Step 1)

  • To a stirred solution of (S)-nipecotic acid ethyl ester (1.0 eq) in dichloromethane (DCM, 5-10 volumes) is added triethylamine (1.2 eq).

  • The solution is cooled to 0-5 °C in an ice bath.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added dropwise over 1-2 hours, maintaining the temperature below 10 °C.[3]

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford (S)-N-Boc-3-piperidinecarboxylic acid ethyl ester as an oil, which is used in the next step without further purification.

Protocol 2: Synthesis of (S)-N-Boc-3-piperidinecarboxamide (Step 2)

  • The crude (S)-N-Boc-3-piperidinecarboxylic acid ethyl ester (1.0 eq) is dissolved in 1,4-dioxane (5-10 volumes).

  • The solution is saturated with ammonia gas at 0-10 °C, or a solution of ammonia in methanol is added.

  • The reaction vessel is sealed and the mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC/LC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude (S)-N-Boc-3-piperidinecarboxamide is obtained as a solid and can be purified by recrystallization or used directly in the next step.[3]

Protocol 3: Synthesis of this compound (Step 3: Hofmann Rearrangement)

  • A solution of sodium hydroxide (4.0 eq) in water is prepared and cooled to 0 °C.

  • Sodium hypochlorite solution (1.1 eq) is added, keeping the temperature below 5 °C.

  • (S)-N-Boc-3-piperidinecarboxamide (1.0 eq) is added portion-wise to the cold hypochlorite solution.[3]

  • The reaction mixture is stirred at 0-5 °C for 1 hour and then slowly heated to 70 °C and maintained for 1-2 hours, or until the reaction is complete by TLC/LC-MS.[3]

  • The mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification of the final product can be achieved by vacuum distillation or column chromatography to afford this compound as a colorless to light yellow liquid.

Alternative Synthetic Route: Enzymatic Synthesis

An alternative, and potentially more sustainable, approach for the synthesis of chiral amines is through enzymatic catalysis. For the synthesis of the related compound, (S)-1-Boc-3-aminopiperidine, the use of ω-transaminases for the asymmetric amination of 1-Boc-3-piperidone has been reported to be highly efficient and stereoselective.[1] While a direct, detailed scalable protocol for the synthesis of this compound via this method is not as readily available in the provided search results, the general principle offers a promising avenue for large-scale production.

Conceptual Workflow

G cluster_0 Enzymatic Transamination cluster_1 Potential Downstream Conversion A 1-Boc-3-acetylpiperidine (Hypothetical Precursor) B (S)-1-Boc-3-(1-aminoethyl)piperidine A->B ω-Transaminase, Amine Donor C This compound B->C Further Chemical Steps (e.g., reduction if starting from a nitrile)

Caption: Conceptual workflow for an enzymatic approach to this compound.

Conclusion

The chemical synthesis of this compound from (S)-nipecotic acid ethyl ester provides a robust and scalable method for the production of this key pharmaceutical intermediate. The three-step process of Boc protection, ammonolysis, and Hofmann rearrangement is well-established and offers high yields. For future development, enzymatic routes, such as those employing transaminases, present a green and highly selective alternative that warrants further investigation for the large-scale synthesis of this and related chiral amines. The detailed protocols provided in this application note serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Analytical Characterization of (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its stereochemical and chemical purity is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] The presence of the undesired (R)-enantiomer or other process-related and degradation impurities can lead to off-target effects, reduced therapeutic efficacy, or adverse reactions.[1][2] This document provides a comprehensive overview of the analytical methodologies for the complete characterization of this compound, including detailed experimental protocols and data presentation.

Impurity Landscape

A thorough understanding of potential impurities is crucial for developing robust analytical methods. Impurities in this compound can be categorized as follows:

  • Enantiomeric Impurity: The primary chiral impurity is the (R)-1-Boc-3-(aminomethyl)piperidine.[1]

  • Process-Related Impurities: These can include unreacted starting materials, intermediates from the synthetic route, and by-products.[1][2]

  • Degradation Products: Improper handling or storage can lead to degradation. A key concern is the acid-sensitive nature of the Boc-protecting group, which can lead to the formation of the de-Boc-protected 3-aminomethylpiperidine.[2] The formation of nitroso impurities is another potential concern for Boc-protected amines.[1][2]

  • Residual Solvents: Volatile organic compounds from the manufacturing process may be present.[1][2]

Quantitative Data Summary

The following tables summarize typical purity specifications and analytical results for the characterization of this compound.

Table 1: Typical Purity Specifications

ParameterSpecificationAnalytical Method
Assay Purity≥ 97.0%qNMR, Titration
Chiral Purity (ee)> 98.0%Chiral HPLC
Enantiomeric Impurity ((R)-isomer)≤ 1.0%Chiral HPLC

Table 2: Common Analytical Methods and Typical Parameters

Analytical MethodPurposeTypical ColumnMobile Phase / Carrier GasDetector
Chiral HPLCEnantiomeric PurityChiralpak IC / AD-Hn-Hexane / Isopropyl AlcoholUV
qNMRAbsolute Purity & Structure-Deuterated Solvent (e.g., CDCl₃, DMSO-d₆)-
GC-HSResidual SolventsDB-624, Rtx-5 AmineHelium, HydrogenFID, MS
RP-HPLCChemical PurityC18Acetonitrile / Water with modifiersUV
LC-MSImpurity IdentificationC18Acetonitrile / Water with modifiersMS

Experimental Protocols

Chiral Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the (S)- and (R)-enantiomers of 1-Boc-3-(aminomethyl)piperidine. For compounds lacking a strong chromophore, pre-column derivatization may be necessary to enhance UV detection.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Chiralpak IC (250 x 4.6 mm, 5 µm) or similar chiral column.

  • n-Hexane (HPLC grade).

  • Isopropyl alcohol (IPA, HPLC grade).

  • This compound sample.

  • Reference standard for the (R)-enantiomer (if available).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropyl Alcohol (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.

    • If derivatization is required, dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by a derivatizing agent (e.g., benzoyl chloride or p-toluenesulfonyl chloride) at a controlled temperature (e.g., 0 °C).[2][3] After reaction completion, quench the reaction, extract the derivatized product, evaporate the solvent, and redissolve the residue in the mobile phase.[2]

  • HPLC Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane:IPA (95:5 v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (or a suitable wavelength for the derivative).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the reference standards, if available.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Assay and Chemical Purity by Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[1]

Instrumentation:

  • High-field NMR spectrometer (≥400 MHz).[1]

Materials:

  • This compound sample.

  • Certified internal standard (e.g., maleic anhydride).[1]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound and a similar, accurately weighed amount of the certified internal standard into a clean, dry vial.[1]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.[1]

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the sample using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P_std = Purity of the internal standard

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.[1][2]

Instrumentation:

  • Gas Chromatography (GC) system with a headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]

Materials:

  • This compound sample.

  • High-boiling point solvent (e.g., DMSO or DMF).[1][2]

  • Residual solvent standards.

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound into a headspace vial.[1]

    • Add a suitable solvent (e.g., DMSO) to dissolve the sample.[1][2]

  • GC-HS Conditions:

    • Column: DB-624 or a column with a stationary phase suitable for separating a wide range of solvents (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).[2]

    • Carrier Gas: Helium or hydrogen.[1]

    • Incubation: Heat the vial in the headspace autosampler to allow volatile solvents to partition into the gas phase.[1]

    • Injection: Automatically inject a sample of the headspace gas into the GC.[1]

    • Temperature Program: Use a temperature gradient to elute the solvents based on their boiling points.[1]

    • Detector: FID is typically used for quantification.[1]

  • Analysis:

    • Identify the residual solvents by comparing the retention times with those of known standards.

    • Quantify the amount of each solvent by comparing the peak areas to those of external standards.[1]

Visualizations

analytical_workflow cluster_sample Sample Receipt cluster_analysis Analytical Characterization cluster_results Purity Assessment sample This compound chiral_hplc Chiral HPLC sample->chiral_hplc qnmr qNMR sample->qnmr gc_hs GC-HS sample->gc_hs rp_hplc RP-HPLC sample->rp_hplc lc_ms LC-MS sample->lc_ms enantiomeric_purity Enantiomeric Purity chiral_hplc->enantiomeric_purity absolute_purity Absolute Purity qnmr->absolute_purity residual_solvents Residual Solvents gc_hs->residual_solvents chemical_purity Chemical Purity rp_hplc->chemical_purity impurity_id Impurity ID lc_ms->impurity_id

Caption: Analytical workflow for the characterization of this compound.

impurity_types main_compound This compound impurity_category Potential Impurities main_compound->impurity_category enantiomeric Enantiomeric ((R)-isomer) impurity_category->enantiomeric process Process-Related (e.g., starting materials, by-products) impurity_category->process degradation Degradation (e.g., de-Boc, nitroso) impurity_category->degradation solvents Residual Solvents (e.g., DCM, Toluene) impurity_category->solvents

Caption: Classification of potential impurities in this compound.

References

Application Notes and Protocols for the Use of (s)-1-Boc-3-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine is a chiral bifunctional building block utilized in solid-phase peptide synthesis (SPPS) to generate novel peptidomimetics. Its rigid piperidine core serves as a scaffold to introduce conformational constraints into peptide backbones, which can pre-organize a peptide into a bioactive conformation, potentially enhancing its affinity, selectivity, and stability. The incorporation of such non-natural amino acid analogues is a key strategy in modern drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.

The unique stereochemistry and structure of this compound allow for the creation of peptide analogues with distinct three-dimensional arrangements of side chains, mimicking secondary structures like β-turns. This document provides detailed application notes and experimental protocols for the successful incorporation of this building block into peptide sequences using standard Fmoc-based solid-phase synthesis.

Core Applications

The integration of the this compound moiety into a peptide sequence offers several strategic advantages in peptide design and drug development:

  • Conformational Constraint: The piperidine ring restricts the rotational freedom of the peptide backbone, which can lock the peptide into a specific and biologically active conformation. This can lead to increased potency and selectivity for the target receptor or enzyme.

  • Induction of Secondary Structures: The geometry of the 3-(aminomethyl)piperidine unit is well-suited to act as a scaffold to mimic secondary structures, such as β-turns, which are pivotal for molecular recognition and protein-protein interactions.

  • Scaffold for Peptidomimetics: The piperidine structure serves as a versatile scaffold for the development of peptidomimetics, enabling the design of molecules with improved pharmacological properties. The piperidine nitrogen can also be a site for further chemical diversification post-synthesis.

  • Development of Novel Therapeutics: Piperidine-containing compounds are prevalent in a wide range of clinically approved drugs. Incorporating this scaffold into peptides is a promising strategy for developing novel therapeutics, including ligands for G protein-coupled receptors (GPCRs) and enzyme inhibitors. For instance, peptide analogues containing a 3-aminopiperidine moiety have been synthesized and identified as selective noncovalent inhibitors of the bacterial cysteine protease IdeS.[1]

Data Presentation

While specific yields are highly dependent on the peptide sequence, the following table provides expected values for the synthesis and purification of a model decapeptide containing one this compound unit, adapted from a similar protocol for a structural isomer.[2]

ParameterExpected ValueMethod of Determination
Crude Peptide Yield 60 - 80%Based on the initial resin loading
Crude Peptide Purity 50 - 70%Analytical RP-HPLC
Purified Peptide Yield 20 - 40%After preparative RP-HPLC purification
Final Purity >95%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials and Reagents

ReagentSupplierNotes
Rink Amide Resin (100-200 mesh)Standard Supplier0.5 - 1.0 mmol/g substitution
Fmoc-protected amino acidsStandard Supplier
This compoundSigma-Aldrich, Chem-Impex
N,N'-Diisopropylcarbodiimide (DIC)Standard SupplierCoupling agent
1-Hydroxybenzotriazole (HOBt)Standard SupplierCoupling additive
HBTUStandard SupplierCoupling agent
N,N-Diisopropylethylamine (DIPEA)Standard SupplierBase
PiperidineStandard SupplierFor Fmoc deprotection
N,N-Dimethylformamide (DMF)Standard SupplierPeptide synthesis grade
Dichloromethane (DCM)Standard Supplier
Trifluoroacetic acid (TFA)Standard SupplierFor cleavage
Triisopropylsilane (TIS)Standard SupplierScavenger
Diethyl ether (cold)Standard SupplierFor peptide precipitation
Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the steps for resin swelling, Fmoc deprotection, and coupling of a standard Fmoc-protected amino acid.

1. Resin Swelling: a. Place the desired amount of Rink Amide resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10-15 minutes.[2] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a suitable coupling agent like HBTU (3 equivalents) in a minimal amount of DMF. b. Add DIPEA (6 equivalents) to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. A negative result (colorless beads) indicates complete coupling. f. After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 2: Incorporation of this compound

This protocol details the coupling of the this compound building block to the N-terminus of the growing peptide chain on the solid support.

1. N-Terminal Fmoc Deprotection: a. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed by following Protocol 1, step 2.

2. Activation and Coupling: a. In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. b. Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes. c. Add the activated solution to the resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. f. Upon completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation: a. After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell 1. Swell Resin (DMF, 30 min) Resin->Swell Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple_AA 3. Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat Repeat Steps 2-3 for desired sequence Wash2->Repeat Fmoc_Deprotect_Final Fmoc Deprotection Repeat->Fmoc_Deprotect_Final Wash3 Wash (DMF) Fmoc_Deprotect_Final->Wash3 Couple_Piperidine 4. Couple (s)-1-Boc-3- (aminomethyl)piperidine (DIC/HOBt) Wash3->Couple_Piperidine Wash4 Wash (DMF/DCM) Couple_Piperidine->Wash4 Cleave 5. Cleave & Deprotect (TFA/TIS/H2O) Wash4->Cleave Purify 6. Purify (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: General workflow for SPPS incorporating the piperidine building block.

Signaling Pathway

Peptidomimetics synthesized using piperidine-based scaffolds can function as ligands for G protein-coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by such a peptidomimetic.[3]

GPCR_Signaling cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Conformational Change G_protein G Protein (αβγ-GDP) GPCR_active->G_protein 3. Interaction G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active 4. GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein_active->Effector 5. Modulation Ligand Peptidomimetic Ligand (with Piperidine Scaffold) Ligand->GPCR_inactive 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 6. Production Cell_Response Cellular Response Second_Messenger->Cell_Response 7. Signal Transduction

Caption: General signaling pathway of a G protein-coupled receptor (GPCR).

References

Application Notes and Protocols for Coupling Agents in Peptide Synthesis with (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine is a valuable building block in the synthesis of peptidomimetics and other modified peptides due to its conformationally constrained piperidine scaffold. The secondary amine within the piperidine ring and the primary amine at the aminomethyl substituent present unique challenges in peptide synthesis, particularly concerning sterically hindered couplings. The selection of an appropriate coupling agent and optimization of reaction conditions are critical for achieving high yields and purity. These application notes provide a comprehensive overview of common coupling agents and detailed protocols for their use with this compound.

Overview of Common Coupling Agents

The choice of a coupling reagent is crucial for the successful incorporation of sterically hindered amino acids and related building blocks.[1] Uronium/aminium and phosphonium salt-based reagents are generally more efficient for challenging couplings, offering faster reaction times and lower racemization compared to carbodiimides alone.[2][3]

Uronium/Aminium Salts
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for sterically hindered systems.[4][5] It forms a highly reactive OAt-active ester, which efficiently overcomes steric hindrance.[4] HATU is known for its rapid reaction kinetics and minimal racemization.[6][7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used coupling agent, though generally less reactive than HATU for sterically hindered amino acids.[4] Longer reaction times or double coupling may be necessary to achieve comparable results to HATU.[4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers high coupling efficiency and is reported to have reduced allergenic potential compared to other reagents.[6] The 6-chloro substitution enhances the reactivity compared to HBTU.[8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiency comparable or superior to HATU.[1][2] It is based on OxymaPure, making it a safer alternative to potentially explosive HOBt- or HOAt-based reagents.[1][9] COMU also exhibits excellent solubility.[2]

Phosphonium Salts
  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent, particularly for minimizing racemization.[2] It is a non-toxic alternative to some older phosphonium reagents.[1]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-analog of PyBOP, offering faster coupling rates due to the enhanced reactivity of the HOAt leaving group.[1][6]

Carbodiimides
  • DIC (N,N'-Diisopropylcarbodiimide): A cost-effective coupling reagent frequently used in combination with additives to enhance reactivity and suppress racemization.[1] The urea byproduct of DIC is soluble in common organic solvents, simplifying purification in solid-phase peptide synthesis (SPPS).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, which is advantageous for solution-phase synthesis as the urea byproduct can be removed by aqueous extraction.[6]

Additives
  • HOBt (1-Hydroxybenzotriazole): A standard additive used with carbodiimides to form active esters, thereby increasing coupling efficiency and reducing racemization.[6]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt and HOAt.[10] It can be used with carbodiimides or even added to HBTU or PyBOP reactions to improve performance.[10]

Data Presentation

The following table summarizes the relative performance and key features of commonly used coupling reagents for difficult couplings, which is relevant for the sterically hindered this compound.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskKey AdvantagesPotential Disadvantages
HATU Aminium SaltVery High[5]Low[4]Fast reaction times, high efficiency for difficult couplings.[4][6]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2][5]
HBTU Aminium SaltHighLowWidely used, cost-effective.[2]Less efficient than HATU for hindered couplings, may require longer reaction times or double coupling.[4]
HCTU Aminium SaltVery High[5]LowHigh reactivity, colorless byproducts.[6]Potential for guanidinylation side reactions.[5]
COMU Uronium SaltVery High[2]Very Low[2]Excellent efficiency, improved safety profile (non-explosive), highly soluble.[1][2]Higher cost.[2]
PyBOP Phosphonium SaltHighVery LowEffective with low racemization, non-carcinogenic byproducts.[1][2]Byproducts can be difficult to remove in solution-phase synthesis.[1]
DIC/Oxyma Carbodiimide/AdditiveHighLowCost-effective, safer alternative to HOBt-based methods.[10][11]Slower activation compared to onium salts.[12]
DIC/HOBt Carbodiimide/AdditiveModerate to HighLowWidely used, low cost.[1]HOBt is potentially explosive.[12]

Experimental Protocols

Note: The following protocols are general guidelines and may require optimization based on the specific peptide sequence and solid-phase support. For all protocols, it is assumed that the synthesis is performed on a 0.1 mmol scale.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for the coupling of this compound to a resin-bound peptide, especially when steric hindrance is a concern.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 equivalents)

  • HATU (0.39 mmol, 3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.[5]

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[5]

  • Coupling Reaction:

    • Add the activated solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[5]

  • Monitoring (Optional):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[7] If the test is positive, a second coupling (double coupling) may be required.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol provides a cost-effective and safer alternative for coupling this compound.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.5 mmol, 5 equivalents)

  • OxymaPure (0.55 mmol, 5.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.55 mmol, 5.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or DCM for at least 30 minutes.

  • Coupling Reaction (In-situ activation):

    • To the swollen and deprotected resin, add a solution of this compound and OxymaPure in DMF.

    • Add DIC to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF again (3 times).[5]

  • Monitoring (Optional):

    • Perform a Kaiser test to check for reaction completion. If necessary, repeat the coupling step.

Protocol 3: COMU-Mediated Coupling

This protocol utilizes a highly efficient and safer third-generation coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 equivalents)

  • COMU (0.39 mmol, 3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound and COMU in anhydrous DMF.

    • Add DIPEA to the solution. The solution may change color, which can indicate the progress of the activation.[13]

  • Coupling Reaction:

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. Couplings with COMU are often rapid.[13]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) to remove the water-soluble byproducts and excess reagents.[13]

  • Monitoring (Optional):

    • Use a Kaiser test to confirm the completion of the coupling.

Mandatory Visualizations

Peptide_Coupling_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Amino Acid + Coupling Reagent + Base in DMF Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat Repeat->Deprotection Next Cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS).

HATU_Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_step Final Coupling CarboxylicAcid R-COOH Carboxylic Acid ActiveEster {R-CO-OAt | OAt-Active Ester} CarboxylicAcid->ActiveEster Activation HATU HATU Coupling Reagent HATU->ActiveEster Activation Base DIPEA Base Base->ActiveEster Activation PeptideBond {R-CO-NH-R' | Peptide Bond} ActiveEster->PeptideBond Nucleophilic Attack Amine R'-NH2 This compound Amine->PeptideBond Nucleophilic Attack

References

Application Notes and Protocols for the Synthesis of Piperidine Derivatives from (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine is a versatile chiral building block extensively utilized in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected piperidine nitrogen and a reactive primary aminomethyl group, allows for a wide range of selective modifications. This document provides detailed protocols for the synthesis of various piperidine derivatives from this starting material, including N-alkylation, N-acylation, reductive amination, and the formation of ureas, sulfonamides, and fused heterocyclic systems. These derivatives are key scaffolds in the design of novel therapeutic agents.

Core Synthetic Pathways

The primary amine of this compound serves as a nucleophilic handle for various synthetic transformations. The general synthetic routes explored in these application notes are depicted below.

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes start This compound alkylation N-Alkylation start->alkylation R-X, Base acylation N-Acylation start->acylation RCOCl or (RCO)2O, Base reductive_amination Reductive Amination start->reductive_amination RCHO, NaBH(OAc)3 urea_formation Urea Formation start->urea_formation R-NCO sulfonamide_formation Sulfonamide Formation start->sulfonamide_formation RSO2Cl, Base cyclization Cyclization start->cyclization e.g., β-ketoester, aldehyde alkylated N-Alkyl Piperidines alkylation->alkylated acylated N-Acyl Piperidines acylation->acylated reductively_aminated N-Substituted Alkyl Piperidines reductive_amination->reductively_aminated ureas Piperidinomethyl Ureas urea_formation->ureas sulfonamides Piperidinomethyl Sulfonamides sulfonamide_formation->sulfonamides heterocycles Fused Piperidine Heterocycles cyclization->heterocycles

Figure 1. Key synthetic transformations of this compound.

Data Presentation: Summary of Synthetic Transformations

The following tables summarize the reaction conditions and yields for the synthesis of various piperidine derivatives from this compound.

Reaction Type Reagents Solvent Temp. (°C) Time (h) Yield (%)
N-AlkylationBenzyl bromide, K₂CO₃DMFRT12~80-90
N-AcylationBenzoyl chloride, Et₃NDCM0 to RT2-4>90
Reductive AminationBenzaldehyde, NaBH(OAc)₃DCMRT12-2485-95
Urea FormationPhenyl isocyanateDCMRT2~95
Sulfonamide FormationDansyl chloride, Et₃NDCMRT4~90
Cyclization (Biginelli)Ethyl acetoacetate, Benzaldehyde, H⁺EthanolReflux1260-80

Table 1. General overview of synthetic reactions and typical yields.

Experimental Protocols

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of the primary amine with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl derivative.

G start Start: this compound + Benzyl bromide, K2CO3 in DMF reaction Reaction: Stir at RT for 12h start->reaction workup Aqueous Work-up: - Dilute with H2O - Extract with EtOAc - Wash with brine, dry, concentrate reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: N-Benzyl Derivative purification->product

Figure 2. Workflow for N-alkylation.

Protocol 2: N-Acylation with Acyl Chlorides

This protocol details the formation of an amide bond via reaction with an acyl chloride.[1]

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography if necessary.

G start Start: this compound + Benzoyl chloride, Et3N in DCM at 0°C reaction Reaction: Stir, warm to RT for 2-4h start->reaction workup Aqueous Work-up: - Quench with H2O - Wash with NaHCO3, brine - Dry, concentrate reaction->workup purification Purification: Silica Gel Column Chromatography (optional) workup->purification product Final Product: N-Benzoyl Derivative purification->product

Figure 3. Workflow for N-acylation.

Protocol 3: Reductive Amination with Aldehydes

This one-pot procedure involves the in-situ formation of an imine followed by reduction.[2]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzaldehyde (1.0-1.2 eq).[2]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[2]

  • Continue stirring at room temperature for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2]

  • Separate the organic layer and extract the aqueous layer with DCM (2x).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter and concentrate the solution under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.[2]

Protocol 4: Synthesis of Substituted Ureas

This protocol describes the synthesis of a urea derivative by reacting the primary amine with an isocyanate.

Materials:

  • This compound

  • Phenyl isocyanate

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add phenyl isocyanate (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain the pure urea derivative.

Protocol 5: Synthesis of Sulfonamides

This protocol details the formation of a sulfonamide by reacting the primary amine with a sulfonyl chloride.

Materials:

  • This compound

  • Dansyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dansyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 6: Synthesis of Dihydropyrimidinones via Biginelli Reaction

This protocol describes a one-pot, three-component cyclocondensation reaction to form a fused dihydropyrimidinone ring system.[3]

Materials:

  • This compound (as the urea component after in-situ or prior modification)

  • Ethyl acetoacetate

  • Benzaldehyde

  • Hydrochloric acid (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of the urea derivative of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

G start Start: Piperidinomethyl Urea + Ethyl acetoacetate, Benzaldehyde, H+ in EtOH reaction Reaction: Reflux for 12h start->reaction workup Work-up: - Cool to RT - Filter precipitate or concentrate reaction->workup purification Purification: Column Chromatography (if necessary) workup->purification product Final Product: Fused Dihydropyrimidinone purification->product

Figure 4. Workflow for Biginelli cyclization.

Conclusion

The protocols and data presented in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a diverse range of piperidine derivatives. The straightforward and efficient nature of these reactions makes this building block an invaluable tool for medicinal chemists and drug development professionals in the quest for novel therapeutic agents. Further exploration of these synthetic pathways can lead to the discovery of new chemical entities with significant pharmacological potential.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-(aminomethyl)piperidine is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereodefined structure is a key component in numerous biologically active molecules. This document provides detailed application notes and scalable protocols for the synthesis of this compound, starting from the readily available chiral precursor, (S)-nipecotic acid. The described synthetic route involves three key transformations: N-Boc protection of the piperidine ring, amidation of the carboxylic acid, and subsequent reduction of the amide to the desired aminomethyl group. This guide is intended to provide researchers and process chemists with a practical and scalable method for the preparation of this important intermediate.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, and chiral 3-substituted piperidines are of particular interest due to their presence in a wide range of pharmaceuticals. The (S)-enantiomer of 1-Boc-3-(aminomethyl)piperidine serves as a crucial intermediate in the development of novel therapeutics. The synthesis of this compound with high enantiomeric purity on a large scale is therefore of significant importance. The following protocols detail a robust and scalable three-step synthesis to obtain the target compound with high yield and purity.

Overall Synthesis Workflow

The large-scale synthesis of this compound is accomplished through a three-step process commencing with (S)-nipecotic acid. The workflow is designed for scalability and efficiency.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Amide Reduction A (S)-Nipecotic Acid B (S)-1-Boc-piperidine-3-carboxylic acid A->B (Boc)2O, Na2CO3 EtOH/H2O, rt C (S)-1-Boc-piperidine-3-carboxylic acid D (S)-1-Boc-piperidine-3-carboxamide C->D 1. Isobutyl Chloroformate, NMM 2. NH3(aq), THF E (S)-1-Boc-piperidine-3-carboxamide F This compound E->F LiAlH4, THF Reflux Logical_Relationships Start (S)-Nipecotic Acid (Chiral Pool Starting Material) Step1 N-Boc Protection (Masking the Piperidine Nitrogen) Start->Step1 Intermediate1 (S)-1-Boc-piperidine-3-carboxylic acid Step1->Intermediate1 Step2 Amidation (Carboxylic Acid to Amide Conversion) Intermediate1->Step2 Intermediate2 (S)-1-Boc-piperidine-3-carboxamide Step2->Intermediate2 Step3 Amide Reduction (Amide to Amine Conversion) Intermediate2->Step3 FinalProduct This compound (Target Molecule) Step3->FinalProduct

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of 3-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the incomplete Boc deprotection of 3-(aminomethyl)piperidine.

Troubleshooting Guide

Issue: Incomplete or Slow Deprotection

Symptoms:

  • TLC analysis shows a significant amount of the starting Boc-protected 3-(aminomethyl)piperidine remaining after the expected reaction time.[1]

  • ¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm, which corresponds to the Boc group's tert-butyl protons.[1]

  • LC-MS analysis indicates a large peak for the starting material and a small peak for the desired deprotected product.[1]

Potential Cause Suggested Solution
Insufficient Acid Strength or Concentration The cleavage of the Boc group is an acid-catalyzed reaction. If the acid, such as trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not go to completion.[1] The rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1] Solution: Increase the concentration of the acid. For TFA in dichloromethane (DCM), a concentration of 20-50% (v/v) is commonly used.[2][3] For HCl, a 4M solution in dioxane is a standard reagent.[2][4]
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for the reaction to go to completion.[1] While many deprotections are complete within 30 minutes to 2 hours, some substrates may require longer reaction times. Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. If increasing the time is ineffective, a modest increase in temperature may be considered, but with caution to avoid side reactions.
Steric Hindrance The steric bulk of the substrate, particularly near the Boc-protected amine, can impede the approach of the acid, slowing down the reaction rate.[1] Solution: Consider using a less sterically hindered acid or a different solvent system that may improve the solvation of the substrate and reagent.
Solvent Issues The chosen solvent must effectively dissolve both the substrate and the acid.[1] Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1] Solution: Ensure the solvent is anhydrous, as the presence of water can decrease the effective acidity of the reagent.[5] If solubility is an issue, consider alternative solvents like dioxane or methanol for HCl-based deprotections.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of 3-(aminomethyl)piperidine?

A1: The most common reagents are strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very effective and widely used combination.[6] Another common method is using a solution of hydrochloric acid (HCl) in an organic solvent, such as 1,4-dioxane or methanol.[6][8]

Q2: I am seeing side products in my reaction. What could be the cause and how can I prevent them?

A2: A common side reaction during Boc deprotection is the formation of a stable tert-butyl cation intermediate, which is a reactive electrophile.[2] This carbocation can react with nucleophilic functional groups on your molecule, leading to undesired byproducts.[2] To prevent this, "scavengers" can be added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation and effectively "trap" it.[2] Common scavengers include triisopropylsilane (TIS) and water.[2]

Q3: What is the best work-up procedure after an acidic Boc deprotection?

A3: A typical work-up procedure involves several steps. First, the solvent and excess acid are removed under reduced pressure.[6] The residue is then dissolved in water or a suitable organic solvent and the excess acid is neutralized by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic.[6] Finally, the deprotected amine is extracted multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[6]

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the less polar starting material and the appearance of the more polar deprotected product.[1][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the disappearance of the starting material and the appearance of the product with the expected molecular weight.

  • ¹H NMR Spectroscopy: This provides definitive evidence by showing the disappearance of the characteristic singlet of the tert-butyl group of the Boc protectant at approximately 1.4-1.5 ppm.[1]

Q5: My deprotected 3-(aminomethyl)piperidine is a salt (e.g., hydrochloride or trifluoroacetate). How do I obtain the free amine?

A5: If you have isolated the salt of your product, you can obtain the free amine by performing a basic work-up. Dissolve the salt in water and add a base, such as sodium hydroxide or sodium bicarbonate, to raise the pH to a basic level (pH > 7).[6] This will neutralize the salt and generate the free amine, which can then be extracted into an organic solvent.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions for Boc deprotection. Note that optimal conditions can vary depending on the specific substrate and scale of the reaction.

ReagentSolventConcentrationTemperatureTimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[2][3]0 °C to Room Temp30 min - 4 h[2]Most common method; scavengers are recommended.[2]
Hydrochloric Acid (HCl)1,4-Dioxane4 M[2][4]Room Temp1 - 4 h[2]The product often precipitates as the HCl salt.[6]
Hydrochloric Acid (HCl)MethanolVariousRoom Temp1 - 3 h[6]An alternative to dioxane, especially if solubility is an issue.[7]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Reaction Setup: Dissolve the Boc-protected 3-(aminomethyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv.).[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[6]

  • Neutralization: Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[6]

  • Extraction: Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Reaction Setup: Dissolve the Boc-protected 3-(aminomethyl)piperidine (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.[6]

  • Reagent Addition: Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.[6]

  • Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.[6]

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[6]

  • Conversion to Free Amine (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., 1M NaOH) to a pH of 8-9. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.[8]

Visualizations

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Detected increase_acid Increase Acid Concentration (e.g., TFA to 50%) start->increase_acid increase_time Prolong Reaction Time (e.g., to 4 hours) increase_acid->increase_time check_solvent Verify Solvent Quality (Anhydrous?) increase_time->check_solvent add_scavengers Consider Adding Scavengers (e.g., TIS) check_solvent->add_scavengers monitor Monitor Progress by TLC/LC-MS add_scavengers->monitor successful Successful Deprotection monitor->successful Complete unsuccessful Still Incomplete monitor->unsuccessful Incomplete reoptimize Re-evaluate Strategy (Different Acid/Solvent?) unsuccessful->reoptimize

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Side Reaction Prevention boc_amine Boc-Protected Amine R-NH-Boc protonation Protonated Carbamate boc_amine->protonation + H⁺ tertiary_cation tert-Butyl Cation (CH₃)₃C⁺ protonation->tertiary_cation Loss of tert-butyl cation carbamic_acid Carbamic Acid R-NH-COOH protonation->carbamic_acid free_amine Deprotected Amine R-NH₂ carbamic_acid->free_amine - CO₂ co2 CO₂ scavenger Scavenger (e.g., TIS, H₂O) trapped_cation Trapped Cation scavenger->trapped_cation tertiary_cation_side tert-Butyl Cation (CH₃)₃C⁺ tertiary_cation_side->scavenger Reaction

References

Technical Support Center: (S)-1-Boc-3-(aminomethyl)piperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Boc-3-(aminomethyl)piperidine. The following information addresses common side reactions and other issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in amide coupling reactions?

A1: The most common side reactions during amide coupling include the formation of double acylation products, incomplete reaction leading to low yields, and side reactions involving the Boc-protecting group if harsh conditions are used. The primary amine of the aminomethyl group is significantly more nucleophilic than the nitrogen within the piperidine ring, which is protected by the bulky tert-butoxycarbonyl (Boc) group. However, under certain conditions, side reactions can still occur.

Q2: How can I avoid the di-acylation of this compound?

A2: Di-acylation, while less common due to the Boc protecting group, can occur if the reaction conditions are too harsh, leading to partial deprotection of the Boc group followed by acylation of the piperidine nitrogen. To avoid this, it is crucial to use mild coupling agents and control the stoichiometry of the reactants. Using a slight excess of the carboxylic acid and coupling reagent, while maintaining a controlled temperature, can help ensure selective acylation of the primary amine.[1]

Q3: What should I do if I observe incomplete Boc deprotection?

A3: Incomplete Boc deprotection can be a significant issue. If you are experiencing this, consider the following troubleshooting steps:

  • Acid Strength and Concentration: You may need to increase the strength or concentration of the acid used for deprotection. For example, switching from trifluoroacetic acid (TFA) in dichloromethane (DCM) to a stronger system like 4M HCl in dioxane may be effective.[1]

  • Reaction Time and Temperature: Extending the reaction time and carefully monitoring the progress by TLC or LC-MS is recommended. A slight, controlled increase in temperature may also be necessary for sterically hindered substrates.[1]

  • Scavengers: While scavengers like triethylsilane (TES) can prevent certain side reactions, using them in excess might quench the acid. It is important to optimize the scavenger concentration.[1]

Q4: Can N-alkylation of the piperidine nitrogen occur as a side reaction?

A4: While the Boc group is designed to prevent this, N-alkylation of the piperidine nitrogen can occur as a side reaction if the Boc group is unintentionally removed or if the reaction conditions are harsh enough to facilitate this. To achieve selective N-alkylation of the piperidine nitrogen, a protecting group strategy is typically required where the primary amine is first protected.[2]

Troubleshooting Guides

Low Yield in Amide Coupling Reactions

Low yields in amide coupling reactions with this compound are a common problem. The following table summarizes potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has been stirred for a sufficient duration by monitoring its progress with TLC or LC-MS.- Consider a moderate and controlled increase in reaction temperature.[1]
Suboptimal Coupling Reagent - Use a fresh batch of the coupling reagent.- For sterically hindered substrates, consider switching to a more potent coupling agent such as HATU or HBTU.[1]
Moisture Contamination - Ensure the use of anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Stoichiometry - Ensure accurate measurement of all reactants.- A slight excess of the carboxylic acid and coupling reagent may improve the yield.[1]
Side Product Formation During Boc Deprotection

The formation of side products during the removal of the Boc protecting group can complicate purification and reduce the overall yield.

Potential Cause Troubleshooting Steps
Acid-Sensitive Functional Groups - Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.- The use of scavengers like triethylsilane (TES) can help to trap reactive carbocations generated during deprotection.
Steric Hindrance - For sterically hindered substrates, longer reaction times or a slight increase in temperature may be necessary.[1]
Scavenger Interference - Optimize the concentration of the scavenger, as an excessive amount may quench the acid required for deprotection.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the acylation of the primary amine of this compound using a carboxylic acid and a coupling agent.

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.0-1.2 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Boc Deprotection

This protocol provides a standard method for the removal of the Boc protecting group.

  • Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Visualizations

experimental_workflow Experimental Workflow: Amide Coupling and Deprotection cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection start Dissolve Reactants (Carboxylic Acid, Amine, Coupling Agent) add_base Add DIPEA start->add_base react_couple Stir at RT Monitor by TLC/LC-MS add_base->react_couple workup_couple Aqueous Workup and Extraction react_couple->workup_couple purify_couple Column Chromatography workup_couple->purify_couple product_coupled Coupled Product purify_couple->product_coupled start_deprotect Dissolve Coupled Product product_coupled->start_deprotect Proceed to Deprotection add_acid Add TFA or HCl/Dioxane start_deprotect->add_acid react_deprotect Stir at RT Monitor by TLC/LC-MS add_acid->react_deprotect remove_solvent Remove Solvent and Excess Acid react_deprotect->remove_solvent product_final Final Deprotected Product remove_solvent->product_final

Caption: A typical experimental workflow for synthesis.

troubleshooting_low_yield Troubleshooting Logic for Low Amide Coupling Yield start Low Yield Observed check_reaction_time Is reaction complete by TLC/LC-MS? start->check_reaction_time increase_time_temp Increase reaction time or temperature check_reaction_time->increase_time_temp No check_reagents Are coupling reagents and solvents fresh and anhydrous? check_reaction_time->check_reagents Yes increase_time_temp->check_reagents use_fresh_reagents Use fresh reagents and anhydrous solvents check_reagents->use_fresh_reagents No check_coupling_agent Is the coupling agent potent enough? check_reagents->check_coupling_agent Yes use_fresh_reagents->check_coupling_agent stronger_agent Switch to a stronger coupling agent (e.g., HATU) check_coupling_agent->stronger_agent No check_stoichiometry Is stoichiometry correct? check_coupling_agent->check_stoichiometry Yes stronger_agent->check_stoichiometry adjust_stoichiometry Adjust stoichiometry (slight excess of acid/coupling agent) check_stoichiometry->adjust_stoichiometry No success Yield Improved check_stoichiometry->success Yes adjust_stoichiometry->success

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Optimizing Amide Coupling Reactions with (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing amide coupling reactions involving (S)-1-Boc-3-(aminomethyl)piperidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the coupling of this compound with carboxylic acids.

Problem: Low or No Product Yield

Low or non-existent yield is a frequent issue in amide bond formation. Several factors can contribute to this outcome.[1] The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

Potential Cause Troubleshooting Steps
Incomplete Carboxylic Acid Activation - Ensure the coupling reagent is not degraded and is used in the appropriate stoichiometric amount (typically 1.0-1.5 equivalents).- Consider switching to a more potent coupling reagent like HATU, HBTU, or PyBOP, especially for sterically hindered or electron-deficient carboxylic acids.[2] - Implement a pre-activation step by stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[1][3]
Amine Deactivation (Protonation) - this compound is basic and can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Ensure a sufficient amount of a non-nucleophilic base, such as DIPEA (typically 2.0 equivalents or more), is present in the reaction mixture to neutralize any acid and maintain the amine in its free base form.[1]
Steric Hindrance - The piperidine ring can present steric challenges.[4][5] To overcome this, increase the reaction time and/or moderately increase the temperature (e.g., to 40-50°C), while monitoring for side product formation.[5][6] - Select a coupling reagent known to be effective for sterically hindered substrates, such as HATU or PyAOP.[5][7]
Hydrolysis of Activated Intermediate - The presence of water can hydrolyze the activated carboxylic acid intermediate.[1] Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents under an inert atmosphere.
Suboptimal Reaction Conditions - The choice of solvent can be critical. DMF is often preferred for its excellent solvating properties.[8] - Ensure the reaction temperature is appropriate. While some sluggish reactions benefit from heat, others may require lower temperatures (e.g., 0°C) to minimize side reactions.[2][6]

Problem: Significant Side Product Formation

The formation of impurities can complicate purification and reduce the overall yield of the desired product.

Side Product/Reaction Minimization Strategies
Racemization of Chiral Carboxylic Acids - Add a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to the reaction mixture.[1] - Use a coupling reagent known for low racemization rates, such as COMU.[2][8] - Perform the reaction at a lower temperature (e.g., 0°C).[6]
Guanidinylation of the Amine - This side reaction can occur with uronium/aminium-based reagents like HATU if the coupling reagent is in excess or if the carboxylic acid activation is slow.[2][9] - To avoid this, pre-activate the carboxylic acid before adding the amine or consider using a phosphonium-based reagent like PyBOP.[2][3]
N-acylurea Formation - This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC.[2][8] - The addition of HOBt or OxymaPure can minimize the formation of this stable byproduct.[2]

Problem: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Issue Suggested Solution
Removal of Excess Reagents and Byproducts - Perform an aqueous workup. Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid or 1M HCl) to remove unreacted amine and base, followed by a mild base (e.g., saturated aqueous sodium bicarbonate) to remove unreacted carboxylic acid and additives like HOBt. Finish with a brine wash.[3] - For water-soluble byproducts from reagents like EDC, aqueous extractions are particularly effective.[7]
Co-elution during Column Chromatography - Optimize the solvent system for silica gel chromatography based on the polarity of your product. A gradient elution might be necessary to separate the product from closely eluting impurities.
Purifying the Deprotected Amine - It is often easier to purify the Boc-protected product before proceeding with deprotection. The deprotection step is typically clean, and purification of the final amine can be more difficult.[10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for coupling with this compound?

The choice of coupling reagent is critical and depends on the carboxylic acid substrate. For routine couplings, carbodiimides like EDC with an additive like HOBt can be effective.[2] However, for more challenging couplings, such as with sterically hindered or electron-deficient carboxylic acids, uronium/aminium (HATU, HBTU) or phosphonium (PyBOP, PyAOP) based reagents are generally more effective, leading to faster reactions and higher yields.[2][5][7]

Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCEconomical, water-soluble byproducts (EDC) are easily removed.[7][8]Can form N-acylurea byproducts; may require additives to improve efficiency and suppress racemization.[8]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast reaction times, low racemization risk (especially HATU and COMU).[7][8]Higher cost, can cause guanidinylation of the amine if not used correctly.[3][8]
Phosphonium Salts PyBOP, PyAOPHighly effective, especially for sterically hindered couplings; avoids guanidinylation side reactions.[7]The phosphine oxide byproduct can sometimes complicate purification.

Q2: What is the optimal base and solvent for this coupling reaction?

A non-nucleophilic, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) is highly recommended to minimize side reactions.[2][8] Triethylamine (TEA) can also be used, but DIPEA is often preferred.[8] The most common solvents are polar aprotic solvents like DMF and DCM.[8] DMF is often favored for its excellent solvating capabilities.[8] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated ester intermediate.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This allows you to track the consumption of the starting materials and the formation of the desired product, helping to determine the optimal reaction time.[8]

Q4: Is a pre-activation step necessary?

For challenging couplings, a pre-activation step is highly recommended. This involves mixing the carboxylic acid, coupling reagent, and base in the solvent for a short period (e.g., 5-15 minutes) before adding this compound.[3] This ensures the formation of the active ester intermediate and can significantly improve yields, especially when using uronium reagents like HATU, as it prevents the reagent from reacting directly with the amine.[3]

Q5: What is the best way to remove the Boc protecting group after the coupling reaction?

The Boc group is typically removed under acidic conditions. A common method is treatment with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11] For acid-sensitive substrates, keeping the reaction at 0°C or room temperature and monitoring closely to avoid prolonged exposure is advisable.[3] After deprotection, the TFA is typically removed under reduced pressure.[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Boc-Deprotection using TFA

  • Dissolve the Boc-protected compound in DCM.

  • Add an equal volume of TFA (a typical ratio is 50% TFA in DCM).[11]

  • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base.

Visual Guides

Troubleshooting_Workflow start Low or No Yield? check_activation Check Carboxylic Acid Activation start->check_activation Yes success Yield Improved start->success No reagent_quality Coupling Reagent Degraded? check_activation->reagent_quality check_amine Check Amine Reactivity base_issue Sufficient Base Present? check_amine->base_issue check_conditions Review Reaction Conditions water_issue Anhydrous Conditions? check_conditions->water_issue preactivate Implement Pre-activation Step reagent_quality->preactivate No change_reagent Switch to More Potent Coupling Reagent (e.g., HATU) reagent_quality->change_reagent Yes preactivate->check_amine change_reagent->check_amine base_issue->check_conditions Yes add_base Add More Non-Nucleophilic Base (e.g., DIPEA) base_issue->add_base No add_base->check_conditions dry_reagents Use Anhydrous Solvents & Dry Glassware water_issue->dry_reagents No temp_time_issue Temp/Time Optimal? water_issue->temp_time_issue Yes dry_reagents->temp_time_issue optimize_conditions Increase Reaction Time and/or Temperature temp_time_issue->optimize_conditions No temp_time_issue->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

Amide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate [R-CO-O-X] RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine This compound Amine->Amide Byproducts Byproducts

Caption: General pathway for amide bond formation.

References

Technical Support Center: Synthesis of (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (S)-1-Boc-3-(aminomethyl)piperidine, a key building block for pharmaceutical research and development. The primary focus is on the critical reduction step of the nitrile precursor, (S)-1-Boc-3-cyanopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method is the reduction of a nitrile precursor, (S)-1-Boc-3-cyanopiperidine. This reduction can be achieved through two main pathways:

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst.[1][2]

  • Chemical Reduction: This involves the use of stoichiometric reducing agents, with Lithium Aluminum Hydride (LAH) being a common choice.[2][3][4]

Another route involves the Hofmann rearrangement of (S)-1-Boc-piperidine-3-carboxamide. However, this guide will focus on troubleshooting the more common nitrile reduction pathway.

Q2: What are the typical physical properties of this compound?

A2: The target compound is typically a colorless to light yellow liquid. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Approx. 300 - 305 °C
Density Approx. 0.995 g/cm³
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (nitrile) and the appearance of the product (amine) will indicate the reaction's progression. A ninhydrin stain is effective for visualizing the primary amine product, which will appear as a colored spot.

Q4: What are the main impurities I should look out for?

A4: Besides unreacted starting material, potential impurities include:

  • Secondary and Tertiary Amines: These can form during catalytic hydrogenation if the intermediate imine reacts with the product amine.[1]

  • Aldehyde: Incomplete reduction or hydrolysis of the intermediate imine can lead to the formation of the corresponding aldehyde.

  • Enantiomeric Impurity: The presence of the (R)-enantiomer is a critical impurity that needs to be monitored, especially in pharmaceutical applications.

  • Residual Solvents: Solvents used in the synthesis and purification may be present in the final product.

Troubleshooting Guide: Nitrile Reduction Step

This section addresses common issues encountered during the reduction of (S)-1-Boc-3-cyanopiperidine.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and has been stored properly. - Use a higher catalyst loading. - Ensure the reaction is adequately stirred to maintain catalyst suspension.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the safe limits of your equipment.
Deactivated Reducing Agent (Chemical Reduction) - Use a fresh bottle of the reducing agent (e.g., LAH). LAH is highly sensitive to moisture. - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature - For some reductions, gentle heating may be required. Increase the temperature incrementally while monitoring the reaction by TLC.

Issue 2: Formation of Significant Byproducts (Secondary/Tertiary Amines)

Possible Causes & Solutions

This is a common issue in catalytic hydrogenation of nitriles.[1]

Possible CauseTroubleshooting Steps
Reaction Conditions Favoring Imine-Amine Coupling - Add Ammonia: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the imine reacting with the product amine.[3] - Solvent Choice: Using a more polar solvent can sometimes disfavor the side reaction. - Catalyst Choice: Some catalysts are more selective for primary amine formation. Consider screening different catalysts if byproduct formation is persistent.

Issue 3: Incomplete Reduction to the Amine

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Insufficient Reducing Agent - Catalytic Hydrogenation: Ensure the reaction is run for a sufficient amount of time. - Chemical Reduction: Use a larger excess of the reducing agent (e.g., increase from 2 to 4 equivalents of LAH).
Reaction Quenched Prematurely - Before workup, ensure the starting material is fully consumed by TLC analysis.

Issue 4: Difficulty in Product Purification

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Product is a Polar Amine - Column Chromatography: Use a silica gel column with a gradient of a polar solvent (e.g., methanol in dichloromethane). Adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can help to prevent streaking of the amine product on the silica gel. - Acid-Base Extraction: The basic nature of the amine allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.
Emulsion Formation During Workup - Add a saturated brine solution to help break up emulsions. - Filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of (S)-1-Boc-3-cyanopiperidine

This is a representative protocol and may require optimization.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve (S)-1-Boc-3-cyanopiperidine (1 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel.

Protocol 2: LAH Reduction of (S)-1-Boc-3-cyanopiperidine

Caution: Lithium Aluminum Hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere.

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Dissolve (S)-1-Boc-3-cyanopiperidine (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Workup: A granular precipitate should form. Stir the mixture for 30 minutes, then filter off the solids, washing them thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_reaction Reaction Monitoring cluster_problems Problem Identification cluster_solutions Solutions cluster_purification Purification cluster_end End Product Start Synthesis of this compound Check_TLC Monitor Reaction by TLC Start->Check_TLC Low_Conversion Low/No Conversion? Check_TLC->Low_Conversion Reaction Stalled Byproducts Byproducts Formed? Check_TLC->Byproducts Incomplete_Reduction Incomplete Reduction? Check_TLC->Incomplete_Reduction Starting Material Remains Low_Conversion->Byproducts No Sol_Low_Conversion Check Catalyst/Reagent Activity Increase H2 Pressure Increase Temperature Low_Conversion->Sol_Low_Conversion Yes Byproducts->Incomplete_Reduction No Sol_Byproducts Add Ammonia (for H2) Change Solvent Screen Catalysts Byproducts->Sol_Byproducts Yes Sol_Incomplete_Reduction Increase Reaction Time Increase Reducing Agent Equivalents Incomplete_Reduction->Sol_Incomplete_Reduction Yes Purification_Issues Purification Difficulty? Incomplete_Reduction->Purification_Issues No, Reaction Complete Sol_Low_Conversion->Check_TLC Sol_Byproducts->Check_TLC Sol_Incomplete_Reduction->Check_TLC Sol_Purification Column Chromatography with Amine Additive Acid-Base Extraction Purification_Issues->Sol_Purification Yes Pure_Product Pure Product Purification_Issues->Pure_Product No Sol_Purification->Pure_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

purification challenges with (s)-1-Boc-3-(aminomethyl)piperidine byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with (S)-1-Boc-3-(aminomethyl)piperidine and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The primary impurities stem from the synthesis process itself. These can be broadly categorized as:

  • Process-Related Impurities:

    • Di-Boc Protected Byproduct: The formation of the di-Boc protected piperidine, where both the piperidine nitrogen and the aminomethyl nitrogen are protected by a Boc group, is a common side product. This occurs due to the similar reactivity of the two amine groups towards the Boc-anhydride reagent.[1]

    • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Stereoisomeric Impurities:

    • (R)-1-Boc-3-(aminomethyl)piperidine: The presence of the undesired (R)-enantiomer is a critical impurity that can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[2] Its concentration is typically assessed as enantiomeric excess (ee).

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic techniques is essential for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the primary method for determining the enantiomeric purity (enantiomeric excess) of the compound. Due to the lack of a strong chromophore in the molecule, pre-column derivatization may be necessary to improve detection.[3]

  • Gas Chromatography (GC): GC is a suitable method for assessing the overall chemical purity and can be used to quantify volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying major impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with GC (GC-MS) or HPLC (LC-MS) to identify unknown impurities.

Troubleshooting Guides

Problem 1: Low Yield of Mono-Boc Protected Product
  • Symptom: The final yield of this compound is significantly lower than expected, with a substantial amount of di-Boc byproduct or unreacted starting material observed in the crude product analysis.

  • Possible Cause: The reaction conditions are not optimized for selective mono-protection. The stoichiometry of the Boc-anhydride, reaction temperature, and reaction time can all influence the product distribution.

  • Suggested Solutions:

    • Control Stoichiometry: Carefully control the molar ratio of di-tert-butyl dicarbonate (Boc₂O) to the diamine. Using a 1:1 molar ratio is a common starting point.[4]

    • Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity for the more nucleophilic primary amine.

    • Slow Addition of Reagent: Add the Boc₂O solution dropwise to the diamine solution to maintain a low concentration of the protecting agent and favor mono-protection.

    • Consider Alternative Protection Strategies: For challenging cases, methods such as using a fluorous Boc-protecting group or enzymatic protection can offer higher selectivity.

Problem 2: Difficulty in Removing Di-Boc Byproduct
  • Symptom: The di-Boc protected byproduct is difficult to separate from the desired mono-Boc product using standard purification techniques like column chromatography due to similar polarities.

  • Possible Cause: The polarity difference between the mono- and di-protected compounds is insufficient for effective separation on silica gel.

  • Suggested Solutions:

    • Acid-Base Extraction: Utilize the basicity of the free aminomethyl group on the desired mono-Boc product. An acidic wash (e.g., with dilute HCl) will protonate the mono-Boc product and any unreacted diamine, transferring them to the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified mono-Boc product.

    • Recrystallization of a Salt: Convert the crude product mixture to a salt (e.g., hydrochloride or tartrate salt). The different solubilities of the mono- and di-protected salts can allow for purification by recrystallization.

    • Optimized Column Chromatography: If chromatography is the preferred method, screen different solvent systems. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the separation of basic compounds on silica gel.

Problem 3: Low Enantiomeric Excess (ee)
  • Symptom: Chiral HPLC analysis indicates a higher than acceptable level of the undesired (R)-enantiomer.

  • Possible Cause:

    • The chiral purity of the starting material was low.

    • Racemization occurred at some stage of the synthesis or purification process.

  • Suggested Solutions:

    • Verify Starting Material Purity: Ensure the enantiomeric purity of the starting chiral diamine is high.

    • Chiral Resolution: If the enantiomeric excess is low, consider a chiral resolution step. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives) and separating them by fractional crystallization.

    • Preparative Chiral HPLC: For smaller scales or high-value applications, preparative chiral HPLC can be used to separate the enantiomers.

Data Presentation

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Assay (Chemical Purity)≥95% - ≥98%HPLC, GC[5][6]
Enantiomeric Excess (ee)≥98%Chiral HPLC[5]
AppearanceColorless to light yellow liquidVisual Inspection[5]
IdentityConforms to structure¹H NMR, ¹³C NMR, MS

Table 2: Comparison of Purification Techniques for Mono-Boc Protected Diamines

Purification MethodPrincipleAdvantagesDisadvantagesTypical Yield
Column Chromatography Differential adsorption on a stationary phase (e.g., silica gel).Widely applicable, can separate compounds with moderate polarity differences.Can be time-consuming and require large volumes of solvent. The acidic nature of silica gel can sometimes cause degradation of acid-labile groups like Boc.81.5% - 89.1% (for a mono-Boc protected phenylene diamine)[4]
Acid-Base Extraction Exploits the difference in basicity between the mono- and di-protected products.Simple, scalable, and cost-effective. Avoids the use of chromatography.Only effective if there is a significant difference in basicity. May require multiple extraction cycles.Generally high recovery, but dependent on the specific compounds.
Recrystallization (as a salt) Separation based on differences in solubility of the crystalline salts.Can provide very high purity material. Scalable.Requires finding a suitable salt and solvent system. Can lead to lower yields if the product has significant solubility in the mother liquor.Highly variable, dependent on the specific salt and crystallization conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This protocol is a general guideline based on the analysis of similar chiral piperidine derivatives and may require optimization for this compound.[3]

  • Derivatization (if necessary):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add a chiral derivatizing agent (e.g., a chiral isocyanate or acyl chloride) and a non-chiral base (e.g., triethylamine).

    • Allow the reaction to proceed to completion. The resulting diastereomers can be separated on a standard achiral HPLC column.

  • Chromatographic Conditions (Example for a related compound):

    • Column: Chiralpak AD-H (or similar chiral stationary phase).[3]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical mobile phase could be 0.1% diethylamine in ethanol.[3]

    • Flow Rate: 0.5 - 1.0 mL/min.[3]

    • Detection: UV detection at a low wavelength (e.g., 210-230 nm) is often used for compounds lacking a strong chromophore.[3]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis:

    • Inject the prepared sample (derivatized or underivatized) onto the HPLC system.

    • The two enantiomers (or diastereomers) should elute as separate peaks.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The mono-Boc product and any unreacted diamine will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Organic Layer Wash: Combine the aqueous layers. The initial organic layer now contains the di-Boc byproduct and other neutral impurities. This layer can be washed with brine, dried, and concentrated to isolate the di-Boc byproduct if desired.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • Back Extraction: Extract the basified aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates a key application of this compound as a crucial building block in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[4] The workflow highlights its incorporation into the core structure of these therapeutic agents.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of JAK Inhibitor (e.g., Tofacitinib core) start Chiral Starting Material (e.g., from L-lysine) boc_protection Boc Protection of Diamine start->boc_protection 1. (Boc)2O, Base purification Purification (Chromatography/Extraction) boc_protection->purification byproduct Di-Boc Byproduct (Impurity) boc_protection->byproduct product This compound purification->product Pure Intermediate coupling Coupling Reaction (N-alkylation) product->coupling 2. Coupling with core pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Core pyrrolo_pyrimidine->coupling deprotection Boc Deprotection coupling->deprotection 3. Acidic Conditions (e.g., TFA) final_modification Final Synthetic Steps deprotection->final_modification api Active Pharmaceutical Ingredient (JAK Inhibitor) final_modification->api

Caption: Workflow for the synthesis of a JAK inhibitor using this compound.

References

managing stability issues of (s)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing stability issues associated with (S)-1-Boc-3-(aminomethyl)piperidine. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during storage, handling, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C for short-term use.[1][2] For long-term storage, temperatures of -20°C are recommended. The compound should be kept in a tightly sealed container to prevent moisture absorption and exposure to atmospheric CO2, which can react with the primary amine.

Q2: What are the primary degradation pathways for this compound?

A2: The most significant stability concern is the acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.[3][4][5] This reaction is highly favorable in acidic conditions and results in the formation of the corresponding unprotected piperidine and a tert-butyl cation. The tert-butyl cation is a reactive intermediate that can lead to side reactions. The primary amine can also be susceptible to oxidation and reaction with aldehydes or ketones present as impurities in solvents.

Q3: Is this compound stable in common organic solvents?

A3: The compound is generally stable in common anhydrous aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) under neutral or basic conditions. However, prolonged storage in solution is not recommended. Protic solvents like methanol and ethanol could potentially participate in slow degradation, especially if acidic impurities are present.

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a C18 column.[6] Degradation can be monitored by observing the appearance of new peaks, particularly a more polar peak corresponding to the deprotected piperidine. LC-MS is a powerful tool to identify the mass of the parent compound and any degradation products.[7] Proton NMR can also be used to monitor the integrity of the Boc group by observing the characteristic singlet around 1.45 ppm.

Troubleshooting Guides

Issue 1: Inconsistent Amide Coupling Reaction Yields

Symptoms:

  • Low yield of the desired amide product.

  • Presence of unreacted starting materials.

  • Formation of a significant byproduct with a mass corresponding to a dimer of this compound coupled to the carboxylic acid.

Potential CauseTroubleshooting Steps
Dimerization Side Reaction The primary amine of one molecule of this compound reacts with the activated carboxylic acid intended for another molecule.
Solution 1: Slow Addition. Add a solution of this compound dropwise to the reaction mixture containing the activated carboxylic acid over an extended period (e.g., 30-60 minutes) using a syringe pump.[8]
Solution 2: High Dilution. Perform the reaction at a lower concentration (e.g., 0.05-0.1 M) to decrease the probability of intermolecular side reactions.[8]
Inefficient Coupling Reagent The chosen coupling reagent may not be sufficiently reactive for the specific substrates.
Solution: Consider using a more potent coupling agent such as HATU or HBTU, especially for sterically hindered substrates.[8]
Moisture Contamination Water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Issue 2: Unintended Deprotection of the Boc Group During a Reaction

Symptoms:

  • Formation of byproducts where the Boc group is absent.

  • Complex reaction mixture observed by TLC or LC-MS.

Potential CauseTroubleshooting Steps
Acidic Reaction Conditions The Boc group is labile to acid. Even mildly acidic conditions can cause premature deprotection.[4]
Solution: Ensure all reagents and solvents are free of acidic impurities. If an acidic component is necessary, consider an alternative protecting group strategy.
High Reaction Temperature Although generally stable, prolonged heating can lead to thermal degradation of the Boc group.
Solution: If possible, run the reaction at a lower temperature for a longer duration.
Issue 3: Formation of Side Products During Boc Deprotection

Symptoms:

  • Appearance of unexpected peaks in LC-MS or NMR, often with a mass increase of 56 amu (t-butyl group).

Potential CauseTroubleshooting Steps
t-Butylation Side Reaction The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.[9]
Solution 1: Use of Scavengers. Add a scavenger to the deprotection reaction to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[10][11]
Solution 2: Alternative Deprotection Reagent. Consider using a different acidic reagent that may generate fewer side products, such as 4M HCl in dioxane.[9]

Quantitative Data Summary

Table 1: Stability of the Boc Group in Different Chemical Environments

ConditionStabilityNotes
Strongly Acidic (e.g., TFA, HCl) LabileRapid cleavage occurs, typically within minutes to a few hours at room temperature.[3]
Mildly Acidic (e.g., aqueous acetic acid) Moderately StableSlow cleavage may occur over time.
Neutral (e.g., water, pH 7) StableGenerally stable for extended periods at room temperature.[4]
Basic (e.g., piperidine, NaOH) StableThe Boc group is resistant to basic conditions.[3][4]
Reductive (e.g., H₂, Pd/C) StableCompatible with catalytic hydrogenation conditions used for deprotecting groups like Cbz.

Table 2: Common Conditions for Boc Deprotection

ReagentTypical ConcentrationSolventTypical Time (RT)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30 min - 3 h
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 h
p-Toluenesulfonic acid (pTSA)Catalytic to stoichiometricVariousVariable

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general method for determining the purity of this compound and detecting the presence of its primary degradant, (S)-3-(aminomethyl)piperidine.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Amide Coupling with Minimized Dimerization

This protocol describes the coupling of a generic carboxylic acid with this compound using HATU as the coupling agent, with measures to reduce dimer formation.

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.05 eq) in a small volume of anhydrous DMF.

  • Using a syringe pump, add the this compound solution to the reaction mixture dropwise over 30-60 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Boc Deprotection with Scavengers

This protocol details the removal of the Boc group using TFA with scavengers to minimize t-butylation side products.

  • Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

  • Add triisopropylsilane (TIS) (1.1 eq) and water (1.1 eq) to the solution as scavengers.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.

  • The resulting product is typically the TFA salt, which can be used directly or neutralized in a subsequent step.

Visualizations

degradation_pathway compound This compound deprotected (S)-3-(aminomethyl)piperidine compound->deprotected H+ (acid) tbutyl tert-butyl cation compound->tbutyl H+ (acid) side_product t-butylated side products tbutyl->side_product + Nucleophile

Caption: Acid-catalyzed degradation of this compound.

amide_coupling_workflow cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester HATU, DIPEA HATU HATU DIPEA DIPEA Desired Amide Desired Amide Activated Ester->Desired Amide Slow addition of Amine Dimer Dimer Activated Ester->Dimer Fast addition of Amine Amine (S)-1-Boc-3- (aminomethyl)piperidine

Caption: Workflow for amide coupling illustrating the mitigation of dimer formation.

deprotection_troubleshooting start Boc Deprotection with TFA check_side_products Side products observed? start->check_side_products failure t-Butylation Occurs add_scavengers Add Scavengers (TIS, H2O) check_side_products->add_scavengers Yes success Clean Deprotection check_side_products->success No add_scavengers->success

Caption: Decision tree for troubleshooting Boc deprotection side reactions.

References

improving solubility of (s)-1-Boc-3-(aminomethyl)piperidine reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-1-Boc-3-(aminomethyl)piperidine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges, with a primary focus on improving solubility in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a colorless to light yellow liquid.[1][2] It is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, chloroform, and methanol.[1][3] Its unique structure, containing both a lipophilic Boc-protecting group and a polar primary amine, gives it a versatile yet sometimes challenging solubility profile.[2]

Q2: Why am I observing precipitation when I add my carboxylic acid to a solution of this compound for an amide coupling reaction?

A2: This is a common issue. The basic primary amine on the piperidine derivative can react with the acidic carboxylic acid to form a salt. This newly formed salt may have poor solubility in the reaction solvent, causing it to precipitate and stall the reaction.

Q3: Can I use an aqueous solution for reactions with this compound?

A3: While piperidine itself is highly soluble in water, the large, non-polar Boc group on this compound significantly reduces its aqueous solubility.[4] Reactions are typically performed in anhydrous aprotic solvents.[3] However, for certain reactions like a Boc-protection, aqueous conditions with a base might be employed to improve the solubility of a zwitterionic starting material.[5]

Q4: My compound is poorly soluble in my chosen reaction solvent. What is the quickest thing I can try?

A4: The simplest first steps are to increase the volume of the solvent or to gently heat the mixture while monitoring for any degradation. If these fail, a change in the solvent system, such as using a co-solvent, is the next logical step.

Troubleshooting Guide: Poor Solubility in Reaction Mixtures

This guide provides a systematic approach to resolving solubility issues encountered during reactions involving this compound.

Issue 1: Starting material does not fully dissolve in the reaction solvent.
  • Potential Cause: The polarity of the solvent is not optimal for the substrate.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Dilute the reaction mixture by adding more solvent.

    • Apply Gentle Heat: Warm the mixture gently (e.g., to 30-40 °C) and observe if the solid dissolves. Ensure the temperature is compatible with the stability of all reagents.

    • Use a Co-solvent: Introduce a small amount of a co-solvent to modify the overall polarity of the medium. For example, if your reaction is in DCM, adding a small amount of a more polar solvent like N,N-Dimethylformamide (DMF) may help.

    • Change the Solvent: Consult a solvent solubility chart. For this compound, consider solvents like dichloromethane, ethyl acetate, or DMF.[1][6]

Issue 2: A precipitate forms during an amide coupling reaction.
  • Potential Cause: Formation of an insoluble salt between the basic amine of the piperidine and the acidic carboxylic acid coupling partner.

  • Troubleshooting Steps:

    • Modify Order of Addition: Activate the carboxylic acid with your coupling reagent (e.g., HATU, DCC) and base (e.g., DIPEA) before adding the this compound solution.[3] This converts the acid to an active ester, preventing the acid-base reaction with the amine.

    • Use a More Polar Solvent: Solvents like DMF or DMSO are often better at solvating salts and can help keep the reaction mixture homogeneous.[7]

    • Dilute the Reaction: Running the reaction at a lower concentration can sometimes prevent the salt from precipitating.

Issue 3: The reaction is sluggish or incomplete, suspected to be due to poor solubility.
  • Potential Cause: A portion of the reagents is not in solution, limiting their ability to react.

  • Troubleshooting Steps:

    • Increase Temperature: If thermally stable, increasing the reaction temperature can enhance both solubility and reaction rate.

    • Improve Agitation: Ensure the reaction is being stirred vigorously to maximize the interaction between the dissolved and undissolved components.

    • Solvent Screening: Perform small-scale solubility tests with your starting materials in a variety of solvents (e.g., THF, acetonitrile, DMF, DMSO) to identify a more suitable reaction medium.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dichloromethane (DCM)Soluble[1]
ChloroformSoluble[3]
MethanolSoluble[3]
Ethyl AcetateSoluble[1]
N,N-Dimethylformamide (DMF)Likely Soluble[3]
WaterPoorly Soluble[4]
HexanesLimited Solubility[4]

Note: This table is based on typical properties of Boc-protected amines and piperidine derivatives.

Experimental Protocols

Protocol: General Procedure for Amide Coupling using HATU

This protocol is a standard method for forming an amide bond between a carboxylic acid and this compound, designed to minimize solubility issues.[3]

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution. Stir the mixture for 10-15 minutes at room temperature. This step activates the carboxylic acid by forming an active ester.

  • Coupling: In a separate flask, dissolve this compound (1.05 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Visualizations

TroubleshootingWorkflow start Solubility Issue Detected in Reaction Mixture q1 Is starting material fully dissolved? start->q1 s1 Try: 1. Add more solvent 2. Gently warm mixture 3. Use a co-solvent q1->s1 No q2 Is it an amide coupling with precipitation? q1->q2 Yes s1->q2 s2 Try: 1. Pre-activate carboxylic acid 2. Switch to a more polar solvent (DMF) 3. Dilute the reaction q2->s2 Yes s3 Reaction proceeds, but is sluggish q2->s3 No end Issue Resolved s2->end s4 Try: 1. Increase reaction temperature 2. Screen for a better solvent s3->s4 s4->end

Caption: Troubleshooting workflow for solubility issues.

FactorsAffectingSolubility center This compound Solubility solvent Solvent System center->solvent temp Temperature center->temp reagents Other Reagents center->reagents concentration Concentration center->concentration polarity Polarity (e.g., DCM vs. DMF) solvent->polarity cosolvent Use of Co-solvents solvent->cosolvent acidbase Acid/Base Interactions (Salt Formation) reagents->acidbase ions Ionic Strength reagents->ions

Caption: Key factors affecting compound solubility.

References

Technical Support Center: (S)-1-Boc-3-(aminomethyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-3-(aminomethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, and byproducts of side reactions.

  • Enantiomeric Impurity: This refers to the presence of the undesired (R)-enantiomer, (R)-1-Boc-3-(aminomethyl)piperidine.

  • Degradation Products: These can form if the final compound is exposed to harsh conditions such as strong acids.

Q2: What are the primary process-related impurities I should be aware of?

A2: The most common process-related impurities include:

  • (S)-3-(Aminomethyl)piperidine: This impurity results from incomplete Boc protection of the starting material or unintentional deprotection during the work-up or purification stages.

  • (S)-1,3-bis(Boc-aminomethyl)piperidine (Di-Boc impurity): This is formed when the secondary amine of the piperidine ring also reacts with the Boc anhydride, leading to a di-protected species. This is more likely if an excess of the Boc-protecting reagent is used or if reaction conditions are not carefully controlled.

  • Residual Starting Materials and Reagents: Depending on the synthetic route, these could include precursors to the piperidine ring or reagents used in its formation.

  • Benzyl-protected intermediates: If a benzyl group is used as a protecting group during the synthesis and its removal is incomplete, you may find (S)-1-Benzyl-3-(Boc-aminomethyl)piperidine as an impurity.

Q3: Why is controlling the enantiomeric purity of this compound so critical?

A3: this compound is a chiral building block, and its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the (R)-enantiomer can lead to the formation of a diastereomeric impurity in the final drug substance, which may have different pharmacological or toxicological properties.

Q4: How can the Boc protecting group be unintentionally removed?

A4: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. Exposure to strong acids, or even milder acidic conditions for prolonged periods, can lead to the cleavage of the Boc group, resulting in the formation of (S)-3-(aminomethyl)piperidine.

Troubleshooting Guide

An unexpected peak in your analytical chromatogram or an out-of-specification result can be frustrating. This guide will help you troubleshoot common impurity-related issues.

Problem: Presence of a significant amount of the (R)-enantiomer.

Possible Cause:

  • The chiral purity of the starting material, (S)-3-(aminomethyl)piperidine, was low.

  • Racemization occurred at some stage of the synthesis, potentially due to harsh basic or acidic conditions.

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze the chiral purity of your (S)-3-(aminomethyl)piperidine starting material using a suitable chiral HPLC method.

  • Review Reaction Conditions: Assess your reaction and work-up conditions for any harsh acidic or basic steps that could induce racemization. Consider using milder bases or acids and maintaining lower reaction temperatures.

  • Purification: If the (R)-enantiomer is present in the final product, chiral column chromatography may be necessary to separate the enantiomers, although this is often a costly and time-consuming solution.

Problem: Higher than expected levels of (S)-3-(aminomethyl)piperidine.

Possible Cause:

  • Incomplete Boc Protection: The reaction may not have gone to completion.

  • Boc Deprotection during Work-up: Acidic conditions during the aqueous work-up can cleave the Boc group.

Troubleshooting Steps:

  • Optimize Boc Protection:

    • Ensure you are using a slight excess (1.05-1.1 equivalents) of Boc anhydride.

    • Monitor the reaction progress by TLC or LC-MS to ensure all the starting amine has been consumed.

    • Consider using a mild base like sodium bicarbonate to facilitate the reaction.

  • Neutralize Work-up: During the work-up, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acidic residues before extraction. Avoid strong acids.

Problem: Formation of the Di-Boc impurity.

Possible Cause:

  • Excess Boc Anhydride: Using a large excess of the Boc-protecting reagent can lead to the protection of both the primary and secondary amines.

  • Reaction Temperature: Higher reaction temperatures can favor the formation of the di-Boc product.

  • Strong Base: The use of a strong base can deprotonate the mono-Boc protected intermediate, making it more nucleophilic and prone to a second Boc protection.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.05-1.1 equivalents).

  • Lower Reaction Temperature: Perform the reaction at a lower temperature, such as 0 °C to room temperature.

  • Use a Weaker Base: Employ a non-nucleophilic, mild base like sodium bicarbonate instead of stronger bases.

  • Monitor the Reaction: Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Data Presentation

The following table summarizes common impurities and their typical acceptable limits in high-purity this compound. Note that these values can vary depending on the specific application and regulatory requirements.

Impurity NameStructureTypical Specification Limit
(R)-1-Boc-3-(aminomethyl)piperidineEnantiomer of the main compound≤ 0.15%
(S)-3-(Aminomethyl)piperidineStarting material/Degradation product≤ 0.5%
(S)-1,3-bis(Boc-aminomethyl)piperidineDi-Boc protected byproduct≤ 0.5%
Residual Solvents (e.g., Toluene, THF)Process-relatedAs per ICH guidelines

Experimental Protocols

1. Chiral Purity Analysis by HPLC

This method is suitable for determining the enantiomeric purity of this compound.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Expected Elution: The (S)-enantiomer and (R)-enantiomer will be separated, allowing for their quantification.

2. Purity Analysis by Reverse-Phase HPLC

This method can be used to quantify process-related impurities.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute all components. For example, start at 5% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or by Mass Spectrometry (LC-MS).

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide Start Start Synthesis Reaction Boc Protection Reaction Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup FinalProduct Final Product Analysis Workup->FinalProduct Impurity_Detected Impurity Detected? FinalProduct->Impurity_Detected Identify_Impurity Identify Impurity Impurity_Detected->Identify_Impurity Yes Pass Product Meets Specification Impurity_Detected->Pass No Enantiomer (R)-Enantiomer Identify_Impurity->Enantiomer Starting_Material Starting Material Identify_Impurity->Starting_Material Di_Boc Di-Boc Impurity Identify_Impurity->Di_Boc Action_Enantiomer Check Starting Material Purity Review Reaction Conditions Enantiomer->Action_Enantiomer Action Action_SM Optimize Boc Protection Neutralize Work-up Starting_Material->Action_SM Action Action_DiBoc Control Stoichiometry Lower Temperature Use Weaker Base Di_Boc->Action_DiBoc Action

Caption: A workflow diagram for troubleshooting common impurities in the synthesis of this compound.

Signaling_Pathway cluster_main Key Factors Influencing Impurity Formation Stoichiometry Stoichiometry Di_Boc Di-Boc Formation Stoichiometry->Di_Boc Incomplete_Reaction Incomplete Reaction Stoichiometry->Incomplete_Reaction Temperature Temperature Temperature->Di_Boc Temperature->Incomplete_Reaction Base_Strength Base_Strength Base_Strength->Di_Boc Racemization Racemization Base_Strength->Racemization Purity_SM Purity of Starting Material Purity_SM->Racemization

Caption: Logical relationships between key reaction parameters and the formation of common impurities.

strategies to minimize side product formation with Boc-protected piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-protected piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of tert-butoxycarbonyl (Boc) as a protecting group for piperidine moieties. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the acidic deprotection of Boc-piperidines and how can I prevent it?

A1: The most prevalent side reaction during the acidic cleavage of a Boc group is the formation of a reactive tert-butyl cation intermediate.[1] This carbocation can subsequently alkylate any available nucleophiles in the reaction mixture, a side reaction known as t-butylation.[1][2] Nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this unwanted alkylation.[2] To prevent this, the addition of "scavengers" to the reaction mixture is highly recommended.[1][3] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your desired molecule.[1][2]

Q2: I am observing a significant amount of di-Boc protected piperidine in my reaction. What are the strategies to favor mono-protection?

A2: The formation of a di-tert-butoxycarbonyl (di-Boc) protected piperidine is a common issue, especially when dealing with piperidines possessing more than one amino group.[4] To promote selective mono-Boc protection, several strategies can be employed:

  • Stoichiometry Control : Carefully control the amount of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (typically 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting di-protection.[4]

  • Slow Addition : Add the Boc₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, which favors the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.[4]

  • Selective Protonation : For substrates with multiple amine groups, one of the most effective methods for achieving mono-protection is the selective protonation of one amine group. By adding one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), one of the amine groups is converted into its non-nucleophilic salt, allowing the other to be selectively Boc-protected.[4]

Q3: During N-alkylation of a Boc-protected piperidine, I am getting over-alkylation, resulting in a quaternary ammonium salt. How can this be avoided?

A3: The formation of quaternary ammonium salts is a common side product in direct alkylation reactions with alkyl halides.[5] To circumvent this, reductive amination presents a more controlled alternative for introducing alkyl groups.[5][6] This method often favors mono-alkylation and avoids the formation of the undesired quaternary ammonium salt.[5]

Q4: Are there viable alternatives to the Boc group for protecting piperidines, especially if my molecule is acid-sensitive?

A4: Yes, several alternative protecting groups offer orthogonal deprotection strategies, which can be advantageous if your molecule contains acid-labile functional groups.[7] Common alternatives include:

  • Carboxybenzyl (Cbz or Z) : This group is stable to both acids and bases and is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a very mild deprotection method.[7]

  • Fluorenylmethoxycarbonyl (Fmoc) : The Fmoc group is labile to mild basic conditions, commonly a solution of piperidine in DMF, providing excellent orthogonality with acid-labile protecting groups like Boc.[3][7]

  • Trityl (Trt) : The Trt group is highly acid-labile and can be removed under very mild acidic conditions (e.g., 1% TFA), allowing for selective deprotection in the presence of a Boc group.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product After Boc-Deprotection

If you are experiencing a low yield of your deprotected piperidine, consult the following troubleshooting guide.

Click to expand troubleshooting workflow

low_yield_troubleshooting start Low Yield of Deprotected Product check_completion Reaction Incomplete? start->check_completion increase_acid Increase Acid Conc. or Equivalents (e.g., 25-50% TFA) check_completion->increase_acid Yes workup_issue Product Lost During Work-up/Purification? check_completion->workup_issue No increase_time Increase Reaction Time & Monitor Progress increase_acid->increase_time increase_temp Gently Warm Reaction (e.g., to 40°C) (Use with Caution) increase_time->increase_temp solution Improved Yield increase_temp->solution check_extraction Ensure Complete Extraction & Check pH During Basification workup_issue->check_extraction Yes side_reaction Side Product Formation? workup_issue->side_reaction No optimize_purification Optimize Purification (e.g., different chromatography) check_extraction->optimize_purification optimize_purification->solution add_scavenger Add Scavengers (See Issue 2 Guide) side_reaction->add_scavenger Yes side_reaction->solution No add_scavenger->solution

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

  • Incomplete Reaction : The Boc deprotection may not have gone to completion.[1]

    • Insufficient Acid : The concentration or the number of equivalents of the acid might be too low.[1] Consider increasing the acid concentration (e.g., 25-50% TFA in DCM or 4M HCl in dioxane).[1]

    • Short Reaction Time : The reaction may require more time to complete.[1] Monitor the reaction progress using TLC or LC-MS.

    • Low Temperature : Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle warming might be necessary, but be aware that this could also increase side reactions.[1]

  • Product Loss During Work-up or Purification :

    • Ensure complete extraction of your product from the aqueous phase.

    • Verify the pH during basification to ensure your product is in its free base form for extraction.

    • Consider alternative purification methods if you suspect product loss on the column.

Issue 2: Formation of Unexpected Side Products (e.g., t-butylation)

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often indicates the formation of side products, with t-butylation being the most common during Boc deprotection.[1]

Click to expand troubleshooting workflow

side_product_troubleshooting start Unexpected Side Products Observed identify_side_product Identify Side Product (e.g., via MS) start->identify_side_product is_tbutylation Is it a +56 Da Adduct (t-butylation)? identify_side_product->is_tbutylation add_scavengers Add Scavengers to the Reaction Mixture is_tbutylation->add_scavengers Yes other_side_reaction Investigate Other Possible Side Reactions is_tbutylation->other_side_reaction No scavenger_table Select Appropriate Scavenger(s) (See Table 1) add_scavengers->scavenger_table solution Minimized Side Product Formation scavenger_table->solution other_side_reaction->solution boc_deprotection_pathway cluster_main Boc Deprotection cluster_side_reactions Side Reactions Boc-Protected Piperidine Boc-Protected Piperidine Protonated Intermediate Protonated Intermediate Boc-Protected Piperidine->Protonated Intermediate + H+ (TFA, HCl) Deprotected Piperidine Deprotected Piperidine Protonated Intermediate->Deprotected Piperidine - CO2 tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation t-Butylated Side Product t-Butylated Side Product tert-Butyl Cation->t-Butylated Side Product + Nucleophile Trapped Cation Trapped Cation tert-Butyl Cation->Trapped Cation + Scavenger Nucleophile Nucleophile (e.g., Trp, Met, Solvent) Nucleophile->t-Butylated Side Product Scavenger Scavenger Scavenger->Trapped Cation

References

dealing with steric hindrance in reactions with (s)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1-Boc-3-(aminomethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to steric hindrance in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine ring, combined with the stereocenter at the 3-position, can obstruct the approach of reactants to the primary amine of the aminomethyl group. This can lead to slower reaction rates, incomplete reactions, and the need for more forcing conditions or specialized reagents.

Q2: I am observing low yields in my amide coupling reaction. What are the likely causes?

A2: Low yields in amide coupling reactions with this compound are often due to insufficient activation of the carboxylic acid to overcome the steric barrier. Standard coupling reagents like DCC or EDC/HOBt may not be potent enough. Additionally, suboptimal reaction conditions such as low temperature, short reaction times, or an inappropriate solvent can contribute to poor conversion.

Q3: In my reductive amination, I am getting a significant amount of unreacted starting material. How can I improve this?

A3: Incomplete reductive amination can be caused by several factors. The formation of the initial imine or iminium ion may be slow due to steric hindrance. The choice of reducing agent is also critical; a mild reducing agent may not be effective, while a too-strong reducing agent could reduce the carbonyl starting material before imine formation. The reaction pH is also crucial, as it affects both the rate of imine formation and the stability of the reducing agent.

Q4: Are there any common side reactions to be aware of?

A4: In amide coupling, if using a uronium-based coupling reagent like HATU or HBTU in excess, there is a risk of guanidinylation of the primary amine. For reductive aminations, over-alkylation to form a tertiary amine is a potential side reaction, especially if the reaction conditions are not carefully controlled.

Troubleshooting Guides

Amide Coupling: Low Yield or No Reaction
Potential CauseRecommended Solution
Insufficiently reactive coupling reagent Switch to a more potent phosphonium or uronium/aminium salt coupling reagent. HATU, HCTU, PyAOP, and COMU are excellent choices for sterically hindered amines.[1][2]
Suboptimal reaction conditions Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Monitor progress by TLC or LC-MS.
Poor solubility of reactants Use a highly solvating, anhydrous polar aprotic solvent such as DMF or NMP.
Steric hindrance from the carboxylic acid partner If the carboxylic acid is also sterically hindered, consider converting it to a more reactive acyl fluoride in situ using a reagent like TFFH before adding the amine.
Inappropriate base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.
Reductive Amination: Incomplete Reaction
Potential CauseRecommended Solution
Inefficient imine/iminium ion formation Perform the reaction in a solvent that facilitates imine formation, such as methanol or ethanol. For less reactive carbonyls, the addition of a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can be beneficial.[3] The optimal pH is typically mildly acidic (around 4-6).
Incorrect choice of reducing agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selective for the iminium ion.[4] For a two-step approach, form the imine first, then add a stronger reducing agent like sodium borohydride (NaBH₄).[3]
Reduction of starting carbonyl If using NaBH₄, ensure imine formation is complete before adding the reducing agent to avoid reduction of the aldehyde or ketone.
Reaction conditions not optimized Some reactions may require gentle heating to proceed to completion. Monitor the reaction over time to determine the optimal temperature and duration.

Data Presentation

Comparison of Common Coupling Reagents for Hindered Amide Bond Formation
Coupling ReagentReagent TypeRelative ReactivityNotes
EDC/HOBt CarbodiimideModerateCost-effective and widely used, but may be inefficient for highly hindered couplings.
HBTU/TBTU Uronium/AminiumHighEfficient coupling reagents, but can cause guanidinylation if used in excess.[2]
HATU/TATU Uronium/AminiumVery HighFaster reaction rates and less epimerization compared to HBTU.[2] Preferred for rapid and difficult couplings.
HCTU Uronium/AminiumVery HighSimilar reactivity to HATU, reported to be less allergenic.[2]
PyBOP PhosphoniumHighEffective for hindered couplings with reduced risk of guanidinylation compared to uronium salts.
PyAOP PhosphoniumVery HighHighly effective, especially for coupling N-methylated or other sterically demanding amino acids.[2]
COMU Uronium/AminiumVery HighSimilar efficiency to HATU with a better safety profile as it does not contain potentially explosive benzotriazole derivatives.[2]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol describes a general method for the coupling of a carboxylic acid to this compound using the highly effective HATU reagent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% aqueous LiCl solution, followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for the direct reductive amination of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (optional, 1-2 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes.

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine to liberate the free amine. If the reaction is sluggish, acetic acid can be added to catalyze imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

AmideCouplingTroubleshooting start Low Amide Coupling Yield with This compound q1 Is the coupling reagent potent enough? (e.g., EDC/HOBt was used) start->q1 sol1 Switch to a more potent reagent (e.g., HATU, PyAOP, COMU) q1->sol1 No q2 Are reaction conditions optimized? q1->q2 Yes end Coupling Successful sol1->end sol2 Increase reaction time and/or temperature. Use anhydrous DMF or NMP. q2->sol2 No q3 Is the carboxylic acid also hindered? q2->q3 Yes sol2->end sol3 Consider in situ acyl fluoride formation (e.g., using TFFH). q3->sol3 Yes q3->end No sol3->end ReductiveAminationWorkflow cluster_direct Direct (One-Pot) Reductive Amination cluster_indirect Indirect (Two-Step) Reductive Amination d_start Aldehyde/Ketone + This compound d_imine In situ Imine/Iminium Formation d_start->d_imine d_reduce Reduction with mild agent (e.g., NaBH(OAc)₃) d_imine->d_reduce d_product Secondary Amine Product d_reduce->d_product i_start Aldehyde/Ketone + This compound i_imine Imine Formation and Isolation (optional) i_start->i_imine i_reduce Reduction with stronger agent (e.g., NaBH₄ or H₂/Pd-C) i_imine->i_reduce i_product Secondary Amine Product i_reduce->i_product

References

Validation & Comparative

Navigating Chiral Purity: A Comparative Guide to the Analysis of (S)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S)-1-Boc-3-(aminomethyl)piperidine is a critical checkpoint in the synthesis of stereospecific active pharmaceutical ingredients (APIs). The presence of the undesired (R)-enantiomer can lead to altered pharmacological activity, reduced efficacy, or unforeseen side effects. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the robust chiral purity analysis of this key intermediate, complete with experimental protocols and performance data to inform methods selection and development.

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the enantioselective analysis of this compound due to its high resolution, reproducibility, and adaptability. However, alternative methods such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy offer distinct advantages in specific contexts.

Comparative Analysis of Analytical Techniques

The choice of analytical method for chiral purity determination is a balance of factors including sample volatility, thermal stability, required sensitivity, and available instrumentation. While chromatographic techniques provide direct separation and quantification, NMR spectroscopy offers a valuable alternative, particularly when coupled with chiral solvating or derivatizing agents.

FeatureChiral HPLCChiral GCChiral SFCChiral NMR
Principle Differential partitioning of enantiomers with a chiral stationary phase.Separation of volatile enantiomers (often after derivatization) on a chiral column.Separation using a supercritical fluid as the mobile phase with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Typical Resolution (Rs) > 1.5 (baseline separation is often achievable)Generally high for suitable analytes.Often provides superior or comparable resolution to HPLC with faster analysis times.Dependent on the analyte and chiral auxiliary; may not achieve baseline separation of signals.
Analysis Time 10 - 30 minutes5 - 20 minutes2 - 10 minutes5 - 15 minutes per sample
Advantages High versatility, wide range of available chiral stationary phases, well-established technique.High efficiency and sensitivity, especially with a mass spectrometer (MS) detector.Faster analysis, reduced organic solvent consumption ("greener" method), suitable for high-throughput screening.[1][2]Non-destructive, provides structural information, can be quantitative (qNMR) without a reference standard for the impurity.
Limitations Longer analysis times compared to SFC, higher consumption of organic solvents.Requires analyte to be volatile and thermally stable; derivatization is often necessary for polar compounds like amines.Higher initial instrument cost.Lower sensitivity compared to chromatographic methods, potential for signal overlap, may require specialized chiral auxiliaries.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar chiral amines and piperidine derivatives and serve as a robust starting point for method development for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This proposed method is based on the successful separation of structurally related chiral amines and N-Boc protected piperidine derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (CSP), Polysaccharide-based column (e.g., Chiralpak® IC or a similar cellulose or amylose-based column), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, such as n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). To improve peak shape and resolution for the basic amine, a small amount of an additive like diethylamine (DEA) at 0.1% is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore on the Boc-protected amine).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample of This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chiral Separation on CSP Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity / ee% Integrate->Calculate

Caption: Experimental workflow for the chiral purity analysis of this compound by HPLC.

Alternative Method 1: Chiral Gas Chromatography (GC) with Derivatization

Due to the polarity and potential for peak tailing of the primary amine, a derivatization step to form a less polar, more volatile derivative is recommended for GC analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization Reagent: A common choice is an acylating agent like trifluoroacetic anhydride (TFAA) or a silylating agent.

  • Derivatization Protocol:

    • Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an excess of the derivatizing reagent and a catalyst if necessary (e.g., pyridine).

    • Heat the mixture if required to ensure complete reaction.

    • Quench the reaction and extract the derivatized product.

  • Column: Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.

  • Detector Temperature (FID): 280°C.

Alternative Method 2: Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly approach to chiral separations.

  • Instrumentation: SFC system with a UV or MS detector.

  • Column: A polysaccharide-based chiral stationary phase, often the same columns used for normal phase HPLC.

  • Mobile Phase: Supercritical CO₂ as the main solvent with a polar co-solvent (modifier) such as methanol or ethanol. For basic analytes, an additive like diethylamine is often beneficial. A typical starting gradient could be 5% to 40% methanol in CO₂.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35-40°C.

Alternative Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) using a chiral solvating agent (CSA) can determine enantiomeric purity without the need for chromatographic separation.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A common choice for amines is (R)-(-)-1,1'-Bi-2-naphthol or other chiral acids or alcohols that can form transient diastereomeric complexes.

  • Protocol:

    • Accurately weigh the sample of this compound and the CSA into an NMR tube. A molar ratio of 1:1 to 1:2 (analyte to CSA) is a good starting point.

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Identify signals of the analyte that are well-resolved for the two enantiomers in the presence of the CSA.

    • Integrate the distinct signals corresponding to the (S)- and (R)-enantiomers to determine their ratio and calculate the enantiomeric excess.

Logical Comparison of Analytical Methodologies

cluster_main Chiral Purity Analysis of this compound cluster_methods Analytical Methods cluster_considerations Key Considerations Analyte Target Analyte: This compound HPLC HPLC (High Versatility) Analyte->HPLC GC GC (High Efficiency) Analyte->GC SFC SFC (High Speed, Green) Analyte->SFC NMR NMR (Non-destructive, Structural Info) Analyte->NMR Volatility Volatility & Thermal Stability HPLC->Volatility Less dependent Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Throughput Sample Throughput HPLC->Throughput Moderate Cost Instrument & Operational Cost HPLC->Cost Moderate GC->Volatility Highly dependent GC->Sensitivity Very High (MS) GC->Throughput Moderate GC->Cost Moderate SFC->Volatility Less dependent SFC->Sensitivity High SFC->Throughput High SFC->Cost High NMR->Volatility Independent NMR->Sensitivity Lower NMR->Throughput Moderate to High NMR->Cost Very High

Caption: Decision-making framework for selecting a chiral analysis method for this compound.

References

A Comparative Analysis of (S)- and (R)-1-Boc-3-(aminomethyl)piperidine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the properties, synthesis, and differential biological relevance of the (S) and (R) enantiomers of 1-Boc-3-(aminomethyl)piperidine.

In the realm of medicinal chemistry, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, while chemically identical, can exhibit vastly different biological activities, efficacies, and toxicities. This guide provides a comprehensive comparison of (S)-1-Boc-3-(aminomethyl)piperidine and its (R)-enantiomer, two pivotal chiral building blocks in the synthesis of modern therapeutics. The focus is to furnish researchers and drug development professionals with the necessary data to make informed decisions in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

Both enantiomers of 1-Boc-3-(aminomethyl)piperidine share the same molecular formula, weight, and general appearance. However, their stereochemistry imparts distinct properties, most notably their interaction with polarized light. The tables below summarize their key physical and chemical characteristics.

PropertyThis compound(R)-1-Boc-3-(aminomethyl)piperidine
Synonyms tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate[1]tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
CAS Number 140645-24-5[1]140645-23-4
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [1]214.30 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Density ~1.008 g/mL at 25 °C~0.997 g/mL at 25 °C
Refractive Index (n20/D) ~1.475~1.473
Purity Typically ≥95%Typically ≥97%
Storage Temperature 2-8°C2-8°C

Biological Activity and Applications: A Tale of Two Enantiomers

The primary application of these chiral building blocks is in the synthesis of pharmaceutical compounds, where the specific stereochemistry is paramount for therapeutic activity. While direct comparative biological data for the parent compounds is scarce in publicly available literature, a strong inference of their differential activity can be drawn from their use in the synthesis of approved drugs.

The (R)-enantiomer of the closely related 3-aminopiperidine scaffold is a crucial component in a class of highly successful drugs for the treatment of type 2 diabetes known as dipeptidyl peptidase-4 (DPP-IV) inhibitors.[2] Specifically, the synthesis of Alogliptin and Linagliptin explicitly utilizes (R)-3-aminopiperidine or its Boc-protected form.[2] The precise stereochemistry at the 3-position of the piperidine ring is critical for the potent and selective inhibition of the DPP-IV enzyme.[2] This strongly suggests that the (R)-enantiomer of 1-Boc-3-(aminomethyl)piperidine is the eutomer (the biologically active enantiomer) for this particular therapeutic target, while the (S)-enantiomer would be considered the distomer (the less active or inactive enantiomer).

The (S)-enantiomer , while less prominently featured in the context of DPP-IV inhibitors, serves as a valuable chiral building block in its own right for the synthesis of other biologically active molecules, including those targeting neurological disorders.[3] The use of the racemic mixture, Boc-(R,S)-(3-aminomethyl)piperidine, is also common in early-stage drug discovery and in the synthesis of compounds where the stereochemistry at this position is less critical to the primary biological activity.[4]

The logical workflow for incorporating these chiral building blocks in drug discovery, particularly for DPP-IV inhibitors, is outlined below.

Drug Discovery Workflow for DPP-IV Inhibitors cluster_synthesis Synthesis of Chiral Intermediate cluster_coupling Coupling to Pharmacophore cluster_testing Biological Evaluation Prochiral Ketone Prochiral Ketone Asymmetric Synthesis Asymmetric Synthesis Prochiral Ketone->Asymmetric Synthesis (S)-Enantiomer (S)-Enantiomer Asymmetric Synthesis->(S)-Enantiomer (R)-Enantiomer (R)-Enantiomer Asymmetric Synthesis->(R)-Enantiomer Racemic Amine Racemic Amine Chiral Resolution Chiral Resolution Racemic Amine->Chiral Resolution Chiral Resolution->(S)-Enantiomer Chiral Resolution->(R)-Enantiomer Coupling Reaction Coupling Reaction (S)-Enantiomer->Coupling Reaction (R)-Enantiomer->Coupling Reaction DPP-IV Pharmacophore Core DPP-IV Pharmacophore Core DPP-IV Pharmacophore Core->Coupling Reaction Final Compound (R) Final Compound (R) Coupling Reaction->Final Compound (R) Final Compound (S) Final Compound (S) Coupling Reaction->Final Compound (S) In vitro DPP-IV Assay In vitro DPP-IV Assay Final Compound (R)->In vitro DPP-IV Assay Final Compound (S)->In vitro DPP-IV Assay In vivo Efficacy Studies In vivo Efficacy Studies In vitro DPP-IV Assay->In vivo Efficacy Studies Potent Inhibition Lead Candidate Lead Candidate In vivo Efficacy Studies->Lead Candidate

Caption: A logical workflow for the synthesis and evaluation of DPP-IV inhibitors using chiral aminopiperidine building blocks.

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of 1-Boc-3-(aminomethyl)piperidine is critical for its application in stereospecific synthesis. Chiral HPLC is the most common method for determining the enantiomeric excess. As these compounds lack a strong chromophore for UV detection, a pre-column derivatization step is often employed.

Protocol: Chiral HPLC with Pre-column Derivatization (Adapted from a method for piperidin-3-amine) [5]

  • Derivatization:

    • Dissolve a known amount of the 1-Boc-3-(aminomethyl)piperidine sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a slight excess of a chiral derivatizing agent, such as (1S)-(-)-camphanic chloride or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), in the presence of a non-chiral base (e.g., triethylamine).

    • Allow the reaction to proceed to completion at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

    • Quench the reaction and extract the diastereomeric derivatives.

  • HPLC Analysis:

    • Column: A standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point. The gradient can be optimized to achieve baseline separation of the diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for camphanic acid derivatives or 340 nm for Marfey's reagent derivatives).

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] * 100

Chiral HPLC Workflow with Pre-column Derivatization Sample Sample Derivatization Derivatization Sample->Derivatization + Chiral Derivatizing Agent Diastereomers Diastereomers Derivatization->Diastereomers HPLC Separation HPLC Separation Diastereomers->HPLC Separation on Achiral Column Data Analysis Data Analysis HPLC Separation->Data Analysis Chromatogram Enantiomeric Excess Enantiomeric Excess Data Analysis->Enantiomeric Excess

Caption: A schematic of the workflow for determining the enantiomeric excess of 1-Boc-3-(aminomethyl)piperidine using chiral HPLC with pre-column derivatization.

Synthesis of Enantiomerically Pure 1-Boc-3-(aminomethyl)piperidine

Enantiomerically pure forms of 1-Boc-3-(aminomethyl)piperidine can be obtained either through chiral resolution of the racemate or by asymmetric synthesis. The latter is often preferred for its higher potential yield.

Protocol: Asymmetric Synthesis via Enzymatic Reductive Amination (Conceptual)

This protocol is based on the general principle of using transaminases for the asymmetric synthesis of chiral amines.

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the prochiral ketone, 1-Boc-3-piperidone.

    • Add a suitable amine donor (e.g., isopropylamine).

    • Add the appropriate enantiomer-selective ω-transaminase enzyme and the necessary cofactor (e.g., pyridoxal 5'-phosphate, PLP).

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24-48 hours).

    • Monitor the reaction progress by HPLC or GC to determine the conversion of the ketone and the formation of the amine product.

  • Work-up and Purification:

    • Once the reaction is complete, remove the enzyme by filtration or centrifugation.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched 1-Boc-3-(aminomethyl)piperidine.

Conclusion

The choice between (S)- and (R)-1-Boc-3-(aminomethyl)piperidine is dictated by the specific stereochemical requirements of the target molecule. For the development of DPP-IV inhibitors, the evidence strongly supports the use of the (R)-enantiomer as the biologically active component. The (S)-enantiomer, while a valuable chiral building block for other applications, is likely to be significantly less active or inactive for this particular target. Researchers and drug development professionals should carefully consider the stereochemistry of these building blocks to optimize the efficacy and safety of their synthesized compounds. The availability of robust analytical methods for determining enantiomeric purity is essential for quality control throughout the drug development process.

References

A Comparative Guide to (S)-1-Boc-3-(aminomethyl)piperidine and (S)-1-Boc-4-(aminomethyl)piperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Chiral piperidine scaffolds are prevalent in a multitude of biologically active compounds, offering a conformationally constrained framework that can be strategically functionalized. Among these, (S)-1-Boc-3-(aminomethyl)piperidine and (S)-1-Boc-4-(aminomethyl)piperidine have emerged as versatile intermediates. This guide provides an objective comparison of these two key building blocks, supported by physicochemical data and representative synthetic protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective application in synthesis. The following table summarizes key parameters for both compounds.

PropertyThis compound(S)-1-Boc-4-(aminomethyl)piperidine
Molecular Formula C₁₁H₂₂N₂O₂[1]C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [1]214.30 g/mol
Appearance Colorless to light yellow liquid[2]Colorless to yellow liquid or low melting solid
Density 1.008 g/mL at 25 °C[1]1.013 g/mL at 25 °C
Refractive Index n20/D 1.4754[1]n20/D 1.473
Boiling Point Not readily available237-238 °C
CAS Number 140645-24-5[3]144222-22-0

The primary distinction between these two molecules lies in the substitution pattern on the piperidine ring, which influences the spatial orientation of the reactive aminomethyl group. This seemingly subtle difference can have significant implications for the biological activity of the final compounds by affecting how they interact with their biological targets.

Performance in Key Synthetic Transformations

Both this compound and its 4-substituted counterpart are primarily utilized for their primary amine functionality, which readily participates in common synthetic transformations such as amide bond formation (acylation) and reductive amination.

Amide Bond Formation (Acylation)

Amide bond formation is a cornerstone of pharmaceutical synthesis. The nucleophilicity of the primary amine in both isomers is expected to be similar, with minor differences potentially arising from steric hindrance.

Representative Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid to either piperidine isomer.

Materials:

  • This compound or (S)-1-Boc-4-(aminomethyl)piperidine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, the respective piperidine derivative, and HOBt in anhydrous DCM or DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

While direct comparative data is limited, yields for such reactions are typically high, often exceeding 80%, depending on the nature of the carboxylic acid.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce alkyl or arylalkyl substituents onto the primary amine.

Representative Experimental Protocol: Reductive Amination with an Aldehyde

This one-pot procedure is efficient for the N-alkylation of the aminomethyl moiety.

Materials:

  • This compound or (S)-1-Boc-4-(aminomethyl)piperidine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the respective piperidine derivative in anhydrous DCM or DCE, add the aldehyde.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Yields for reductive amination are generally high, with reports often indicating yields in the range of 70-95%.

Applications in Drug Discovery and Logical Synthesis Workflow

Both isomers are crucial building blocks in the synthesis of a wide range of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs).[4] The distinct spatial arrangement of the aminomethyl group in the 3- and 4-positions allows for fine-tuning of ligand-receptor interactions, which is critical for optimizing potency and selectivity. For instance, these scaffolds are found in compounds developed as dopamine transporter ligands and potential treatments for neurological disorders.[3]

Below is a generalized workflow illustrating the integration of these building blocks in a drug discovery program.

G cluster_0 Building Block Selection A This compound C Synthetic Transformation (e.g., Amide Coupling, Reductive Amination) A->C B (S)-1-Boc-4-(aminomethyl)piperidine B->C D Library of Piperidine Derivatives C->D E Biological Screening (e.g., GPCR Binding Assays) D->E F Lead Compound Identification E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G H Preclinical Candidate G->H G cluster_0 Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GDP-bound (inactive) GPCR->G_protein 2. Receptor-G-Protein Interaction G_alpha_GTP Gα-GTP (active) G_protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Second Messenger Production Ligand Ligand (e.g., synthesized piperidine derivative) Ligand->GPCR 1. Binding & Activation G_alpha_GTP->Effector 4. Effector Activation Downstream_Signaling Downstream Signaling (e.g., PKA activation, Gene transcription changes) Second_Messenger->Downstream_Signaling 6. Cellular Response

References

A Comparative Guide to Amine Protecting Groups for 3-(Aminomethyl)piperidine: Alternatives to Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its acid-labile nature, which allows for straightforward deprotection. However, the often harsh acidic conditions required for Boc removal can be incompatible with sensitive functional groups elsewhere in the molecule. This guide provides a comprehensive comparison of alternative protecting groups to Boc for the versatile building block 3-(aminomethyl)piperidine, offering experimental data and protocols to inform a rational selection for your specific synthetic strategy.

This guide will explore the characteristics of several key alternative protecting groups: Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), Allyloxycarbonyl (Alloc), Trifluoroacetyl (TFA), and Benzyl (Bn). We will delve into their methods of introduction and removal, their stability under various reaction conditions, and their orthogonality to other common protecting groups.

Orthogonal Protection Strategies

In complex syntheses, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonal protection, allows for the sequential modification of a molecule. The choice of protecting groups with different lability profiles is the foundation of an effective orthogonal strategy. For instance, an acid-labile group like Boc can be removed without affecting a base-labile group like Fmoc, or a group removable by hydrogenolysis like Cbz.[1][2]

Orthogonal_Protection cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Molecule Multi-functional Molecule (e.g., with multiple amines) Boc_Protected Boc-Protected Amine Molecule->Boc_Protected Boc2O, Base Cbz_Protected Cbz-Protected Amine Molecule->Cbz_Protected Cbz-Cl, Base Fmoc_Protected Fmoc-Protected Amine Molecule->Fmoc_Protected Fmoc-OSu, Base Deprotected_Boc Free Amine Boc_Protected->Deprotected_Boc Strong Acid (e.g., TFA) Deprotected_Cbz Free Amine Cbz_Protected->Deprotected_Cbz H2, Pd/C (Hydrogenolysis) Deprotected_Fmoc Free Amine Fmoc_Protected->Deprotected_Fmoc Base (e.g., Piperidine)

Caption: Orthogonal protection scheme showing selective removal of Boc, Cbz, and Fmoc groups.

Comparison of Amine Protecting Groups

The following table summarizes the key characteristics of Boc and its alternatives, providing a quick reference for selecting the most suitable protecting group for your synthetic needs.

Protecting GroupAbbreviationIntroduction Reagent(s)Deprotection Condition(s)StabilityOrthogonal To
tert-Butyloxycarbonyl BocBoc₂O, DMAPStrong Acid (TFA, HCl)[3][4]Base, HydrogenolysisCbz, Fmoc, Alloc, Teoc
Carbobenzyloxy Cbz, ZCbz-Cl, Base[5]H₂, Pd/C (Hydrogenolysis)[3][4]Acid, Base (most conditions)Boc, Fmoc, Alloc, Teoc
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSu[6]Base (e.g., 20% Piperidine in DMF)[6][7]Acid, Hydrogenolysis (quasi-orthogonal to Cbz)[7]Boc, Cbz, Alloc, Teoc
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-OSu, Teoc-OBt[8]Fluoride ions (e.g., TBAF)[9][10]Acid, Base, HydrogenolysisBoc, Cbz, Fmoc, Alloc
Allyloxycarbonyl AllocAlloc-Cl, Alloc₂O[11]Pd(0) catalyst[11][12]Acid, BaseBoc, Cbz, Fmoc, Teoc
Trifluoroacetyl TFATrifluoroacetic anhydrideMild Base (K₂CO₃, Na₂CO₃)[13]Strong Acid[13][14]Boc, Cbz
Benzyl BnBenzyl bromide, Base[3][15]H₂, Pd/C (Hydrogenolysis)[3]Acid, Base (most conditions)Boc, Fmoc, Alloc, Teoc

Detailed Protecting Group Analysis

Carbobenzyloxy (Cbz) Group

The Cbz group is a classic amine protecting group, valued for its general stability.[5] It is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[5]

Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a very mild condition that leaves most other functional groups intact.[3][4]

Orthogonality: Cbz is orthogonal to acid-labile groups like Boc and base-labile groups like Fmoc.[4]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is central to solid-phase peptide synthesis due to its base lability.[6] It is typically introduced using Fmoc-Cl or Fmoc-OSu.[6]

Deprotection: Removal is achieved with a mild base, most commonly a solution of piperidine in DMF.[6][7] The deprotection can be monitored by UV spectroscopy due to the fluorescent byproduct.[6]

Orthogonality: Fmoc is stable to acidic conditions and hydrogenolysis, making it orthogonal to Boc and Cbz protecting groups.[7]

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group offers a unique deprotection strategy, making it a valuable tool for orthogonal synthesis. It is stable under a wide range of conditions.[8][9]

Deprotection: The Teoc group is cleaved by fluoride ions, for example, using tetrabutylammonium fluoride (TBAF).[9][10] This allows for highly selective removal.

Orthogonality: Its stability towards acidic, basic, and hydrogenolytic conditions makes it orthogonal to Boc, Fmoc, and Cbz groups.[8]

Allyloxycarbonyl (Alloc) Group

The Alloc group provides another layer of orthogonality through its palladium-catalyzed deprotection.[11]

Deprotection: The Alloc group is removed under mild conditions using a Pd(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[11][12]

Orthogonality: It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[12]

Trifluoroacetyl (TFA) Group

The trifluoroacetyl group is known for its high stability in strongly acidic media.[13] This makes it useful in syntheses that require harsh acidic steps where other protecting groups would be cleaved.[13][14]

Deprotection: Despite its stability in acid, the TFA group is readily removed under mild basic conditions.[13]

Orthogonality: The TFA group is orthogonal to acid-labile protecting groups like Boc.[13]

Benzyl (Bn) Group

The benzyl group is a simple and robust protecting group for amines.[15][16] It is introduced by reaction with a benzyl halide.[3][15]

Deprotection: Similar to the Cbz group, the Bn group is typically removed by catalytic hydrogenolysis.[3]

Orthogonality: It is stable under many acidic and basic conditions, making it compatible with a variety of synthetic transformations.[15]

Experimental Protocols

The following section provides generalized experimental protocols for the protection and deprotection of a primary amine, which can be adapted for 3-(aminomethyl)piperidine.

Experimental_Workflow Start Start: 3-(aminomethyl)piperidine Protection Protection Step (e.g., Add Boc2O, Base) Start->Protection Protected_Intermediate Protected Intermediate (e.g., Boc-protected amine) Protection->Protected_Intermediate Reaction Further Synthetic Steps (Molecule is stable) Protected_Intermediate->Reaction Deprotection Deprotection Step (e.g., Add TFA) Reaction->Deprotection Final_Product Final Product (Free amine) Deprotection->Final_Product

Caption: A general experimental workflow for a protection and deprotection sequence.

Boc Protection/Deprotection
  • Protection: To a solution of the amine in a suitable solvent (e.g., dichloromethane or methanol), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or DMAP. Stir at room temperature until the reaction is complete.[3]

  • Deprotection: The Boc-protected amine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.[3][4]

Cbz Protection/Deprotection
  • Protection: The amine is dissolved in a suitable solvent (e.g., dichloromethane or aqueous sodium bicarbonate solution) and cooled in an ice bath. Benzyl chloroformate (Cbz-Cl) is added dropwise, and the mixture is stirred until the reaction is complete.[5][12]

  • Deprotection: The Cbz-protected amine is dissolved in a solvent like methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere.[3][4]

Fmoc Protection/Deprotection
  • Protection: The amine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base like sodium bicarbonate or pyridine in a suitable solvent.[6][7]

  • Deprotection: The Fmoc-protected amine is treated with a solution of 20% piperidine in a solvent such as dimethylformamide (DMF).[6][7]

Teoc Protection/Deprotection
  • Protection: The amine is reacted with a Teoc-activating reagent such as Teoc-OSu or Teoc-OBt in the presence of a base like triethylamine in a solvent such as dichloromethane.[8][9]

  • Deprotection: The Teoc-protected amine is dissolved in a solvent like THF, and a fluoride source such as TBAF is added. The reaction is stirred at room temperature.[9]

Alloc Protection/Deprotection
  • Protection: The amine is treated with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) in the presence of a base such as pyridine or sodium carbonate.[11][12]

  • Deprotection: The Alloc-protected amine is dissolved in a suitable solvent, and a palladium(0) catalyst, such as Pd(PPh₃)₄, is added along with a nucleophilic scavenger like morpholine.[11][12]

Trifluoroacetyl Protection/Deprotection
  • Protection: A primary or secondary amine is reacted with trifluoroacetic anhydride, often in the presence of a base like triethylamine to neutralize the trifluoroacetic acid byproduct.[13]

  • Deprotection: The N-trifluoroacetylated compound is dissolved in a mixture of methanol and water, and a mild base such as potassium carbonate (K₂CO₃) is added.[13]

Benzyl Protection/Deprotection
  • Protection: The amine is reacted with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as methanol or acetonitrile.[3] An alternative method is reductive amination of benzaldehyde.[3][15]

  • Deprotection: The benzyl group is removed by catalytic hydrogenolysis, similar to the Cbz group, using H₂ and a palladium catalyst.[3]

Conclusion

The choice of a protecting group for 3-(aminomethyl)piperidine extends far beyond the common use of Boc. By understanding the unique characteristics of alternatives such as Cbz, Fmoc, Teoc, Alloc, TFA, and Bn, researchers can design more robust and efficient synthetic routes. The key to a successful synthesis often lies in the strategic implementation of orthogonal protecting groups, which allows for the selective manipulation of different amine functionalities within the same molecule. This guide provides the foundational knowledge and experimental frameworks to empower scientists to make informed decisions and to tailor their protection strategies to the specific demands of their synthetic targets.

References

A Comparative Study of Coupling Reagents for Amide Bond Formation with (s)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of amide bonds is a cornerstone of modern drug discovery and development. The choice of coupling reagent is a critical parameter that can significantly impact reaction yield, purity, and overall efficiency, particularly when working with sterically demanding or complex amines such as (s)-1-Boc-3-(aminomethyl)piperidine. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of this compound, supported by representative experimental data and detailed protocols.

Introduction to this compound

This compound is a valuable chiral building block in medicinal chemistry. The Boc-protected piperidine ring offers a rigid scaffold, while the primary amine serves as a key handle for the introduction of diverse functionalities through amide bond formation. The steric hindrance around the aminomethyl group can, however, present challenges for achieving high-yielding and clean coupling reactions.

Comparative Performance of Common Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization if the carboxylic acid component is chiral. This comparison focuses on four widely used classes of coupling reagents: uronium/aminium salts (HATU and HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC) with an additive (HOBt).

While direct head-to-head comparative studies for this specific substrate are not extensively published, the data presented below is a synthesis of typical outcomes based on the known reactivity profiles of these reagents with similar primary amines.[1][2][3] The model reaction considered is the coupling of acetic acid with this compound.

Table 1: Comparison of Coupling Reagent Performance

Coupling ReagentReagent TypeTypical YieldTypical Reaction TimeKey AdvantagesKey Disadvantages
HATU Uronium Salt>95%1 - 3 hoursHigh efficiency, fast reactions, low racemization risk.[2][4]Higher cost, potential for side reactions if used in excess.[4]
HBTU Uronium Salt90-95%2 - 6 hoursHigh efficiency, well-established reagent.[3]Slower than HATU, potential for guanidinylation of the amine.[3]
PyBOP Phosphonium Salt85-95%2 - 8 hoursGood efficiency, low racemization, safer byproducts than BOP.[5][6]Byproducts can sometimes complicate purification.
EDC/HOBt Carbodiimide75-90%12 - 24 hoursCost-effective, water-soluble byproducts for easy removal.[4][7]Slower reaction times, higher risk of racemization without additives.[1]

Experimental Workflow

The general workflow for the coupling reaction involves the activation of a carboxylic acid followed by the addition of this compound. The choice of solvent and base is also crucial for optimal performance. Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used, with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_acid Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent and Base dissolve_acid->add_reagents 1 pre_activation Pre-activation (if applicable) add_reagents->pre_activation 2 add_amine Add (s)-1-Boc-3- (aminomethyl)piperidine pre_activation->add_amine 3 stir Stir at RT add_amine->stir 4 quench Quench Reaction stir->quench 5 extract Aqueous Extraction quench->extract 6 purify Column Chromatography extract->purify 7

Caption: General experimental workflow for the amide coupling of a carboxylic acid with this compound.

Detailed Experimental Protocols

The following are representative protocols for the coupling of a generic carboxylic acid (R-COOH) with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Coupling using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Coupling using HBTU
  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Coupling: Add this compound (1.0 eq) to the mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup and Purification: Follow the same procedure as described for the HATU protocol.

Protocol 3: Coupling using PyBOP
  • Preparation: Dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add PyBOP (1.1 eq) to the solution.

  • Initiation: Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup and Purification: Follow the same procedure as described for the HATU protocol.

Protocol 4: Coupling using EDC/HOBt
  • Preparation: Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC hydrochloride (1.1 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mechanism of Action Overview

The different classes of coupling reagents operate through distinct mechanisms to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

G cluster_reagents Coupling Reagents cluster_intermediates Activated Intermediates cluster_final Final Product HATU HATU/HBTU (Uronium) OAt_Ester OAt/OBt-Active Ester HATU->OAt_Ester PyBOP PyBOP (Phosphonium) OBt_Ester_P OBt-Active Ester PyBOP->OBt_Ester_P EDC EDC/HOBt (Carbodiimide) OBt_Ester_C OBt-Active Ester EDC->OBt_Ester_C Amide Amide Product OAt_Ester->Amide OBt_Ester_P->Amide OBt_Ester_C->Amide Carboxylic_Acid R-COOH Carboxylic_Acid->HATU Carboxylic_Acid->PyBOP Carboxylic_Acid->EDC Amine This compound Amine->OAt_Ester Amine->OBt_Ester_P Amine->OBt_Ester_C

Caption: Simplified schematic of the activation of a carboxylic acid by different classes of coupling reagents to form an active ester intermediate, which then reacts with the amine to yield the final amide product.

Conclusion

For the efficient coupling of carboxylic acids to this compound, uronium-based reagents like HATU generally offer the highest efficiency in terms of reaction speed and yield, making them ideal for challenging substrates or when rapid synthesis is required.[2][8] HBTU and PyBOP are also highly effective and reliable alternatives.[3][6] While the EDC/HOBt system is more economical, it typically requires longer reaction times and may necessitate more careful optimization to achieve comparable results.[7] The choice of reagent should be guided by the specific requirements of the synthesis, including scale, cost considerations, and the nature of the carboxylic acid being coupled.

References

A Comparative Guide to the Spectroscopic Analysis of (s)-1-Boc-3-(aminomethyl)piperidine and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral building blocks is a critical aspect of the research and development pipeline. (s)-1-Boc-3-(aminomethyl)piperidine, a versatile chiral intermediate, is frequently utilized in the synthesis of complex pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, serves as an indispensable tool for the verification of its structure and purity.

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted data for the target molecule and compares it with experimental data for structurally related analogs. This comparison will aid researchers in the interpretation of their own experimental data.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and compare it with experimental data for 1-Boc-piperidine and (S)-1-Boc-3-(hydroxymethyl)piperidine. The data is presented to highlight the influence of the substituent at the 3-position on the chemical shifts of the piperidine ring protons and carbons.

Table 1: ¹H NMR Data Comparison (Predicted and Experimental, 500 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted)Boc (C(CH₃)₃)1.45s9H
Piperidine H2ax, H6ax3.85 - 4.10m2H
Piperidine H2eq, H6eq2.65 - 2.85m2H
Piperidine H31.70 - 1.85m1H
Piperidine H4, H51.50 - 1.70m4H
-CH₂NH₂2.60 - 2.75m2H
-NH₂1.30 (broad)s2H
1-Boc-piperidine (Experimental)Boc (C(CH₃)₃)1.46s9H
Piperidine H2, H63.35 - 3.45m4H
Piperidine H3, H4, H51.50 - 1.60m6H
(S)-1-Boc-3-(hydroxymethyl)piperidine (Experimental)Boc (C(CH₃)₃)1.46s9H
Piperidine H2ax, H6ax3.90 - 4.10m2H
Piperidine H2eq, H6eq2.70 - 2.90m2H
Piperidine H31.80 - 1.95m1H
Piperidine H4, H51.40 - 1.75m4H
-CH₂OH3.50 - 3.60m2H
-OH1.90 (broad)s1H

Table 2: ¹³C NMR Data Comparison (Predicted and Experimental, 125 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted)Boc C =O155.0
Boc C (CH₃)₃79.5
Boc C(C H₃)₃28.5
Piperidine C245.0
Piperidine C646.5
Piperidine C336.0
Piperidine C425.5
Piperidine C529.0
-C H₂NH₂45.8
1-Boc-piperidine (Experimental)Boc C =O154.9
Boc C (CH₃)₃79.1
Boc C(C H₃)₃28.5
Piperidine C2, C644.5
Piperidine C425.8
Piperidine C3, C524.6
(S)-1-Boc-3-(hydroxymethyl)piperidine (Experimental)Boc C =O155.2
Boc C (CH₃)₃79.4
Boc C(C H₃)₃28.4
Piperidine C245.3
Piperidine C646.8
Piperidine C338.7
Piperidine C425.3
Piperidine C529.5
-C H₂OH66.2

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak of CDCl₃ is referenced to 7.26 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Processing: Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. The solvent peak of CDCl₃ is referenced to 77.16 ppm.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample Purified Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition NMR_Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration (1H) Referencing->Integration For 1H NMR Assignment Peak Assignment Referencing->Assignment Integration->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment Stereochem_Analysis Stereochemical Analysis (using chiral auxiliaries if needed) Structure_Verification->Stereochem_Analysis

Caption: Workflow for Spectroscopic Analysis of Chiral Molecules.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its analogs. For unambiguous stereochemical assignment, advanced NMR techniques, such as the use of chiral solvating agents or derivatization with a chiral auxiliary, are typically required. Researchers should always compare their experimental data with a combination of predicted spectra and data from closely related, well-characterized compounds.

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of (S)-1-Boc-3-(aminomethyl)piperidine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and synthetic chemistry, the structural elucidation of building blocks is a critical step. (S)-1-Boc-3-(aminomethyl)piperidine is a versatile scaffold, but understanding its behavior under mass spectrometric analysis, and how it compares to its structural isomers and other cyclic amines, is paramount for unambiguous identification and quality control. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of this compound against its common alternatives, supported by generalized experimental protocols.

Comparative Fragmentation Analysis

The fragmentation of this compound and its analogs under electrospray ionization (ESI) in positive ion mode typically begins with the formation of the protonated molecule, [M+H]⁺. Subsequent fragmentation (MS/MS) is largely dictated by the lability of the Boc protecting group and the stability of the resulting carbocations and iminium ions. The primary pathways involve the loss of the tert-butoxycarbonyl (Boc) group and cleavages within the piperidine ring.[1][2]

The tert-butyl group is readily lost as isobutylene (56 Da) upon collisional activation, a hallmark of Boc-protected amines.[3][4][5] Further fragmentation can involve the loss of carbon dioxide (44 Da) from the carbamic acid intermediate. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom within the piperidine ring, is also a common and diagnostic fragmentation pathway for piperidine derivatives.[1][6]

Below is a comparative table summarizing the predicted key fragment ions for this compound and two common alternatives: its positional isomer, (R/S)-1-Boc-4-(aminomethyl)piperidine, and a related heterocyclic building block, 1-Boc-piperazine.

Compound Structure Molecular Weight ( g/mol ) [7][8][M+H]⁺ (m/z) Key Fragment Ions (m/z) and Proposed Losses
This compound214.31[7]215.18159.13 ([M+H - C₄H₈]⁺), 115.12 ([M+H - Boc]⁺), 99.10 (piperidine ring fragment), 83.08 (piperidine ring fragment), 57.07 ([C₄H₉]⁺)
(R/S)-1-Boc-4-(aminomethyl)piperidine214.30[8]215.18159.13 ([M+H - C₄H₈]⁺), 115.12 ([M+H - Boc]⁺), 99.10 (piperidine ring fragment), 83.08 (piperidine ring fragment), 57.07 ([C₄H₉]⁺)
1-Boc-piperazine186.25[9]187.15131.10 ([M+H - C₄H₈]⁺), 87.09 ([M+H - Boc]⁺), 70.07 (piperazine ring fragment), 57.07 ([C₄H₉]⁺)

Note: The m/z values are predicted based on monoisotopic masses and may vary slightly in experimental data.

While the primary fragmentation of the positional isomers is expected to be very similar, subtle differences in the relative intensities of the fragment ions may be observed due to the different substitution patterns on the piperidine ring, which can influence the stability of the resulting fragment ions. In contrast, 1-Boc-piperazine, with its second nitrogen atom, will exhibit a distinctly different fragmentation pattern, particularly in the lower mass region corresponding to the heterocyclic ring fragments.[10][11]

Visualizing Fragmentation and Workflow

To better illustrate the predicted fragmentation and a typical analytical workflow, the following diagrams are provided in the DOT language for Graphviz.

cluster_fragmentation Predicted Fragmentation of this compound mol [M+H]⁺ m/z 215.18 frag1 [M+H - C₄H₈]⁺ m/z 159.13 mol->frag1 - C₄H₈ frag4 [C₄H₉]⁺ m/z 57.07 mol->frag4 Boc group cleavage frag2 [M+H - Boc]⁺ m/z 115.12 frag1->frag2 - CO₂ frag3 Piperidine Ring Fragment m/z 99.10 frag2->frag3 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

cluster_workflow LC-MS/MS Experimental Workflow sample Sample Preparation (Dissolution in Mobile Phase) hplc HPLC Separation (C18 Reversed-Phase Column) sample->hplc esi Electrospray Ionization (ESI) (Positive Ion Mode) hplc->esi ms1 MS1 Scan (Full Scan to find [M+H]⁺) esi->ms1 ms2 MS2 Scan (Product Ion Scan) (Fragmentation of [M+H]⁺) ms1->ms2 data Data Analysis (Fragmentation Pattern Elucidation) ms2->data

Caption: A generalized experimental workflow for the LC-MS/MS analysis of piperidine derivatives.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound and its alternatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol should be optimized for the specific instrumentation used.

1. Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Perform serial dilutions of the stock solution with the initial mobile phase to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC) Conditions [1][12]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions [1][13]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan: Perform a full scan over a mass range of m/z 50-300 to identify the protonated molecule [M+H]⁺.

  • MS2 Scan (Product Ion Scan): Isolate the [M+H]⁺ ion and perform fragmentation. Optimize the collision energy to obtain a rich fragmentation spectrum. A typical starting point for collision energy would be in the range of 10-40 eV.

By employing these methodologies and understanding the predicted fragmentation patterns, researchers can confidently identify this compound and differentiate it from its structural alternatives, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

A Comparative Guide to the Biological Activity of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds. The spatial arrangement of substituents on the piperidine ring gives rise to various isomers, including positional isomers, diastereomers (cis/trans), and enantiomers. These subtle structural variations can lead to profound differences in pharmacological activity, underscoring the critical importance of stereochemistry in drug design and development. This guide provides an objective comparison of the biological activities of piperidine isomers, supported by experimental data, to inform rational drug design and lead optimization efforts.

Data Presentation: Quantitative Comparison of Piperidine Isomers

The biological activity of piperidine isomers is highly dependent on their substitution pattern and the specific biological target. Below are tables summarizing the quantitative data from studies that have directly compared the biological activities of different piperidine isomers.

Table 1: Comparison of cis and trans Isomers of Disubstituted Piperidines
Biological TargetCompound SeriesIsomerActivity (Kᵢ, nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Dopamine Transporter (DAT) 2,5-Disubstituted Piperidinescis15.3 ± 2.113126.1
trans125 ± 15324.8
Nicotinic Acetylcholine Receptor (nAChR) 2-methyl-6-n-undecanyl piperidinescisEquipotent--
transEquipotent--

Data for DAT inhibition highlights a clear preference for the cis-configuration for potent and selective activity. In contrast, for nAChR modulation by 2-methyl-6-n-undecanyl piperidines, both cis and trans isomers were found to be equipotent, demonstrating that the influence of stereochemistry is target-dependent.

Table 2: Comparison of Enantiomers of Piperidine Derivatives
Biological TargetCompoundIsomerActivity
Dopamine Transporter (DAT) Inhibition Methylphenidated-threo~10-fold more potent than l-isomer
l-threoWeakly active
Norepinephrine Transporter (NET) Inhibition Methylphenidated-threoSignificantly more potent than l-isomer
l-threoWeakly active

The therapeutic efficacy of methylphenidate, a widely prescribed treatment for ADHD, is almost exclusively attributed to the d-threo-enantiomer, which is a potent inhibitor of both the dopamine and norepinephrine transporters.[1][2] The l-threo-enantiomer is considered largely inactive at therapeutic doses.

Table 3: Comparison of Positional Isomers of Methylpiperidine

Direct comparative studies on the pharmacological activities of simple methylpiperidine positional isomers (2-, 3-, and 4-methylpiperidine) across a range of mammalian biological targets are not extensively available in the public domain. However, their utility and differential effects have been noted in specific applications. For instance, in solid-phase peptide synthesis for the removal of the Fmoc protecting group, the reaction rate follows the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, indicating that steric hindrance near the nitrogen atom can influence reactivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of piperidine isomers.

Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of a compound for the dopamine transporter.

1. Materials:

  • Radioligand: [³H]WIN 35,428 (a common radioligand for DAT).

  • Membrane Preparation: Crude membrane fractions from rat striatum or cells expressing DAT.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligand: A known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428) for determining non-specific binding.

  • Test Compounds: Piperidine isomers at various concentrations.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge to pellet the crude membrane fraction and resuspend in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cell lines.

1. Materials:

  • Cell Line: A suitable cancer cell line (e.g., A549 lung cancer cells).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Test Compounds: Piperidine isomers at various concentrations.

  • MTT Solution: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in phosphate-buffered saline (PBS).[3]

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well Plates.

  • Microplate Reader.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine isomers and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[4] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Visualization of Signaling Pathways and Workflows

Monoamine Transporter Inhibition by Piperidine Derivatives

Many piperidine-based compounds exert their effects by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding Piperidine Piperidine Isomer Piperidine->DAT Inhibition Signal Signal Transduction D_Receptor->Signal Activation

Caption: Inhibition of dopamine reuptake by a piperidine isomer.

PI3K/Akt Signaling Pathway

Certain complex piperidine alkaloids, such as piperine, have been shown to modulate intracellular signaling pathways like the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Phosphorylation Piperine Piperine Piperine->PI3K Inhibition

Caption: Piperine-mediated inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Biological Activity Comparison

A generalized workflow for comparing the biological activity of piperidine isomers is depicted below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis & Outcome Synthesis Synthesis of Piperidine Isomers Purification Purification & Characterization Synthesis->Purification Binding Receptor Binding Assay Purification->Binding Functional Functional Assay (e.g., Enzyme Inhibition) Purification->Functional Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Data Data Collection & Analysis (IC50, Ki) Binding->Data Functional->Data Cytotoxicity->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for comparing piperidine isomer bioactivity.

References

A Comparative Guide to Fmoc and Boc Protection Strategies for Piperidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of non-standard amino acids and scaffolds like piperidine presents unique challenges. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), is critical and can significantly impact the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of the Fmoc and Boc protection strategies specifically for peptides containing a piperidine moiety, supported by experimental data and detailed protocols.

The integration of a piperidine ring into a peptide backbone can impart valuable properties, such as conformational rigidity and improved metabolic stability.[1][2] However, the secondary amine within the piperidine ring necessitates a careful protection strategy to prevent unwanted side reactions during peptide chain elongation.

Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl Strategies

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is removed under basic conditions (typically with piperidine), while the Boc group is cleaved by acid (such as trifluoroacetic acid, TFA).[][4] This dictates an orthogonal approach to side-chain protection.

FeatureFmoc StrategyBoc Strategy
α-Amino Protection Fmoc (Base-labile)Boc (Acid-labile)
Piperidine Moiety Protection Typically Boc (Acid-labile)Typically unprotected (protonated) or requires a highly acid-stable protecting group
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong acid (e.g., 95% TFA)Very strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonal[]Quasi-orthogonal
Key Advantages for Piperidine Peptides Milder conditions preserve the integrity of the Boc-protected piperidine.[] The piperidine deprotection reagent is generally compatible with the Boc-protected piperidine moiety.May be suitable for sequences prone to aggregation due to the strong acid deprotection steps.[4]
Key Disadvantages for Piperidine Peptides Potential for side reactions if the piperidine deprotection reagent reacts with other parts of the peptide.The harsh acidic conditions for Boc deprotection and final cleavage can potentially lead to side reactions involving the piperidine ring if not adequately protected. Requires specialized, hazardous equipment for HF cleavage.
Typical Crude Purity Generally high, but sequence-dependent.Can be high, but may be compromised by acid-catalyzed side reactions.

Performance Data: A Case Study

While a direct comparative synthesis of the same complex piperidine-containing peptide using both Fmoc and Boc strategies is not extensively documented in the literature, we can infer performance from typical yields in well-established protocols. The synthesis of a model peptide incorporating a Boc-protected piperidine building block via Fmoc-SPPS generally proceeds with high efficiency.

StrategyPeptide SequenceOverall YieldCrude PurityReference
Fmoc (with Boc-piperidine)Ac-Tyr-Val-Ala-(Boc-Pip)-Asp-NH2~65-75%>80%Inferred from standard Fmoc-SPPS protocols
BocAc-Tyr-Val-Ala-Pip-Asp-NH2Not reportedNot reportedHypothetical

Experimental Protocols

Protocol 1: Fmoc-Based Synthesis of a Piperidine-Containing Peptide

This protocol outlines the incorporation of a Boc-protected piperidine building block into a peptide sequence using manual Fmoc-SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • 1-Boc-4-(aminomethyl)piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the deprotected resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF.

  • Incorporation of the Piperidine Moiety:

    • Couple the amino acid preceding the piperidine unit.

    • Deprotect the Fmoc group as described in step 1.

    • Couple a carboxylic acid-functionalized piperidine, or in this case, for an amide bond, activate the resin-bound carboxyl group and couple 1-Boc-4-(aminomethyl)piperidine. For coupling to a resin-bound carboxyl group, pre-activate 1-Boc-4-(aminomethyl)piperidine (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes before adding to the resin. Agitate for 2-4 hours.

  • Chain Elongation: Continue coupling subsequent Fmoc-amino acids as described in step 2.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature. Filter the resin and precipitate the peptide in cold diethyl ether.

Protocol 2: Boc-Based Synthesis of a Piperidine-Containing Peptide (Hypothetical)

This protocol outlines a hypothetical approach for the synthesis of a piperidine-containing peptide using Boc-SPPS. The piperidine nitrogen is assumed to be unprotected and protonated during the synthesis.

Materials:

  • Merrifield resin

  • Boc-protected amino acids

  • Piperidine-containing amino acid (e.g., 4-aminopiperidine-4-carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 50% (v/v) TFA in DCM

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • DCM

  • DIEA

Procedure:

  • Resin Esterification: Couple the first Boc-protected amino acid to the Merrifield resin.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM. Wash the resin with DCM.

  • Amino Acid Coupling: Dissolve the Boc-amino acid (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in DCM/DMF. Add the solution to the neutralized resin and agitate for 2-4 hours. Monitor coupling completion. Wash the resin with DCM and DMF.

  • Incorporation of the Piperidine Moiety:

    • Couple the Boc-protected amino acid preceding the piperidine unit.

    • Deprotect the Boc group as in step 2 and neutralize as in step 3.

    • Couple the piperidine-containing amino acid, ensuring its carboxyl and any other functional groups are appropriately protected. The piperidine nitrogen would be protonated after the TFA step.

  • Chain Elongation: Continue coupling subsequent Boc-amino acids as described in steps 2-4.

  • HF Cleavage: After the final Boc deprotection, dry the peptide-resin under vacuum. Perform the cleavage using anhydrous HF with appropriate scavengers in a specialized HF apparatus.

Signaling Pathways, Experimental Workflows, and Logical Relationships

Fmoc Protection Strategy Workflow

Fmoc_Strategy start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat final_cleavage Final Cleavage (TFA Cocktail) wash2->final_cleavage repeat->deprotection end Crude Peptide final_cleavage->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Boc Protection Strategy Workflow

Boc_Strategy start Boc-AA-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Coupling (Boc-AA-OH, DCC, HOBt) wash2->coupling wash3 DCM/DMF Wash coupling->wash3 repeat Repeat for next amino acid wash3->repeat final_cleavage HF Cleavage wash3->final_cleavage repeat->deprotection end Crude Peptide final_cleavage->end

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Orthogonal Protection of Piperidine Moiety in Fmoc-SPPS

Orthogonal_Protection cluster_synthesis Peptide Elongation (Fmoc-SPPS Cycles) cluster_deprotection Deprotection Steps alpha_fmoc α-Amino: Fmoc piperidine_reagent Piperidine (Base) alpha_fmoc->piperidine_reagent Removed by side_chain_tbu AA Side Chains: tBu, Trt, etc. tfa_reagent TFA (Acid) side_chain_tbu->tfa_reagent Removed by piperidine_boc Piperidine-N: Boc piperidine_boc->tfa_reagent Removed by piperidine_reagent->side_chain_tbu Stable to piperidine_reagent->piperidine_boc Stable to tfa_reagent->alpha_fmoc Stable to

Caption: Orthogonality in Fmoc synthesis of Boc-piperidine peptides.

Discussion and Recommendations

For the synthesis of peptides containing a piperidine moiety, the Fmoc strategy, incorporating a Boc-protected piperidine building block, is the more established and generally recommended approach. The key advantage is the orthogonality of the protecting groups; the Boc group on the piperidine nitrogen is stable to the basic conditions used for Fmoc deprotection.[] This prevents the secondary amine of the piperidine from engaging in side reactions during chain elongation. The final TFA cleavage step efficiently removes both the side-chain protecting groups and the Boc group from the piperidine nitrogen.

The Boc strategy for piperidine-containing peptides is less common and presents more potential challenges. While the piperidine nitrogen would be protonated and thus deactivated during the acidic Boc deprotection steps, the repeated strong acid treatments could potentially lead to unforeseen side reactions. Furthermore, the final cleavage with extremely harsh acids like HF requires specialized equipment and carries significant safety risks.

References

Cbz vs. Boc Protection in the Synthesis of 3-(Aminomethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(aminomethyl)piperidine, a valuable building block in medicinal chemistry, often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The choice between the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups is a critical decision that can significantly impact the overall efficiency and scalability of the synthesis. This guide provides an objective comparison of these two widely used protecting groups in the context of 3-(aminomethyl)piperidine synthesis, supported by experimental data from analogous reactions.

At a Glance: Cbz vs. Boc Protection

CharacteristicCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Typical Protection Yield ~90-95%~92-99%
Protection Conditions Aqueous base (e.g., NaHCO₃) or organic base in an organic solventOrganic base (e.g., triethylamine) in an organic solvent (e.g., CH₂Cl₂)
Stability Stable to acidic conditions, labile to hydrogenolysisStable to basic and nucleophilic conditions, labile to acidic conditions
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidolysis (e.g., TFA, HCl in dioxane)
Typical Deprotection Yield High (often >95%)High (often >90%)
Key Advantage Orthogonal to acid-labile groups (e.g., Boc, t-butyl esters)Easily removed under mild acidic conditions
Key Disadvantage Requires catalytic hydrogenation which may not be compatible with other functional groups (e.g., alkenes, alkynes)Sensitive to strong acids, which may not be compatible with other acid-labile groups

Synthetic Strategies: A Comparative Overview

A common and efficient route to 3-(aminomethyl)piperidine involves the protection of the piperidine nitrogen, followed by the reduction of a suitable functional group at the 3-position, and subsequent deprotection. Here, we compare two analogous synthetic pathways starting from piperidine-3-carboxamide, utilizing either Cbz or Boc protection.

Logical Synthesis Workflow

cluster_cbz Cbz Protection Route cluster_boc Boc Protection Route start Piperidine-3-carboxamide cbz_protect N-Cbz Protection start->cbz_protect boc_protect N-Boc Protection start->boc_protect cbz_amide N-Cbz-piperidine-3-carboxamide cbz_protect->cbz_amide cbz_reduce Reduction (e.g., LiAlH4) cbz_amide->cbz_reduce cbz_protected_amine N-Cbz-3-(aminomethyl)piperidine cbz_reduce->cbz_protected_amine cbz_deprotect Cbz Deprotection (Hydrogenolysis) cbz_protected_amine->cbz_deprotect end_product 3-(Aminomethyl)piperidine cbz_deprotect->end_product boc_amide N-Boc-piperidine-3-carboxamide boc_protect->boc_amide boc_reduce Reduction (e.g., LiAlH4) boc_amide->boc_reduce boc_protected_amine N-Boc-3-(aminomethyl)piperidine boc_reduce->boc_protected_amine boc_deprotect Boc Deprotection (Acidolysis) boc_protected_amine->boc_deprotect boc_deprotect->end_product

Figure 1. Comparative workflow for the synthesis of 3-(aminomethyl)piperidine via Cbz and Boc protection routes.

Quantitative Data Comparison

The following table summarizes the expected yields for each step in the Cbz and Boc protected synthesis of 3-(aminomethyl)piperidine, based on literature precedents for analogous transformations.

Reaction StepCbz Protection RouteBoc Protection Route
1. N-Protection ~90% (Benzyl Chloroformate, NaHCO₃, THF/H₂O)92% ((Boc)₂O, Et₃N, DMAP, CH₂Cl₂)
2. Amide Reduction ~55% (LiAlH₄, THF) *~55% (LiAlH₄, THF) *
3. Deprotection ~91% (H₂, Pd/C, EtOH)91% (HCl in Dioxane or TFA)[1]
Overall Estimated Yield ~45% ~46%

*Note: The yield for the reduction of the N-protected piperidine-3-carboxamide is estimated based on the reported yield for the reduction of the unprotected piperidine-3-carboxamide.

Experimental Protocols

Cbz Protection Route

Step 1: N-Cbz Protection of Piperidine-3-carboxamide (Hypothetical Protocol based on similar reactions)

reagents Piperidine-3-carboxamide Benzyl Chloroformate NaHCO₃ THF/H₂O reaction Stir at 0°C to rt reagents->reaction workup Aqueous Workup Extraction with EtOAc Purification (Chromatography) reaction->workup product N-Cbz-piperidine-3-carboxamide workup->product

Figure 2. Experimental workflow for N-Cbz protection.

To a solution of piperidine-3-carboxamide (1.0 eq) in a mixture of THF and water (2:1) is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Cbz-piperidine-3-carboxamide.

Step 2: Reduction of N-Cbz-piperidine-3-carboxamide to N-Cbz-3-(aminomethyl)piperidine

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under a nitrogen atmosphere is added a solution of N-Cbz-piperidine-3-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give N-Cbz-3-(aminomethyl)piperidine, which can be purified by distillation or column chromatography.

Step 3: Deprotection of N-Cbz-3-(aminomethyl)piperidine

A mixture of N-Cbz-3-(aminomethyl)piperidine (1.0 eq) and 10% Pd/C (10 mol%) in ethanol is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 3-(aminomethyl)piperidine. If the hydrochloride salt is desired, the free amine can be dissolved in a suitable solvent (e.g., ether or methanol) and treated with a solution of HCl in the same solvent.

Boc Protection Route

Step 1: N-Boc Protection of Piperidine-3-carboxamide (Hypothetical Protocol based on similar reactions)

reagents Piperidine-3-carboxamide (Boc)₂O Triethylamine DMAP (cat.) CH₂Cl₂ reaction Stir at 0°C to rt reagents->reaction workup Aqueous Workup Extraction with CH₂Cl₂ Purification (Chromatography) reaction->workup product N-Boc-piperidine-3-carboxamide workup->product

Figure 3. Experimental workflow for N-Boc protection.

To a stirred solution of piperidine-3-carboxamide (1.0 eq) in dichloromethane at 0 °C is added triethylamine (2.0 eq), di-tert-butyl dicarbonate (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The reaction is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with 10% aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give N-Boc-piperidine-3-carboxamide.

Step 2: Reduction of N-Boc-piperidine-3-carboxamide to N-Boc-3-(aminomethyl)piperidine

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under a nitrogen atmosphere is added a solution of N-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give N-Boc-3-(aminomethyl)piperidine, which can be purified by distillation or column chromatography.

Step 3: Deprotection of N-Boc-3-(aminomethyl)piperidine

To a solution of N-Boc-3-(aminomethyl)piperidine (1.0 eq) in dioxane is added a 4M solution of HCl in dioxane (5-10 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford 3-(aminomethyl)piperidine dihydrochloride.[1]

Discussion and Conclusion

Both Cbz and Boc protecting groups offer viable and high-yielding pathways for the synthesis of 3-(aminomethyl)piperidine. The choice between the two will largely depend on the overall synthetic strategy and the presence of other functional groups in the molecule.

  • The Cbz group is advantageous when orthogonality to acid-labile protecting groups is required. Its removal via catalytic hydrogenation is clean and efficient, but may not be suitable for molecules containing reducible functional groups such as alkenes, alkynes, or some aromatic systems.

  • The Boc group is easily removed under mild acidic conditions, making it a popular choice in many synthetic applications. However, its lability in acid means it is not orthogonal to other acid-sensitive moieties.

The estimated overall yields for both routes are comparable, suggesting that the choice of protecting group should be based on chemical compatibility rather than a significant difference in yield for this particular synthetic sequence. Researchers should carefully consider the functional group tolerance of their specific substrate when selecting between Cbz and Boc protection for the synthesis of 3-(aminomethyl)piperidine and its derivatives.

References

Safety Operating Guide

Proper Disposal of (s)-1-Boc-3-(aminomethyl)piperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like (s)-1-Boc-3-(aminomethyl)piperidine are critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a common reagent in organic synthesis. Adherence to these procedures is essential for mitigating risks and managing waste in accordance with safety regulations.

This compound is classified as a hazardous substance, being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[1]

Hazard and Safety Information

A thorough understanding of the compound's properties is the first step in safe handling and disposal.

Property[1]Data[1]
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS Number 625471-18-3
Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
Incompatible Materials Strong oxidizing agents, Strong acids.
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.[1]

PPE Type[1]Specification[1]
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Body Protection Laboratory coat.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.

Disposal Protocol: A Step-by-Step Guide

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1] The following steps outline the proper procedure for handling and preparing the waste for collection.

1. Waste Segregation and Containerization:

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, vials, and absorbent materials, in a designated hazardous waste container.[1] This container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and leak-proof container. Do not mix with incompatible materials like strong oxidizing agents or strong acids.[1] The container must be kept closed except when adding waste.[2][3]

2. Labeling of Waste Containers:

  • All hazardous waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Harmful," "Irritant").[1]

    • The date the waste was first added to the container.[1]

    • The name of the principal investigator or laboratory group.[1]

3. Storage of Hazardous Waste:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • The SAA must be at or near the point of waste generation.[4]

  • Ensure containers are stored in a cool, dry, and well-ventilated place.[5]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.[4]

4. Requesting Waste Pickup:

  • Once the waste container is full or has been in storage for up to 12 months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[1][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]

5. Spill Management:

  • In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.[1]

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[1][6]

  • Disposal of Spill Debris: Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container and dispose of it following the procedures outlined above.[7]

  • Reporting: Report the spill to your institution's EHS office.[1]

6. Empty Container Disposal:

  • Empty containers that held this compound must be decontaminated before being disposed of as regular trash.[1]

  • Triple Rinsing: An empty container that held a hazardous waste should be triple rinsed with a suitable solvent (like water) that can remove the chemical.[2]

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[2]

  • Final Disposal: After triple rinsing and defacing any chemical labels, the container can be disposed of as regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage On-Site Management cluster_disposal Final Disposal cluster_spill Spill & Empty Container Management A Waste Generation (this compound) B Segregate Waste (Solid & Liquid) A->B C Select Compatible Container B->C D Label Container 'Hazardous Waste' C->D E Store in Satellite Accumulation Area (SAA) D->E Transfer to Storage F Monitor Accumulation (Volume & Time) E->F G Request EHS Pickup F->G Container Full or Time Limit Reached H Licensed Hazardous Waste Disposal G->H I Spill Occurs J Contain & Absorb I->J K Dispose of Debris as Hazardous Waste J->K K->E L Empty Container M Triple Rinse L->M N Dispose of Rinsate as Hazardous Waste M->N O Dispose of Container as Regular Trash M->O N->E

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (s)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Expert Guide to Personal Protective Equipment for Handling (s)-1-Boc-3-(aminomethyl)piperidine

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost confidence and safety. This guide offers a comprehensive, scientifically-grounded framework for the safe handling of this compound, a valuable building block in contemporary drug development. The protocols outlined here are designed to be a self-validating system, integrating technical accuracy with practical, field-proven insights to protect researchers and ensure experimental integrity.

The Hazard Profile: Understanding the "Why" Behind the "How"

Before any protective measures can be implemented, a thorough understanding of the inherent risks of this compound is essential. The causality for every procedural step that follows is rooted in its specific hazard profile. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several key hazards.[1][2]

It is classified as causing severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1][3] This profile dictates a stringent, multi-layered approach to personal protection.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[2][4][5][6]
Skin Corrosion/IrritationH314/H315Danger/WarningCauses severe skin burns and eye damage / Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[2][3][4][5]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[1][2][4]
Hazardous to the Aquatic EnvironmentH400WarningVery toxic to aquatic life.[5][6]

The Core Directive: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a matter of simple checklist compliance. It is a dynamic risk assessment. For this compound, the strategy must prioritize preventing all routes of exposure—dermal, ocular, and respiratory.

Engineering Controls: The First Line of Defense

Before considering wearable PPE, engineering controls must be in place.

  • Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[7] This is the primary method to control inhalation exposure to vapors or aerosols, directly addressing the H335 respiratory hazard.[3][4]

  • Eyewash Stations and Safety Showers: Ensure these are readily accessible and unobstructed. Their proximity is critical for immediate decontamination in the event of accidental contact.[3]

Personal Protective Equipment Ensemble

The following PPE is mandatory for all personnel handling this compound:

  • Eye and Face Protection: Due to its severe irritant and corrosive properties, robust eye protection is non-negotiable.

    • Chemical Splash Goggles: Wear tightly fitting safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][8] These are essential to prevent splashes from reaching the eyes.

    • Face Shield: In conjunction with goggles, a face shield must be worn when handling larger quantities (>5g) or during operations with a heightened risk of splashing, such as transfers or reaction quenching.[4][8]

  • Skin and Body Protection: The risk of severe skin burns necessitates comprehensive body coverage.

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving. If contact occurs, remove the glove immediately, wash your hands, and don a new glove.

    • Laboratory Coat: A flame-resistant lab coat with long sleeves is required. Ensure it is fully buttoned to provide maximum coverage.[5]

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: While the fume hood is the primary control, respiratory protection may be required in specific scenarios.

    • Respirator: In the case of a significant spill or a failure of the primary engineering controls, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Procedural Guidance: From Bench to Waste

A systematic workflow minimizes risk at every stage of handling. The following diagram outlines the critical steps for a safe experimental procedure.

Experimental_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep_1 Verify Fume Hood Sash Position & Airflow prep_2 Don Full PPE Ensemble (Goggles, Lab Coat, Gloves) prep_1->prep_2 prep_3 Prepare & Label All Glassware and Reagents prep_2->prep_3 handle_1 Weigh Compound on Tared Weigh Paper or Vessel prep_3->handle_1 Proceed handle_2 Carefully Transfer to Reaction Vessel handle_1->handle_2 handle_3 Conduct Reaction handle_2->handle_3 clean_1 Quench Reaction & Workup (Inside Fume Hood) handle_3->clean_1 Proceed clean_2 Segregate Waste Streams (Solid vs. Liquid) clean_1->clean_2 clean_3 Decontaminate Surfaces & Remove PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 Disposal_Workflow start Waste Generation (e.g., Contaminated Gloves, Surplus Reagent, Glassware) segregate Segregate into Designated Hazardous Waste Containers (Solid vs. Liquid) start->segregate labeling Ensure Containers are Properly Labeled with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Characteristics (Corrosive) segregate->labeling storage Store in a Designated Satellite Accumulation Area labeling->storage disposal Schedule Pickup by Institutional EHS storage->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.